Boc-S-trityl-L-homocysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYCOKLWMVUSV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673983 | |
| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201419-16-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201419-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-S-trityl-L-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-S-trityl-L-homocysteine is a protected amino acid derivative that serves as a critical building block in synthetic chemistry, particularly in the field of peptide synthesis.[][2] As a derivative of L-homocysteine, an amino acid implicated in various physiological and pathological processes, this compound is instrumental in creating peptides and probes to study enzyme mechanisms, methylation pathways, and for the development of novel therapeutics.[][2] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
The structure of this compound features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino terminus and a trityl (triphenylmethyl) group on the sulfur atom of the side chain.[] This orthogonal protection scheme allows for the selective removal of the Boc group during peptide chain elongation while the trityl group remains to protect the reactive thiol, thereby preventing unwanted side reactions.[]
Physicochemical Properties
This compound is typically supplied as a white crystalline powder.[][2] Its stability is enhanced by the protecting groups, making it suitable for use in solid-phase peptide synthesis (SPPS).[2] Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | [] |
| Synonyms | Boc-L-HomoCys(Trt)-OH, (S)-2-(Boc-amino)-4-tritylsulfanylbutyric acid | [][2] |
| CAS Number | 201419-16-1 | [2] |
| Molecular Formula | C₂₈H₃₁NO₄S | [][2] |
| Molecular Weight | 477.62 g/mol | [] |
| Appearance | White powder | [][2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | 2-8 °C | [][2] |
| Boiling Point | 630.4 ± 55.0 °C | [] |
| Density | 1.186 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in several areas of scientific research:
-
Peptide Synthesis: Its primary application is as a monomer unit in the solid-phase synthesis of peptides containing homocysteine residues. The protected thiol group is crucial for preventing the formation of undesired disulfide bonds during synthesis.[][2]
-
Enzyme Inhibition Studies: This compound can be used to synthesize peptide-based inhibitors of enzymes that recognize or process homocysteine, providing insights into their active sites and reaction mechanisms.[]
-
Methylation Pathway Research: As a stable precursor, it aids in the synthesis of peptides and probes to investigate the biochemical pathways involving homocysteine and its metabolites, which are relevant to cardiovascular and neurological diseases.[]
-
Bioconjugation: The trityl-protected thiol can be deprotected post-synthesis to allow for the specific attachment of reporter molecules, drugs, or other moieties to the peptide.[2]
-
Protein Engineering: It facilitates the site-specific incorporation of homocysteine into proteins, enabling the study of protein structure and function.[2]
Experimental Protocols
The following protocols are standard procedures for the use of this compound in Boc-based solid-phase peptide synthesis (SPPS).
Boc Deprotection in SPPS
This protocol describes the removal of the N-terminal Boc group to allow for the coupling of the next amino acid in the sequence.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Pre-wash: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[5]
-
Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20 minutes with agitation.[5]
-
Washing: Wash the resin thoroughly with DCM (2x) and then isopropanol (2x) to remove residual TFA.[5]
-
Neutralization: Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 10 minutes (2x). This step is crucial to neutralize the trifluoroacetate salt of the N-terminal amine before the subsequent coupling reaction.[5]
-
Final Washing: Wash the resin with DCM (3x) to remove excess base.
S-Trityl Group Deprotection
The S-trityl group is typically removed at the end of the synthesis, often concurrently with cleavage of the peptide from the resin.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA containing scavengers to capture the liberated trityl cations. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether several times to remove scavengers and byproducts.
-
Drying: Dry the crude peptide under vacuum.
Visualizing the Workflow
The following diagrams illustrate the key processes in which this compound is utilized.
References
An In-Depth Technical Guide to Boc-S-trityl-L-homocysteine (CAS: 201419-16-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-S-trityl-L-homocysteine, a critical building block in modern peptide synthesis and drug discovery. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the bulky trityl (Trt) group on the thiol side-chain offers enhanced stability, solubility, and orthogonal protection, making it an invaluable reagent for the synthesis of complex peptides and peptidomimetics. This document details its physicochemical properties, outlines experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), bioconjugation, and enzyme inhibition assays, and provides visualizations of key chemical transformations and workflows.
Core Properties and Specifications
This compound is a white crystalline powder valued for its high purity and stability under standard laboratory conditions. Its dual-protection scheme allows for selective deprotection, a crucial feature in multi-step synthetic routes.[1]
| Property | Value | Reference(s) |
| CAS Number | 201419-16-1 | [2][3] |
| Molecular Formula | C₂₈H₃₁NO₄S | |
| Molecular Weight | 477.62 g/mol | [4] |
| Appearance | White powder | [1] |
| Purity | ≥95% (HPLC) | [2][3] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-(tritylthio)butanoic acid | |
| Synonyms | Boc-L-HomoCys(Trt)-OH, (S)-2-(Boc-amino)-4-tritylsulfanylbutyric acid | [1] |
| Storage Conditions | 2-8 °C | |
| Boiling Point | 630.4±55.0 °C | [1] |
| Density | 1.186±0.06 g/cm³ | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from L-homocysteine. The first step involves the protection of the thiol group with a trityl group, followed by the protection of the α-amino group with a Boc group.
Experimental Protocol: Synthesis
Step 1: Synthesis of S-trityl-L-homocysteine
-
Dissolve L-homocysteine in a suitable solvent such as a mixture of water and a miscible organic solvent.
-
Add a base, for example, triethylamine or sodium hydroxide, to deprotonate the thiol group.
-
Slowly add a solution of trityl chloride in an organic solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, acidify the mixture to precipitate the S-trityl-L-homocysteine.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 2: Boc Protection of S-trityl-L-homocysteine
-
Suspend S-trityl-L-homocysteine in a mixture of an organic solvent (e.g., dioxane or acetone) and water.[5]
-
Add a base such as triethylamine to facilitate the reaction.[5]
-
Add di-tert-butyl dicarbonate (Boc)₂O to the suspension.
-
Stir the mixture at room temperature for several hours until the reaction is complete as monitored by TLC.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent like ethyl acetate to remove unreacted (Boc)₂O and byproducts.
-
Acidify the aqueous layer with a mild acid (e.g., citric acid solution) to precipitate the final product.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
Applications in Peptide Synthesis
This compound is a key building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, while the trityl group provides stable protection for the thiol side chain, preventing unwanted side reactions such as oxidation.
Experimental Protocol: Boc-SPPS
1. Resin Preparation:
-
Swell a suitable resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.
2. First Amino Acid Coupling:
-
Couple the C-terminal amino acid to the resin using standard coupling procedures.
3. Deprotection of the Boc Group:
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 15-30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM and a neutralization solution (e.g., 5-10% diisopropylethylamine (DIEA) in DCM) to neutralize the resulting ammonium salt.
4. Coupling of this compound:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a base (e.g., DIEA) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
6. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
7. Cleavage and Final Deprotection:
-
After the final amino acid has been coupled, treat the resin with a strong acid cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane (TIS) and water), to cleave the peptide from the resin and remove the S-trityl and other side-chain protecting groups.
Utility in Bioconjugation
The thiol group of homocysteine, once deprotected, is a versatile functional handle for bioconjugation. Peptides containing S-trityl-homocysteine can be synthesized and, after deprotection of the trityl group, can be conjugated to various molecules such as fluorophores, drugs, or polymers.
Experimental Protocol: Bioconjugation
1. Deprotection of the S-trityl Group:
-
Dissolve the purified peptide containing the S-trityl-homocysteine residue in a suitable solvent.
-
Treat the solution with a mild acid and a scavenger (e.g., TFA/TIS/water) to remove the trityl group, exposing the free thiol.
-
Purify the deprotected peptide to remove the cleavage reagents.
2. Conjugation Reaction:
-
Dissolve the thiol-containing peptide in a buffer at a pH that favors the thiolate form (typically pH 7-8).
-
Add the molecule to be conjugated, which should contain a thiol-reactive group (e.g., a maleimide or iodoacetamide).
-
Allow the reaction to proceed at room temperature or 4 °C until completion.
-
Monitor the reaction by HPLC or mass spectrometry.
3. Purification:
-
Purify the resulting bioconjugate using techniques such as size-exclusion chromatography or reverse-phase HPLC.
References
- 1. peptide.com [peptide.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
In-Depth Technical Guide: Boc-L-HomoCys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butyloxycarbonyl-S-trityl-L-homocysteine, commonly abbreviated as Boc-L-HomoCys(Trt)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid homocysteine into peptide chains. The strategic use of the acid-labile Boc group for N-terminal protection and the bulky, acid-sensitive trityl group for thiol side-chain protection allows for its seamless integration into established Boc/Bzl synthesis strategies.
Core Molecular and Physical Properties
The fundamental properties of Boc-L-HomoCys(Trt)-OH are summarized below. This data is essential for calculating reaction stoichiometries, preparing solutions, and characterizing the final products.
| Property | Value |
| Molecular Formula | C₂₈H₃₁NO₄S[1] |
| Molecular Weight | 477.61 g/mol [1] |
| CAS Number | 201419-16-1[1] |
| Appearance | White to off-white solid[1] |
| Storage Temperature | 2-8°C, sealed in dry conditions[1] |
Experimental Protocols: Application in Peptide Synthesis
Boc-L-HomoCys(Trt)-OH is primarily utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following protocols detail the standard procedures for its incorporation into a growing peptide chain and the subsequent final cleavage and deprotection.
Protocol 1: Manual Boc-SPPS Coupling Cycle
This protocol outlines the manual steps for a single coupling cycle to add Boc-L-HomoCys(Trt)-OH to a resin-bound peptide chain with a free N-terminal amine.
1. Resin Preparation & Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) to induce swelling. Allow to swell for 30-60 minutes.
-
Drain the DCM.
2. N-terminal Boc Group Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2][3]
-
Agitate gently for approximately 5 minutes for a pre-wash, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2]
-
Drain the deprotection solution.
3. Washing:
-
Wash the peptide-resin thoroughly to remove residual TFA and byproducts.
-
3x with DCM
-
2x with Isopropanol (IPA)
-
3x with DCM[3]
-
4. Neutralization:
-
To deprotonate the N-terminal ammonium trifluoroacetate salt, treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Agitate for 5-10 minutes. Repeat this step to ensure complete neutralization.
-
Wash the resin 3x with DCM to remove excess base.
5. Amino Acid Coupling (Activation and Addition):
-
In a separate vessel, dissolve Boc-L-HomoCys(Trt)-OH (typically 3 equivalents relative to resin loading) and an activating agent such as HBTU (3 eq.) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative method like the Kaiser test to detect free primary amines.
6. Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts.
-
3x with DMF
-
3x with DCM
-
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Side-Chain Deprotection
This procedure is performed after the peptide sequence is fully assembled to cleave the peptide from the solid support and remove the S-trityl and other side-chain protecting groups simultaneously.
1. Resin Preparation:
-
After the final coupling cycle, perform a terminal Boc deprotection as described in Protocol 1, Step 2.
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common and highly effective reagent is anhydrous Hydrogen Fluoride (HF). A standard "low-high" HF procedure is often used to minimize side reactions.[3]
-
Crucially, scavengers must be added to the cocktail. The trityl cation released during deprotection is highly reactive and can alkylate sensitive residues like tryptophan or methionine. A common scavenger is anisole, used in a ratio of approximately 9:1 (HF:anisole).[3]
3. Cleavage Reaction:
-
Cool the reaction vessel containing the dried peptide-resin and scavenger in a dry ice/methanol bath.
-
Carefully condense liquid HF into the vessel (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed with stirring for 45-60 minutes in an ice bath.
-
After the reaction is complete, remove the HF by evaporation under a vacuum. This step must be performed in a specialized and properly ventilated apparatus.
4. Peptide Precipitation and Isolation:
-
Suspend the residue (cleaved peptide and resin) in cold diethyl ether.
-
Filter the mixture to separate the solid resin beads.
-
Collect the filtrate, which contains the precipitated crude peptide.
-
Wash the peptide pellet with additional cold diethyl ether to remove scavengers and organic-soluble byproducts.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
5. Purification:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and the relevant biological context of the homocysteine moiety.
Experimental Workflow: Boc-SPPS Cycle
Caption: General workflow for one coupling cycle in Boc solid-phase peptide synthesis (SPPS).
Biological Signaling: Methionine-Homocysteine Pathway
The homocysteine component of the molecule is a key intermediate in the essential methionine metabolic cycle in vivo.
Caption: The Methionine-Homocysteine metabolic cycle, a key biological pathway.[4][5][6][7][8]
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine, Homocysteine, Folate and Related Metabolites Pathway Suite [rgd.mcw.edu]
- 6. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
Solubility Profile of Boc-S-trityl-L-homocysteine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-S-trityl-L-homocysteine is a critical protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) for the introduction of a homocysteine residue into peptide sequences.[][2][3] Its large lipophilic protecting groups, the tert-butoxycarbonyl (Boc) on the alpha-amino group and the trityl (triphenylmethyl) on the side-chain thiol, significantly influence its solubility characteristics. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for solubility determination, and illustrates its application in the context of a standard peptide synthesis workflow.
Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline powder.[][2] The presence of the bulky and nonpolar Boc and trityl groups renders the molecule significantly hydrophobic, dictating its solubility primarily in organic solvents.
Molecular Formula: C₂₈H₃₁NO₄S[][2] Molecular Weight: 477.62 g/mol []
Solubility Data
Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature, as this is often determined empirically within individual research or manufacturing settings. However, based on the known solubility of structurally similar protected amino acids, such as N-Boc-S-trityl-L-cysteine, and general principles of peptide chemistry, a qualitative and expected solubility profile can be established. N-Boc-S-trityl-L-cysteine is known to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5]
The following table summarizes the expected solubility of this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility | Application Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Commonly used for coupling reactions and washing steps in Boc-SPPS.[6] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High | Excellent solvent for peptide synthesis, known to solvate growing peptide chains effectively. |
| Chloroform | CHCl₃ | 4.1 | High | A common solvent for dissolving protected amino acids. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate to High | Useful for dissolving the compound for reaction or analysis. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Moderate | Often used in workup and purification procedures. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Moderate to High | A strong polar aprotic solvent, useful for difficult-to-dissolve compounds.[7] |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | Moderate | Commonly used as a mobile phase in reverse-phase HPLC purification. |
| Methanol (MeOH) | CH₃OH | 5.1 | Low to Moderate | The polarity of methanol may limit the solubility of the highly nonpolar compound. |
| Isopropanol (IPA) | C₃H₈O | 3.9 | Low to Moderate | Sometimes used for washing and precipitation. |
| Water | H₂O | 10.2 | Insoluble | The hydrophobic nature of the protecting groups prevents dissolution in aqueous solutions. |
| Hexanes/Heptane | C₆H₁₄/C₇H₁₆ | ~0.1 | Insoluble | Nonpolar aliphatic solvents are generally poor solvents for this compound. |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard gravimetric method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or centrifugal evaporator
Procedure
-
Solvent Equilibration: Place a sufficient volume of the test solvent in a sealed container within the constant temperature bath (e.g., 25 °C) and allow it to equilibrate for at least 1 hour.
-
Sample Preparation: Add an excess amount of this compound to a vial. The amount should be more than what is expected to dissolve.
-
Dissolution: Add a known volume (e.g., 2.0 mL) of the temperature-equilibrated solvent to the vial containing the solute.
-
Equilibration: Seal the vial tightly and place it in the constant temperature bath on a magnetic stirrer. Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Phase Separation: After equilibration, stop the stirring and allow the suspension to settle for at least 2 hours within the constant temperature bath to ensure any undissolved solid sediments.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. To avoid drawing up solid particles, keep the syringe tip in the upper portion of the liquid.
-
Filtration: Attach a 0.2 µm syringe filter to the syringe and discard the first few drops to saturate the filter membrane. Then, carefully filter the remaining aliquot into a pre-weighed evaporation vial.
-
Solvent Evaporation: Remove the solvent from the evaporation vial using a vacuum oven at a suitable temperature or a centrifugal evaporator.
-
Mass Determination: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. Weigh the vial on the analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken
Workflow for Solubility Determination
Caption: Experimental workflow for gravimetric solubility determination.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
The solubility of this compound in solvents like DCM and DMF is fundamental to its use in Boc-SPPS. The trityl protecting group on the sulfur is stable to the moderately acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in DCM) but can be removed with strong acid cocktails (e.g., HF or TFMSA) during the final cleavage from the resin.[6][8]
Boc-SPPS Cycle for Incorporating Homocysteine
The following diagram illustrates the key steps in a typical Boc-SPPS cycle for adding a this compound residue to a growing peptide chain on a solid support resin.
Caption: Workflow for incorporating this compound in Boc-SPPS.
Conclusion
While specific quantitative solubility values for this compound are not readily published, its chemical structure, dominated by large hydrophobic protecting groups, indicates high solubility in common organic solvents used in peptide synthesis, such as DCM and DMF, and poor solubility in aqueous or highly polar protic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. Understanding these solubility characteristics is paramount for the successful handling and application of this reagent in the synthesis of complex peptides for research and drug development.
References
Stability and Storage of Boc-S-trityl-L-homocysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-S-trityl-L-homocysteine (Boc-S-trityl-L-homocysteine). The information herein is curated for researchers, scientists, and professionals in drug development who utilize this critical amino acid derivative in their work. This guide includes a summary of physicochemical properties, recommended storage conditions, and insights into the stability profile of the Boc and S-trityl protecting groups. Detailed experimental protocols for stability assessment and relevant biochemical and synthetic pathways are also presented.
Physicochemical Properties and Storage Recommendations
This compound is a white to off-white crystalline powder. It is a derivative of the amino acid L-homocysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the thiol group of the side chain is protected by a bulky trityl group. This dual protection strategy is essential in peptide synthesis to prevent unwanted side reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₁NO₄S |
| Molecular Weight | 477.62 g/mol |
| Appearance | White to off-white powder |
| Purity (typical) | ≥95% (HPLC) |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Based on information from various suppliers, the recommended storage conditions are crucial for maintaining the integrity and purity of the compound.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2°C to 8°C (refrigerated) | To minimize thermal degradation and maintain long-term stability. |
| Humidity | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis of the Boc group and potential degradation of the compound. |
| Light | Protect from light by storing in an opaque container. | To prevent potential photolytic degradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the sulfur atom. |
Stability Profile
The Boc (tert-butoxycarbonyl) group is known to be labile under acidic conditions. Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA). It is generally stable to basic conditions and nucleophiles. Thermal stability of the Boc group is generally good at ambient and refrigerated temperatures, but it can be cleaved at elevated temperatures.
The S-trityl group is also acid-labile, though generally more stable than the Boc group. Its removal often requires stronger acidic conditions or specific reagents. The bulky nature of the trityl group provides steric hindrance, which contributes to its stability. The S-trityl linkage is susceptible to cleavage by strong acids and oxidizing agents.
Table 3: Inferred Stability of this compound under Stress Conditions
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic pH | Low | Cleavage of the Boc group, followed by cleavage of the S-trityl group at stronger acidic conditions. |
| Basic pH | High | Both Boc and S-trityl groups are generally stable to basic conditions. |
| Oxidation | Moderate | The sulfur atom can be oxidized. The S-trityl group may offer some protection. |
| Heat | Moderate | Potential for thermal decomposition and cleavage of the Boc group at elevated temperatures. |
| Light | Moderate | Aromatic nature of the trityl group suggests potential for photolytic degradation upon prolonged exposure. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability and purity of this compound. These are general protocols that may require optimization for specific laboratory conditions.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reverse-phase HPLC method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water (v/v)
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v)
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 35 95 5 | 40 | 95 | 5 |
-
-
Analysis:
-
Run the sample and a blank (solvent) injection.
-
Calculate the purity based on the peak area percentage of the main peak.
-
Forced Degradation Study Protocol
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system as described in 3.1.
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Then, dissolve for analysis.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Then, dissolve for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the HPLC method described in 3.1. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualization of Relevant Pathways and Workflows
Homocysteine Metabolism and Methylation Cycle
This compound is a protected form of homocysteine, a critical intermediate in the one-carbon metabolism and methylation cycle. Understanding this pathway is essential for researchers working with homocysteine analogs.
A Comprehensive Technical Guide to Boc-S-trityl-L-homocysteine: Properties, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Boc-S-trityl-L-homocysteine, a critical reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document will delve into its chemical and physical properties, outline detailed experimental protocols for its use, and discuss its role in biological systems, including a relevant signaling pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.
Compound Identification and Properties
This compound is a derivative of the amino acid L-homocysteine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a trityl (triphenylmethyl) group protecting the thiol side chain. This dual protection scheme makes it an invaluable tool in solid-phase peptide synthesis (SPPS), allowing for the controlled incorporation of homocysteine residues into peptide chains.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 201419-16-1 |
| Molecular Formula | C₂₈H₃₁NO₄S |
| Molecular Weight | 477.62 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 95% (HPLC) |
| Boiling Point | 630.4 ± 55.0 °C (Predicted) |
| Density | 1.186 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8 °C |
Safety and Handling
Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement |
| May be harmful if inhaled. May cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area. |
| May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| May cause skin and eye irritation. | Wear protective gloves, eye protection, and face protection. |
First Aid Measures
| Exposure | Action |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Experimental Protocols: Application in Peptide Synthesis
The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS).[] The Boc group provides temporary protection of the N-terminus, while the trityl group offers acid-labile protection of the thiol side chain.[2]
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the steps for adding a single this compound residue to a peptide chain attached to a resin (e.g., Merrifield or PAM resin).
-
Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection :
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x).
-
-
Neutralization :
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x).
-
-
Amino Acid Coupling :
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and an activating agent such as HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing : Wash the resin with DCM (3x) and IPA (3x) to remove excess reagents and byproducts.
Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides containing S-trityl protected homocysteine, a strong acid is typically used.
-
Cleavage Cocktail : A common cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS) as a scavenger to prevent re-attachment of the trityl group, and water (e.g., 95:2.5:2.5 v/v/v).[3]
-
Procedure : The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.
Biological Relevance and Signaling Pathways
While this compound is a synthetic molecule used in the laboratory, the homocysteine residue it delivers has significant biological relevance. Homocysteine is a key intermediate in methionine metabolism.[4] Elevated levels of homocysteine (hyperhomocysteinemia) are associated with various diseases.[4]
Interestingly, a structurally similar compound, S-trityl-L-cysteine (STLC), has been shown to be a potent inhibitor of the human mitotic kinesin Eg5, a protein essential for the formation of the bipolar spindle during mitosis.[5] Inhibition of Eg5 leads to mitotic arrest and subsequently induces apoptosis (programmed cell death) through the intrinsic pathway.[5][6] This makes Eg5 an attractive target for anticancer therapies.
S-trityl-L-cysteine Induced Apoptotic Pathway
The following diagram illustrates the proposed signaling pathway for apoptosis induced by STLC.
This pathway highlights how the inhibition of Eg5 by STLC leads to a cascade of events culminating in the programmed death of the cancer cell.[5][7] The process begins with mitotic arrest due to the failure of bipolar spindle formation, which in turn activates the spindle assembly checkpoint.[5] This prolonged arrest triggers the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9, followed by the activation of the executioner caspase-3, which ultimately leads to cell death.[6]
Conclusion
This compound is a versatile and essential reagent for the synthesis of homocysteine-containing peptides. Its well-defined chemical properties and the established protocols for its use in SPPS make it a reliable tool for researchers in chemistry, biology, and drug development. Furthermore, the biological activities of related compounds underscore the potential for peptides containing homocysteine to be used in the development of novel therapeutics, particularly in the field of oncology. A thorough understanding of its handling, application, and the biological implications of the residues it incorporates is crucial for its effective and safe use in a research setting.
References
- 2. peptide.com [peptide.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
A Deep Dive into Amine and Thiol Protection: The Core Features of N-alpha-Boc and S-trityl Groups
In the precise world of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired outcomes. Among the arsenal of chemical shields available to researchers, the N-alpha-tert-butoxycarbonyl (Boc) group for amines and the S-trityl (Trt) group for thiols are mainstays, each offering a unique set of advantages. This technical guide provides an in-depth analysis of the core features, experimental protocols, and strategic applications of N-alpha-Boc and S-trityl protection, tailored for researchers, scientists, and drug development professionals.
N-alpha-Boc Protection: A Cornerstone of Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino group of amino acids.[1][2] Its popularity stems from its robustness under a variety of reaction conditions and its straightforward removal, which is crucial in the stepwise assembly of peptides.[2]
Core Chemical Properties and Key Features
The N-Boc group is a carbamate that effectively renders the nucleophilic amino group inert, preventing unwanted side reactions during peptide coupling.[1] Its key features are a balance of stability and controlled lability:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][3]
-
Base and Nucleophile Stability: N-Boc protected amino acids exhibit exceptional stability in the presence of bases and various nucleophiles, allowing for selective reactions at other functional groups.[1][4]
-
Stability to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under catalytic hydrogenation conditions, offering significant orthogonal advantage in multi-step syntheses.[1][5]
-
Crystallinity and Storage: Many Boc-amino acids are crystalline solids that are stable for extended periods, making them convenient to handle and store.[1]
The Boc protection strategy is particularly advantageous for the synthesis of long peptides and those prone to aggregation, such as sequences rich in β-sheet structures.[][7] The strong acidic conditions used for deprotection can disrupt hydrogen bond networks, reducing interchain aggregation and often leading to higher crude purity and yields for hydrophobic peptides.[][7]
Quantitative Data Summary
The efficiency of Boc protection and deprotection is influenced by the specific amino acid, reagents, and reaction conditions.
| Parameter | N-alpha-Boc Protection | N-alpha-Boc Deprotection (SPPS) | N-alpha-Boc Deprotection (Solution Phase) |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[1] | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[8][9] | 4 M Hydrogen Chloride (HCl) in 1,4-dioxane[8] |
| Base/Catalyst | Sodium hydroxide (NaOH) or Triethylamine (TEA)[1] | Not applicable | Not applicable |
| Solvent | 1,4-Dioxane/Water, THF/Water[1] | Dichloromethane (DCM)[8] | Anhydrous 1,4-dioxane[8] |
| Temperature | 0 °C to Room Temperature[1] | Room Temperature[8][9] | Room Temperature[8] |
| Reaction Time | Varies (typically a few hours, monitored by TLC)[1] | 20-30 minutes[8][9] | 30 minutes[8] |
| Typical Yield | Generally high (often >90%)[10] | Essentially quantitative on solid support | High |
Experimental Protocols
This protocol outlines a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[1]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
1,4-Dioxane and Water (or THF and Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]
This protocol describes the standard procedure for removing the N-terminal Boc group from a peptide-resin during SPPS.[8]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
25-50% Trifluoroacetic acid (TFA) in DCM
-
5% Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel and then drain.[8]
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.[8][9]
-
Drain the deprotection solution and wash the resin with DCM.
-
To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[8]
-
Wash the resin three times with DCM to remove excess DIPEA.[8]
-
Dry the resin before proceeding to the next amino acid coupling step.[8]
N-alpha-Boc Protection and Deprotection Mechanisms
The mechanisms of Boc protection and deprotection are well-established.
S-trityl Protection: Shielding the Reactive Thiol of Cysteine
The trityl (Trt) group is a bulky and acid-labile protecting group commonly used for the thiol side chain of cysteine.[11][12] Its use is particularly prevalent in the Fmoc/tBu solid-phase peptide synthesis strategy, where it provides robust protection under the basic conditions used for Fmoc group removal.[11][13]
Core Chemical Properties and Key Features
The S-trityl group offers several key advantages for cysteine protection:
-
Acid Lability: The Trt group is readily cleaved by TFA, typically during the final cleavage of the peptide from the resin.[11][14]
-
Base Stability: It is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, making it highly compatible with this popular SPPS strategy.[15]
-
Prevention of Side Reactions: The steric bulk of the trityl group effectively prevents the thiol from participating in undesired side reactions, such as oxidation to form disulfides.
-
Orthogonality: The S-trityl group's acid lability allows for orthogonal protection schemes when combined with other protecting groups that are removed under different conditions.[][16] For instance, it is orthogonal to the base-labile Fmoc group.[5]
Quantitative Data Summary
The removal of the S-trityl group is typically performed concurrently with peptide cleavage from the resin in Fmoc-based SPPS.
| Parameter | S-trityl Deprotection (Concurrent with Cleavage) |
| Reagent | Trifluoroacetic acid (TFA)[11][14] |
| Scavengers | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water[14][17] |
| Typical Cocktail | TFA/TIS/H₂O (e.g., 95:2.5:2.5) or TFA/TIS/EDT/H₂O (e.g., 94:2:2:2)[15][17] |
| Temperature | Room Temperature[11] |
| Reaction Time | 2-4 hours[14][17] |
| Outcome | Release of the free thiol[11] |
Experimental Protocols
This protocol describes a general procedure for the simultaneous deprotection of the S-trityl group and cleavage of the peptide from the solid support.[15]
Materials:
-
Dry peptidyl-resin with Cys(Trt)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Wash the final peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.
-
In a fume hood, add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide, which can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
The cleavage of the S-trityl group with TFA is a reversible reaction. The liberated trityl cation can reattach to the deprotected cysteine thiol.[14] Therefore, the inclusion of a scavenger like triisopropylsilane (TIS) is crucial to irreversibly trap the trityl cation as triphenylmethane, driving the deprotection to completion.[14]
S-trityl Protection and Deprotection Workflow
Orthogonal Strategies and Conclusion
The distinct chemical labilities of the N-alpha-Boc (acid-labile) and S-trityl (acid-labile, but compatible with base-labile Fmoc) groups are central to the design of orthogonal protection strategies in complex peptide synthesis.[][16] The Boc/Bzl strategy, for example, relies on differential acid lability, where the N-alpha-Boc group is removed with TFA, while more acid-stable benzyl-based side-chain protecting groups are removed with stronger acids like HF.[7][8] In contrast, the widely used Fmoc/tBu strategy leverages the orthogonality between the base-labile Fmoc group and acid-labile side-chain protecting groups like Trt and tBu.[][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. lifetein.com [lifetein.com]
An In-depth Technical Guide to (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric Acid: A Key Building Block in Peptide Synthesis and Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid, a crucial building block for researchers, scientists, and drug development professionals. This document outlines its pivotal role in solid-phase peptide synthesis and explores the emerging biological significance of peptides incorporating this amino acid derivative.
Chemical Identity and Properties
(S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid, also known by its synonym Boc-L-homocysteine(Trt)-OH, is a synthetic amino acid derivative. The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a bulky trityl (triphenylmethyl) group protecting the thiol side chain of the homocysteine backbone. This dual-protection strategy is instrumental in its primary application.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(tritylsulfanyl)butanoic acid | N/A |
| Synonyms | Boc-L-homocysteine(Trt)-OH, Boc-L-Hcy(Trt)-OH | [1][2][3] |
| CAS Number | 201419-16-1 | [1][2][3][4] |
| Molecular Formula | C₂₈H₃₁NO₄S | [2][3][4][5] |
| Molecular Weight | 477.62 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | ≥95% (via HPLC) | [2] |
| Predicted Boiling Point | 630.4 ± 55.0 °C | N/A |
| Predicted Density | 1.186 ± 0.06 g/cm³ | N/A |
| Melting Point | Not definitively reported for the (S)-enantiomer. The similar compound, Boc-Cys(Trt)-OH, has a reported melting point of 143-146 °C. | |
| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). | Inferred from synthesis protocols |
Synthesis and Purification
The synthesis of (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid typically involves a two-step process starting from L-homocysteine.
Experimental Protocol: Synthesis
Step 1: Boc Protection of the Amino Group
-
Dissolve L-homocysteine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide, to adjust the pH and deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution while maintaining the pH with the base.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture and extract the N-Boc-L-homocysteine into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
Step 2: Trityl Protection of the Thiol Group
-
Dissolve the N-Boc-L-homocysteine in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a base, for instance, triethylamine (TEA), to the solution.
-
Add trityl chloride (TrCl) to the reaction mixture.
-
Stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction mixture by adding water and extracting the product into an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield the crude (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid.
Purification
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or a similar solvent system to afford the final product as a white solid. The purity is then confirmed by High-Performance Liquid Chromatography (HPLC).
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid is as a monomer in Boc-based solid-phase peptide synthesis (SPPS). The Boc and Trityl protecting groups are orthogonal to the conditions used for peptide bond formation, allowing for the stepwise assembly of a peptide chain on a solid support.
Experimental Protocol: Deprotection in SPPS
Boc Group Removal: The acid-labile Boc group is removed at each cycle of the synthesis to expose the N-terminal amine for the next coupling reaction. This is typically achieved by treating the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
Trityl Group Removal: The trityl group, which protects the sulfur of the homocysteine residue, is also acid-labile but requires stronger acidic conditions for cleavage. It is typically removed during the final cleavage of the peptide from the resin, often using a cocktail containing TFA and scavengers like triisopropylsilane (TIS) and water.[6]
Biological Significance and Signaling Pathways
While (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid is primarily a synthetic intermediate, the incorporation of S-trityl-L-cysteine (a closely related compound) into molecules has been shown to impart significant biological activity. This suggests that peptides synthesized using the title compound could have important therapeutic applications.
A notable example is S-trityl-L-cysteine (STLC), which is a potent and reversible inhibitor of the human mitotic kinesin Eg5.[7] Eg5 is essential for the formation of the bipolar spindle during mitosis, and its inhibition leads to mitotic arrest and subsequent cell death. This makes Eg5 a promising target for anticancer therapies.
The signaling pathway initiated by STLC-induced mitotic arrest involves the activation of the spindle assembly checkpoint, leading to prolonged mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[7]
The use of (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid in the synthesis of peptide-based Eg5 inhibitors could offer advantages in terms of specificity and delivery. Further research into peptides containing S-trityl-L-homocysteine may unveil novel therapeutics that target this and other signaling pathways implicated in cancer and other diseases. The homocysteine backbone itself is a molecule of significant biological interest, with elevated levels being a risk factor for various diseases.[8][9] Peptides incorporating this amino acid may therefore have unique interactions and biological effects.
Conclusion
(S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid is a well-established and indispensable tool in the field of peptide chemistry. Its robust protecting group strategy allows for the efficient synthesis of complex peptides. The emerging biological activities of molecules containing the S-trityl-thiopropyl moiety, particularly in the context of anticancer research, highlight the potential for this building block to contribute to the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. BOC-HOMOCYS(TRT)-OH - Safety Data Sheet [chemicalbook.com]
- 5. Boc-L-HomoCys(Trt)-OH | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocysteine: Biochemistry, Molecular Biology, and Role in Disease 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Homocysteine Derivatives in Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biochemical applications of homocysteine and its derivatives. It covers their central roles in metabolism, their significance as disease biomarkers, and their emerging potential in therapeutic development. The information is presented to be a valuable resource for researchers and professionals in biochemistry, drug discovery, and clinical diagnostics.
Core Biochemistry of Homocysteine Metabolism
Homocysteine (Hcy) is a sulfur-containing amino acid that sits at a critical intersection of two major metabolic pathways: remethylation and transsulfuration . The balance between these pathways is crucial for cellular homeostasis and is tightly regulated by the availability of key vitamins and enzymatic cofactors.[1]
-
Remethylation Pathway: This pathway regenerates the essential amino acid methionine from homocysteine. It is primarily catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (derived from folate, vitamin B9) as a methyl donor. An alternative remethylation pathway, primarily in the liver, is catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine as the methyl donor.[2][3]
-
Transsulfuration Pathway: This pathway irreversibly converts homocysteine to cysteine. The first and rate-limiting step is catalyzed by cystathionine β-synthase (CBS), a vitamin B6-dependent enzyme, which condenses homocysteine with serine to form cystathionine. Cystathionine is then converted to cysteine by another vitamin B6-dependent enzyme, cystathionine γ-lyase. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.[4][5]
The regulation of these pathways is allosterically controlled by S-adenosylmethionine (SAM), the body's primary methyl group donor, which is synthesized from methionine. High levels of SAM activate CBS, directing homocysteine towards the transsulfuration pathway, and inhibit methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate for the remethylation pathway.[1]
Homocysteine Derivatives and Their Biochemical Roles
S-Adenosyl-L-homocysteine (SAH)
SAH is formed when SAM donates its methyl group in transmethylation reactions. It is a potent competitive inhibitor of most methyltransferases.[6] The cellular ratio of SAM to SAH is often considered an indicator of the cell's methylation capacity. Elevated levels of SAH can lead to global hypomethylation of DNA, RNA, and proteins, thereby affecting gene expression and cellular function.[7]
Applications:
-
Research Tool: SAH and its synthetic analogs are widely used as chemical probes to study the function and regulation of methyltransferases.[8][9]
-
Drug Development: Due to their role in inhibiting methylation, SAH analogs have been investigated as potential therapeutic agents, including antiviral and anticancer drugs.[6]
Homocysteine Thiolactone (HTL)
Homocysteine can be mistakenly selected by methionyl-tRNA synthetase during protein synthesis. To prevent its incorporation into proteins, the enzyme has an editing mechanism that converts homocysteine into the highly reactive cyclic thioester, homocysteine thiolactone (HTL).[10]
HTL can acylate the ε-amino group of lysine residues in proteins, a post-translational modification known as N-homocysteinylation . This modification can alter the structure and function of proteins, leading to cellular damage and triggering autoimmune responses.[3][10] N-homocysteinylation has been implicated in the pathophysiology of atherosclerosis and other diseases.[10]
Applications:
-
Biomarker Research: The detection of N-homocysteinylated proteins is an area of active research for understanding the mechanisms of homocysteine-related diseases.[11]
-
Material Science: HTL is used in polymer chemistry for the synthesis of functional materials like hydrogels and polyurethanes.[12]
-
Drug Development: The derivative N-acetylhomocysteine thiolactone (citiolone) has been used as a mucolytic agent and antioxidant.[12][13] N-acyl L-homocysteine thiolactones have also been developed as potent and stable modulators of quorum sensing in bacteria like Pseudomonas aeruginosa.[14]
Homocysteine-Cysteine Disulfide and Other Disulfides
In plasma, the majority of homocysteine exists in oxidized forms, primarily as a mixed disulfide with cysteine (homocysteine-cysteine disulfide), as the symmetrical disulfide homocystine (Hcy-S-S-Hcy), or bound to the sulfhydryl groups of proteins like albumin.[15] These disulfide derivatives are key components of the plasma thiol redox status. An altered ratio of reduced to oxidized thiols can indicate oxidative stress and is associated with cardiovascular disease.[4][16]
Applications:
-
Redox Biology Research: The measurement of homocysteine-cysteine disulfide and other thiol species helps in understanding the redox state of plasma and its implications in disease.[17]
-
Clinical Diagnostics: The total homocysteine concentration, which includes all these disulfide forms after a reduction step, is the standard clinical measure for assessing homocysteine-related risk.[1]
Homocysteine Derivatives as Disease Biomarkers
Elevated levels of total homocysteine in the plasma, known as hyperhomocysteinemia, are an independent risk factor for a variety of diseases.
-
Cardiovascular Diseases: Hyperhomocysteinemia is strongly associated with atherosclerosis, coronary artery disease, stroke, and venous thromboembolism.[18][19][20] It is believed to promote endothelial dysfunction, oxidative stress, and inflammation.[20]
-
Neurodegenerative Diseases: Elevated homocysteine levels are linked to an increased risk of Alzheimer's disease, dementia, and cognitive impairment.[21]
-
Other Conditions: Associations have also been found with neural tube defects, osteoporosis, and complications in pregnancy.[10]
Table 1: Plasma Concentrations of Homocysteine and Related Thiols
| Analyte | Condition | Concentration Range | Reference |
| Total Homocysteine | Normal (fasting) | 5 - 15 µmol/L | [18] |
| Total Homocysteine | Mild Hyperhomocysteinemia | 16 - 30 µmol/L | [18] |
| Total Homocysteine | Moderate Hyperhomocysteinemia | 31 - 100 µmol/L | [18] |
| Total Homocysteine | Severe Hyperhomocysteinemia | > 100 µmol/L | [18] |
| Total Cysteine | Healthy Controls | 250.7 ± 29.4 µmol/L | [1] |
| Total Cysteine | Coronary Heart Disease Patients | 285.3 ± 35.8 µmol/L | [1] |
| Total Homocysteine | Healthy Controls | 10.9 ± 2.6 µmol/L | [1] |
| Total Homocysteine | Coronary Heart Disease Patients | 15.8 ± 5.2 µmol/L | [1] |
| N-linked Hcy | Normal Human Plasma | Submicromolar | [11] |
Signaling Pathways and Pathophysiological Mechanisms
Elevated homocysteine derivatives can disrupt cellular signaling, leading to pathology. Key mechanisms include inducing endothelial dysfunction and promoting oxidative stress.
Homocysteine-Induced Endothelial Dysfunction
Hyperhomocysteinemia impairs the function of the vascular endothelium, a critical early event in the development of atherosclerosis. This occurs through multiple interconnected pathways, primarily leading to reduced bioavailability of the vasodilator nitric oxide (NO).
Homocysteine-Induced Oxidative Stress
Homocysteine promotes the generation of reactive oxygen species (ROS) and weakens antioxidant defenses, leading to a state of oxidative stress that damages cellular components.
Quantitative Data Summary
The following tables summarize key quantitative data related to homocysteine biochemistry.
Table 2: Kinetic Parameters of Key Enzymes in Homocysteine Metabolism
| Enzyme | Substrate(s) | KM | kcat | Reference |
| Human Cystathionine β-synthase (CBS) | Serine | 2.0 ± 0.3 mM | 3.0 s-1 | [22] |
| Human Cystathionine β-synthase (CBS) | Homocysteine | 5.0 ± 0.9 mM | - | [22] |
| Human MTHFR (Wild-type, untreated) | NADPH | Not significantly affected by phosphorylation | - | [2] |
| Human MTHFR (Wild-type, phosphatase-treated) | NADPH | Not significantly affected by phosphorylation | 1.2x higher than untreated | [2] |
| Thermus thermophilus MTHFR | 5-CH3-H4folate | 17 µM | - | [23] |
Table 3: Binding Affinities and Inhibition Constants
| Molecule | Target Enzyme | Parameter | Value | Reference |
| S-Adenosylmethionine (SAM) | Human Cystathionine β-synthase (CBS) | Dissociation Constant (for allosteric activation) | 15 µM | [24] |
| S-Adenosylhomocysteine (SAH) | AdoMet-dependent methyltransferases | Ki | Submicromolar to low micromolar range | [7] |
| S-Cyd-Hcy (SAH analog) | m5C methylase | IC50 | 1.2 x 10-4 M | [6] |
Methodologies and Experimental Protocols
Accurate measurement of homocysteine and its derivatives is crucial for both research and clinical applications.
Determination of Total Plasma Homocysteine by HPLC
This is a widely used method for the quantitative analysis of total homocysteine (tHcy) and other thiols like cysteine.
Principle: Plasma samples are treated with a reducing agent to break disulfide bonds, liberating free homocysteine from its protein-bound and disulfide forms. Proteins are then precipitated, and the free thiols in the supernatant are derivatized with a fluorescent reagent. The fluorescent derivatives are then separated and quantified by reverse-phase HPLC with fluorescence detection.
Detailed Protocol:
-
Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma. Store plasma at -20°C or lower until analysis.[25]
-
Reduction: To 50 µL of plasma, add 25 µL of an internal standard (e.g., cystamine) and 10 µL of a 10% (w/v) solution of tris(2-carboxyethyl)phosphine (TCEP) in water. Incubate at room temperature for 30 minutes.[26]
-
Protein Precipitation: Add 90 µL of 10% (w/v) trichloroacetic acid containing 1 mmol/L EDTA. Vortex and centrifuge at 13,000 x g for 10 minutes.[26]
-
Derivatization: Transfer 50 µL of the clear supernatant to a new vial. Add 10 µL of 1.55 mol/L NaOH, 125 µL of 0.125 mol/L borate buffer (pH 9.5) containing 4 mmol/L EDTA, and 50 µL of 1 g/L 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in the same borate buffer.[26]
-
Incubation: Incubate the mixture at 60°C for 60 minutes in a heating block.[26]
-
HPLC Analysis: Inject an aliquot (e.g., 10-20 µL) onto a C18 reverse-phase HPLC column. Perform isocratic elution with a mobile phase such as 0.1 mol/L acetate buffer (pH 5.5) containing 3% methanol at a flow rate of 0.7 mL/min.[25][26]
-
Detection: Monitor fluorescence at an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[26]
-
Quantification: Calculate the concentration of homocysteine by comparing the peak area ratio of homocysteine to the internal standard against a calibration curve prepared with known concentrations of homocysteine.[25]
Assay for Protein N-Homocysteinylation
This protocol outlines a method to detect and quantify homocysteine attached to lysine residues of a specific protein.
Principle: A purified protein is incubated with homocysteine thiolactone (HTL) to induce N-homocysteinylation. The modified protein is then treated to remove unbound HTL. The amount of incorporated homocysteine is determined by measuring the newly introduced free sulfhydryl groups using Ellman's reagent.
Detailed Protocol:
-
Protein Preparation: Prepare a solution of the target protein (e.g., 2 mg/mL) in a suitable buffer, such as 0.05 M potassium phosphate, pH 7.4.[3]
-
Incubation with HTL: Add HTL to the protein solution to a final concentration of 0-1000 µM. Incubate the mixture overnight at 37°C to allow for the N-homocysteinylation reaction to proceed.[3]
-
Removal of Unbound HTL: Precipitate the protein by adding trichloroacetic acid (TCA) to a final concentration of 10%. Centrifuge to pellet the protein, and discard the supernatant which contains the unbound HTL.[3]
-
Resolubilization: Wash the protein pellet and resolubilize it in a suitable buffer (e.g., phosphate buffer, pH 7.0).[3]
-
Quantification of Sulfhydryl Groups:
-
Prepare a reaction mixture containing the resolubilized protein sample in a buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).
-
Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to a final concentration of 0.1 mM.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.[3]
-
Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of the released 2-nitro-5-thiobenzoate (TNB) anion (ε = 13,700 M-1cm-1). The increase in sulfhydryl groups in the HTL-treated sample compared to the untreated control corresponds to the amount of N-linked homocysteine.[3]
-
S-adenosyl-L-homocysteine (SAH) Hydrolase Activity Assay
This colorimetric assay measures the activity of SAH hydrolase in its hydrolytic direction.
Principle: SAH hydrolase catalyzes the conversion of SAH to adenosine and homocysteine. The rate of homocysteine production is continuously monitored by its reaction with DTNB (Ellman's reagent), which produces the colored TNB anion, detectable spectrophotometrically at 412 nm.[27][28]
Detailed Protocol:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 mM phosphate buffer (pH 8.0), a fixed concentration of DTNB (e.g., 150 µM), and the enzyme sample (e.g., purified SAH hydrolase or cell lysate).[27]
-
Initiate Reaction: Start the reaction by adding the substrate, SAH, to a final concentration (e.g., 50 µM).[27]
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and continuously monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C).[27]
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Calculate the enzyme activity using the molar extinction coefficient of TNB (ε = 13,700 M-1cm-1). One unit of activity can be defined as the amount of enzyme that produces 1 µmol of homocysteine per minute under the specified conditions.
Conclusion
Homocysteine and its derivatives are multifaceted molecules with profound implications in biochemistry and human health. Their roles extend from central players in one-carbon metabolism to critical biomarkers for a host of diseases and targets for drug development. A thorough understanding of their biochemistry, coupled with robust analytical methodologies, is essential for advancing research and improving clinical outcomes in fields ranging from cardiovascular medicine to neurobiology. This guide provides a foundational resource for professionals engaged in these endeavors, summarizing the current state of knowledge and providing practical methodological insights.
References
- 1. Plasma total homocysteine and cysteine levels as cardiovascular risk factors in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Homocysteine and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Inhibiting effect of S-adenosyl-L-homocysteine and its structural analogs on the process of enzymatic methylation of tRNA] [pubmed.ncbi.nlm.nih.gov]
- 7. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Adenosyl-L-homocysteine hydrolase: analogues of S-adenosyl-L-homocysteine as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein N-homocysteinylation: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New method for the determination of protein N-linked homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. N-Acyl l-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Cysteine/cystine redox signaling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homocysteine and redox signaling. | Semantic Scholar [semanticscholar.org]
- 18. Relationship of Homocysteine With Cardiovascular Disease and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blood levels of homocysteine and increased risks of cardiovascular disease: causal or casual? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Homocysteine: role and implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 23. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 25. eaglebio.com [eaglebio.com]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Cornerstone of Peptide Synthesis: An In-depth Guide to Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the controlled, stepwise assembly of amino acids is paramount to achieving the desired sequence and function. This intricate process is made possible through the strategic use of protecting groups, which temporarily mask reactive functionalities to prevent unwanted side reactions. This technical guide provides a comprehensive exploration of protected amino acids, their core principles, the predominant chemical strategies, and detailed experimental protocols essential for the successful synthesis of peptides.
The Fundamental Principle: Orthogonal Protection
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is built upon the principle of orthogonal protection . This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable under specific chemical conditions that do not affect the others.[1] This allows for the selective deprotection of one functional group while others remain shielded, enabling precise control over the peptide chain elongation and modification.
A typical orthogonal protection strategy in peptide synthesis involves three main classes of protecting groups:
-
α-Amino (Nα) Protecting Group: A temporary group that protects the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle.
-
Side-Chain (R) Protecting Groups: "Permanent" groups that protect the reactive side chains of trifunctional amino acids throughout the synthesis. These are typically removed in the final step of cleaving the peptide from the solid support.[2]
-
C-Terminal Carboxyl Protecting Group: In Solid-Phase Peptide Synthesis (SPPS), the solid support (resin) itself acts as the C-terminal protecting group.[2] In solution-phase synthesis, this is typically an ester.
The two most dominant orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches, named after the respective Nα-protecting groups and the family of side-chain protecting groups used.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Homocysteine-Containing Peptides using Boc-S-trityl-L-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine, a homolog of the proteinogenic amino acid cysteine, is a crucial residue in the study of protein structure and function, particularly in the context of native chemical ligation, protein folding, and the investigation of various pathological conditions. The incorporation of homocysteine into synthetic peptides requires a robust and efficient protocol. This document provides detailed application notes and a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of homocysteine-containing peptides using the tert-butyloxycarbonyl (Boc) strategy, specifically employing N-α-Boc-S-trityl-L-homocysteine.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational method in SPPS. It relies on the acid-labile Boc group for temporary protection of the α-amino group and typically benzyl-based protecting groups for side chains, which are removed by a strong acid in the final cleavage step.[1] The S-trityl group offers robust protection for the thiol side chain of homocysteine, preventing unwanted side reactions during peptide assembly.[] This protecting group is labile to trifluoroacetic acid (TFA) and its removal is often performed concurrently with the cleavage of the peptide from the resin.[3]
Data Presentation
The efficiency of coupling and the final purity of the synthesized peptide are critical parameters in SPPS. While specific quantitative data for Boc-S-trityl-L-homocysteine is not extensively published, the following tables provide representative data for the coupling of sterically hindered amino acids and the purity of peptides synthesized using various coupling reagents, which can be extrapolated to the performance of this compound.
Table 1: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Reagent Type | Relative Coupling Efficiency (%) | Reaction Rate | Risk of Racemization | Key Considerations |
| HBTU/TBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | Cost-effective and reliable for routine and challenging couplings.[4] |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[4] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP.[4] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; HOBt is crucial to suppress racemization.[4] |
Table 2: Crude Peptide Purity with Different Coupling Reagents for a Difficult Sequence
| Coupling Reagent | Crude Peptide Purity (%) |
| HCTU | 85 |
| HBTU | 82 |
| COMU | 78 |
Data adapted from a study on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.[4]
Experimental Protocols
The following is a detailed protocol for the manual solid-phase synthesis of a peptide containing homocysteine using this compound. This protocol is based on the well-established Boc-SPPS methodology.[1][5]
Resin Selection and Preparation
-
Resin: Merrifield resin (chloromethylated polystyrene) is a classic choice for Boc-SPPS to generate a C-terminal carboxylic acid.[6] For a C-terminal amide, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is recommended.[5]
-
Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours, followed by washes with dimethylformamide (DMF).
Attachment of the First Amino Acid (Loading)
This protocol describes the loading of the first Boc-protected amino acid onto Merrifield resin via the cesium salt method to minimize racemization.[5]
-
Cesium Salt Formation: Dissolve the first Boc-amino acid in a mixture of ethanol and water. Neutralize the solution with an aqueous solution of cesium carbonate (Cs₂CO₃) to a pH of 7.0. Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Esterification: Add the Boc-amino acid cesium salt (2-4 equivalents relative to the resin substitution) to the swollen Merrifield resin in DMF.
-
Reaction: Heat the mixture at 50°C for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF, a mixture of DMF and water, DMF, and finally DCM.
-
Drying: Dry the resin under vacuum.
-
Substitution Level Determination: Determine the loading of the first amino acid on the resin using a suitable method, such as the picric acid test or by cleaving the amino acid from a small amount of resin and analyzing it.
Peptide Chain Elongation (Cyclical Protocol)
Each cycle of amino acid addition consists of three main steps: deprotection, neutralization, and coupling.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (v/v) for 30 minutes.[1]
-
Wash the resin thoroughly with DCM (3x) to remove the TFA and the cleaved Boc group.
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes. Repeat this step once.[1]
-
Wash the resin with DCM (3x) to remove excess DIEA.
The following describes a standard coupling protocol using HBTU.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents).
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
Capping (Optional)
If the Kaiser test is positive after the coupling step, it indicates the presence of unreacted amino groups. To prevent the formation of deletion peptides, these unreacted sites can be "capped" by acetylation.
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF.
-
Wash the resin with DMF and DCM.
Cleavage and Final Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the S-trityl group from the homocysteine residue. The use of scavengers is crucial to prevent the re-attachment of the trityl group and other side reactions.[7]
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. For peptides containing S-trityl protected homocysteine, a common and effective cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v). An alternative is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] TIS is particularly effective at scavenging the trityl cations.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Stir the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and wash it with a small amount of fresh cleavage cocktail. Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Analysis: Characterize the purified peptide by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.
Mandatory Visualization
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Caption: Role of scavengers in the final cleavage and deprotection step.
References
Application Notes and Protocols for Manual Peptide Synthesis Using Boc-S-trityl-L-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine, a non-proteinogenic amino acid, is a homolog of cysteine and plays a crucial role in various biological processes, including methylation pathways and as a precursor to cysteine. The incorporation of homocysteine into peptide sequences is of significant interest for the development of novel therapeutics, enzyme inhibitors, and probes for studying biological systems.[] This document provides detailed application notes and protocols for the manual solid-phase peptide synthesis (SPPS) of homocysteine-containing peptides using the protected derivative, Boc-S-trityl-L-homocysteine .
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS.[2] In this strategy, the α-amino group is temporarily protected with the acid-labile Boc group, while side chains are protected with more acid-stable groups. For homocysteine, the thiol group is highly reactive and requires robust protection to prevent side reactions during peptide synthesis.[] The trityl (Trt) group is a bulky and acid-labile protecting group suitable for the thiol side chain of homocysteine, offering stability during the synthesis cycles and facile removal during the final cleavage step.[]
These protocols are designed for manual synthesis, which, although more labor-intensive than automated synthesis, offers flexibility and is well-suited for the synthesis of complex or modified peptides.[4]
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the manual peptide synthesis of a generic peptide containing this compound. It is important to note that the actual yields and efficiencies can vary depending on the specific peptide sequence, the resin used, and the coupling conditions. The data presented here are typical values for standard Boc-SPPS.
Table 1: Typical Parameters for Manual Boc-SPPS Cycles
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.4 - 1.0 mmol/g | The loading capacity of the resin determines the scale of the synthesis. |
| Boc Deprotection Time | 20 - 30 minutes | Typically performed with 50% TFA in DCM.[2][5] |
| Boc Deprotection Efficiency | >99% | Monitored by the Kaiser test. Incomplete deprotection leads to deletion sequences. |
| Amino Acid Equivalents | 3 - 5 equivalents | An excess of the incoming amino acid is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 equivalents | Stoichiometry should be maintained relative to the amino acid. |
| Coupling Time | 1 - 2 hours | Can be longer for sterically hindered amino acids or difficult sequences. |
| Coupling Efficiency | >99% | Monitored by the Kaiser test. Incomplete coupling results in truncated peptides. |
| Final Cleavage and Deprotection Time | 1 - 3 hours | Performed with a strong acid cocktail, typically containing TFA.[6][7] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the length and sequence of the peptide. |
Table 2: Reagents for Key Steps in Manual Boc-SPPS
| Step | Reagent/Solvent | Typical Concentration/Ratio | Purpose |
| Resin Swelling | Dichloromethane (DCM) | - | Prepares the resin for synthesis by swelling the polymer matrix. |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | Removes the N-terminal Boc protecting group.[2][5] |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 10% (v/v) | Neutralizes the protonated N-terminus after Boc deprotection.[8] |
| Coupling (Activation) | HBTU/HOBt or DIC/HOBt | See protocol | Activates the carboxylic acid of the incoming amino acid for amide bond formation. |
| Washing | DCM, Isopropanol (IPA), Dimethylformamide (DMF) | - | Removes excess reagents and byproducts after each step. |
| Final Cleavage | TFA, Triisopropylsilane (TIS), Water | 95:2.5:2.5 (v/v/v) | Cleaves the peptide from the resin and removes side-chain protecting groups.[6] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy on a Merrifield resin.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Merrifield resin (e.g., 1 g, with a loading of 0.5 mmol/g) in a fritted glass reaction vessel.
-
Add dichloromethane (DCM, approximately 10-15 mL per gram of resin) to the vessel.
-
Gently agitate the resin for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
Drain the DCM through the frit.
Protocol 2: First Amino Acid Attachment (if starting from chloromethylated resin)
-
Dissolve the Boc-protected C-terminal amino acid (e.g., Boc-Gly-OH, 4 equivalents) in a minimal amount of DMF.
-
Add cesium carbonate (Cs₂CO₃, 0.5 equivalents) and a catalytic amount of potassium iodide (KI).
-
Stir the mixture at room temperature until the amino acid is fully dissolved and the cesium salt is formed.
-
Add the solution to the swollen resin.
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
Wash the resin thoroughly with DMF, DMF/water (1:1), DMF, DCM, and finally methanol.
-
Dry the resin under vacuum.
Protocol 3: Manual SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Boc Deprotection:
-
Wash the peptide-resin twice with DCM.
-
Add a solution of 50% TFA in DCM (10 mL per gram of resin) to the reaction vessel.[5]
-
Agitate the mixture for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3 times), IPA (2 times), and DCM (3 times).[5]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (10 mL per gram of resin) to the reaction vessel.[8]
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5 times).
-
-
Kaiser Test (Qualitative Monitoring for Free Amines):
-
Take a small sample of resin beads (a few beads) and place them in a small test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the test tube at 100°C for 5 minutes.
-
A blue or purple color indicates the presence of free primary amines, confirming successful Boc deprotection. Yellow beads indicate the absence of free amines (a complete coupling in the previous step).
-
-
Coupling of this compound (or other Boc-amino acids):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add HBTU (3-5 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add DIEA (6-10 equivalents) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction (a negative result, i.e., yellow beads, indicates completion). If the test is positive, the coupling step can be repeated (double coupling).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times) to remove excess reagents and byproducts.
-
Protocol 4: Final Cleavage and S-trityl Deprotection
-
After the final coupling and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. [6] TIS acts as a scavenger to trap the reactive trityl cations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.[6]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The solution will likely turn a deep yellow or orange color, which is characteristic of the liberated trityl cation.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions
During the synthesis of peptides containing homocysteine, several side reactions can occur:
-
Oxidation of the Thiol Group: The free thiol group of homocysteine is susceptible to oxidation, which can lead to the formation of disulfide bridges (homocystine) or other oxidized species. The S-trityl protecting group minimizes this risk during synthesis.
-
Alkylation: The reactive trityl cation generated during the final cleavage can alkylate nucleophilic side chains, particularly tryptophan and methionine. The use of scavengers like TIS is crucial to prevent this side reaction.[6]
-
Racemization: While the Boc group helps to suppress racemization during coupling, it can still occur, especially with certain coupling reagents and prolonged activation times.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences (e.g., containing proline).[9]
Visualizations
Experimental Workflow
Caption: Workflow for manual solid-phase peptide synthesis.
Homocysteine Metabolism and Signaling Pathway
Caption: Simplified diagram of homocysteine metabolism pathways.
References
Application Notes and Protocols for Boc Deprotection with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, for the protection of amines.[1][2] Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1][3]
This document provides a comprehensive guide to performing Boc deprotection using TFA, covering the reaction mechanism, critical parameters, the role of scavengers in preventing side reactions, and detailed experimental protocols.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine with TFA is an acid-catalyzed process. The mechanism involves three key steps:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[1][4]
-
Carbocation Formation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][3][4]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing the free amine and carbon dioxide gas.[3][4] The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[4]
It is crucial to perform this reaction in an open or well-ventilated system to allow the evolved CO2 gas to escape safely.[4]
Caption: Mechanism of TFA-mediated Boc deprotection.
Side Reactions and the Role of Scavengers
The primary cause of side product formation during Boc deprotection is the highly reactive tert-butyl cation generated in the cleavage step.[5] This electrophilic carbocation can alkylate nucleophilic residues within the substrate, leading to unwanted modifications.[5][6]
Amino acid residues with nucleophilic side chains are particularly vulnerable to tert-butylation:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][7]
-
Cysteine (Cys): The free thiol group is a target for S-tert-butylation.[5]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[5]
To prevent these side reactions, scavengers are added to the deprotection mixture. These are nucleophilic agents that react with and neutralize the tert-butyl cation more rapidly than the sensitive residues of the substrate.[5][8] The choice of scavenger depends on the specific substrate and the potential side reactions.
Caption: Role of scavengers in preventing side reactions.
The selection of scavengers is critical for clean deprotection, especially in peptide synthesis.
| Scavenger(s) | Target Residue(s) / Purpose | Typical Concentration (v/v) | Reference(s) |
| Triisopropylsilane (TIS) or Triethylsilane (TES) | General carbocation scavenger, particularly effective for protecting Tryptophan. | 2.5% - 5% | [5][9] |
| Water (H₂O) | Suppresses tert-butylation of Tryptophan. | 2.5% - 5% | [5] |
| Ethanedithiol (EDT) | Protects Cysteine and scavenges t-butyl trifluoroacetate. | 2.5% | [5][8] |
| Thioanisole | Accelerates deprotection of Arginine (Pmc) and protects Tryptophan. | 2.5% - 5% | [8] |
| Phenol | Suppresses alkylation of Tyrosine and Aspartimide formation. | 5% | [7] |
A commonly used general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[5][9]
Reaction Parameters
Optimizing reaction conditions is key to achieving efficient and clean Boc deprotection.
| Parameter | Condition | Remarks | Reference(s) |
| TFA Concentration | 20% - 100% (v/v) in a solvent like Dichloromethane (DCM). | A common starting point is 25-50% TFA in DCM.[10][11] Higher concentrations (up to 100% TFA) can lead to faster reactions but may increase side reactions.[12] For sensitive substrates, lower concentrations are recommended.[1] | [1][10][11][12] |
| Solvent | Dichloromethane (DCM) is most common. | DCM is effective at solvating a wide range of protected substrates.[1][10] Chloroform has also been used.[13] | [1][10][13] |
| Temperature | 0 °C to Room Temperature (RT). | The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[10][14] | [10][14] |
| Reaction Time | 30 minutes to 18 hours. | Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS). Typical times range from 1-2 hours.[3][10] Sterically hindered Boc groups may require longer reaction times or higher temperatures.[5] | [3][5][10] |
| Substrate Concentration | 0.1 M to 0.5 M. | A typical concentration is around 0.2 M.[3] | [3] |
Experimental Protocols
Safety Note: Trifluoroacetic acid is highly corrosive and volatile. Always handle TFA in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
This protocol is suitable for simple substrates not prone to side reactions.
-
Dissolution: Dissolve the Boc-protected amine in anhydrous Dichloromethane (DCM) (e.g., 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.[1][10]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Add an equal volume of TFA (for a 50% v/v solution) dropwise to the stirred solution.[10]
-
Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][10]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess TFA.[10][14]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (repeat 2-3 times).[14][15]
-
The resulting product is the amine TFA salt, which can often be used directly in the next step or purified further.[10]
-
This protocol is recommended for peptides or other sensitive substrates.
-
Preparation: Prepare the cleavage cocktail. For a general-purpose cocktail, mix TFA, Triisopropylsilane (TIS), and Water in a 95:2.5:2.5 ratio by volume.
-
Dissolution: Dissolve the Boc-protected substrate in DCM (if necessary, for solution-phase synthesis) or use the resin-bound peptide directly (for solid-phase synthesis).
-
TFA Addition: Add the cleavage cocktail to the substrate. For solid-phase synthesis, a common ratio is 10 mL of cocktail per gram of resin.
-
Reaction: Stir or shake the mixture at room temperature for 2-4 hours.[9]
-
Work-up (Solid-Phase):
-
Filter the resin and wash it with fresh TFA, followed by DCM.
-
Combine the filtrates and concentrate under reduced pressure.[8]
-
Precipitate the deprotected peptide by adding the concentrated solution to a large volume of cold diethyl ether.[8]
-
Collect the peptide precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.[8][13]
-
If the free amine is required instead of the TFA salt:
-
Aqueous Basic Wash: After removing the bulk of TFA, dissolve the residue in an appropriate organic solvent (e.g., Ethyl Acetate, DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic.[10] Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to yield the free amine.[10]
-
Ion-Exchange Resin: For a non-aqueous work-up, the crude reaction mixture can be diluted and stirred with a basic resin like Amberlyst A-21.[16][17] Subsequent filtration and concentration of the solvent provides the free amine.[16]
Caption: General experimental workflow for Boc deprotection.
Troubleshooting
-
Incomplete Reaction: If the deprotection is sluggish, consider increasing the TFA concentration, reaction time, or temperature.[5] Steric hindrance around the Boc group can slow the reaction.[5] For solid-phase synthesis, ensure adequate swelling of the resin, as poor swelling can limit reagent access.[12]
-
Side Product Formation: If side products are observed, introduce or adjust the scavenger cocktail based on the nature of the substrate and the identified side products.[5][8]
-
Formation of Trifluoroacetyl Esters/Amides: In rare cases, trifluoroacetylation of free hydroxyl or amine groups can occur, possibly due to trace amounts of trifluoroacetic anhydride in the TFA. Adding a small amount of water (e.g., 5%) to the TFA can mitigate this issue.[18]
-
Difficult Work-up: If the product TFA salt is an oil or difficult to handle, precipitation from cold diethyl ether can help solidify the product.[13] If the free amine is highly water-soluble, extraction can be problematic; in such cases, using a basic ion-exchange resin is a good alternative to aqueous work-up.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Application Notes: Protocol for Cleavage of the Trityl Group from Homocysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine is a non-proteinogenic amino acid that is a homolog of cysteine, differing by an additional methylene bridge in its side chain.[1] It is a crucial intermediate in the metabolism of methionine.[2] The thiol group (-SH) in homocysteine's side chain is highly nucleophilic and susceptible to oxidation, making its protection essential during chemical synthesis, particularly in peptide synthesis. The triphenylmethyl (trityl, Trt) group is a widely used acid-labile protecting group for the thiol functional group of cysteine and its homologs like homocysteine.[3][4] Its bulky nature provides excellent protection, and it can be removed under specific acidic conditions.[5]
These application notes provide detailed protocols for the efficient cleavage of the S-trityl protecting group from S-trityl-L-homocysteine to yield free L-homocysteine.
Principles of Trityl Group Cleavage
The cleavage of the S-trityl bond is an acid-catalyzed process following an SN1-type mechanism. The reaction is initiated by the protonation of the sulfur atom by a strong acid, such as Trifluoroacetic Acid (TFA). This facilitates the departure of the trityl group as a highly stable trityl carbocation.[5]
This carbocation is a potent electrophile and can react with nucleophiles present in the reaction mixture, including the deprotected thiol group of homocysteine, leading to re-alkylation and low yields.[3] To prevent this and other side reactions (e.g., alkylation of sensitive amino acid residues like tryptophan or methionine in a peptide sequence), "scavengers" are added to the cleavage cocktail.[6] These scavenger molecules, typically hindered silanes like triisopropylsilane (TIS) or triethylsilane (TES), efficiently and irreversibly trap the trityl cation to form inert triphenylmethane.[3][7]
Data Presentation: Comparison of Cleavage Cocktails
The selection of the appropriate cleavage cocktail is critical for achieving high yield and purity. The following table summarizes common reagent cocktails used for trityl group deprotection.
| Cleavage Cocktail | Composition (v/v/w) | Key Scavenger(s) | Typical Reaction Time | Applications & Remarks |
| Reagent R | TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | 1 - 2 hours | Standard, effective cocktail for general-purpose cleavage. TIS is highly effective at quenching the trityl cation.[3][8] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | TIS, Phenol | 1 - 2 hours | "Odorless" alternative to thiol-based scavengers. Useful for substrates containing trityl-based protecting groups.[9] |
| Reagent K | TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5) | Thioanisole, 1,2-ethanedithiol (EDT), Phenol | 2 - 4 hours | A robust cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[6][9] |
| Lewis Acid System | BF₃·Et₂O / HFIP / Et₃SiH | Triethylsilane (Et₃SiH) | 30 - 60 minutes | A milder, non-TFA system for substrates sensitive to strong acids.[10][11][12] |
Experimental Protocols
Safety Precautions: Trifluoroacetic Acid (TFA) is a strong, corrosive acid. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Thallium compounds are highly toxic and must be handled with extreme care in a fume hood.[13]
Protocol 1: Standard Cleavage using TFA and Triisopropylsilane (TIS)
This protocol is the most common method for cleaving the S-trityl group and is adapted from standard procedures for S-trityl-cysteine.[3]
Materials:
-
S-trityl-L-homocysteine
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Anhydrous diethyl ether (cold, ~4°C)
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the S-trityl-L-homocysteine (e.g., 100 mg) into a clean, dry reaction vessel.
-
Prepare the cleavage cocktail (Reagent R): Carefully mix TFA, TIS, and deionized water in a 95:2.5:2.5 volumetric ratio. For 100 mg of substrate, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the reaction vessel containing the S-trityl-L-homocysteine.
-
Stir the mixture at room temperature for 1.5 to 2 hours. The solution should be homogeneous.
-
After the reaction is complete, concentrate the solution under a gentle stream of nitrogen or by using a rotary evaporator until a viscous oil remains. This step removes the majority of the TFA.
-
Precipitate the deprotected homocysteine by adding the concentrated oil dropwise to a 10-fold excess of cold diethyl ether in a centrifuge tube. A white precipitate should form.
-
Centrifuge the mixture to pellet the product.
-
Carefully decant the supernatant ether.
-
Wash the pellet by resuspending it in a fresh portion of cold diethyl ether, centrifuging, and decanting the supernatant. Repeat this wash step two more times to remove residual scavengers and trityl byproducts.
-
Dry the final product (L-homocysteine) under a high vacuum to remove all traces of ether.
Protocol 2: Cleavage using a Lewis Acid System
This protocol offers a milder alternative to strong TFA-based cocktails and is suitable for acid-sensitive compounds.[10][12]
Materials:
-
S-trityl-L-homocysteine
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard work-up and purification equipment
Procedure:
-
Dissolve S-trityl-L-homocysteine in a mixture of DCM and HFIP.
-
Add triethylsilane (Et₃SiH) to the solution, which will act as the scavenger.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O) to initiate the cleavage.
-
Stir the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude homocysteine using appropriate chromatographic techniques if necessary.
Mandatory Visualizations
Caption: General experimental workflow for S-Trityl group cleavage.
Caption: Mechanism of trityl cleavage and scavenger action.
References
- 1. Homocysteine - Wikipedia [en.wikipedia.org]
- 2. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for Incorporating Boc-S-trityl-L-homocysteine into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the successful incorporation of the non-proteinogenic amino acid L-homocysteine into a peptide sequence using Boc-S-trityl-L-homocysteine in solid-phase peptide synthesis (SPPS). Homocysteine-containing peptides are valuable tools in various research and drug development areas, including the study of methylation pathways, enzyme inhibition, and the development of novel therapeutic agents.[] The protocols outlined below cover the entire workflow from resin preparation to final peptide analysis, ensuring high-yield synthesis and purity of the target peptide.
Introduction
L-homocysteine is a sulfur-containing amino acid that is a critical intermediate in the metabolism of methionine.[2] Elevated levels of homocysteine in the body are associated with various diseases, making peptides containing this residue valuable for studying related biological processes.[2] The incorporation of homocysteine into synthetic peptides allows for the investigation of its role in protein structure and function, as well as the development of targeted enzyme inhibitors and novel drug delivery systems.[][3]
This guide focuses on the use of N-α-Boc- and S-trityl-protected L-homocysteine (this compound), a derivative that facilitates its seamless integration into peptide chains via Boc-based SPPS.[] The Boc (tert-butoxycarbonyl) group provides temporary protection of the α-amino group, while the bulky trityl group effectively shields the thiol side chain, preventing undesirable side reactions during synthesis.[][4]
Data Presentation
The successful incorporation of this compound and the overall yield and purity of the final peptide are dependent on several factors, including the peptide sequence, coupling reagents, and reaction conditions. Below is a summary of expected quantitative data based on standard Boc-SPPS protocols.
| Parameter | Expected Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the specific resin used. |
| This compound Coupling Efficiency | >98% | Monitored by a negative Kaiser test. Double coupling may be required for difficult sequences. |
| Boc Deprotection Efficiency | >99% | Per cycle. |
| Final Cleavage Yield (from resin) | 70 - 90% | Sequence and resin dependent. |
| Crude Peptide Purity (by RP-HPLC) | 60 - 85% | Sequence dependent; major impurities are often deletion sequences. |
| Final Peptide Purity (after purification) | >95% | Achievable with preparative RP-HPLC. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Merrifield resin or other suitable resin for Boc-SPPS
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether (cold)
-
Acetonitrile (ACN) for HPLC
-
Water (HPLC grade)
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual steps for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DIEA/DCM (1:9 v/v) (2x), and then DCM (3x).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), drain the solution and repeat the coupling step with fresh reagents.
-
Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat SPPS Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the S-trityl and other side-chain protecting groups.
-
Resin Preparation:
-
After the final SPPS cycle, wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail consisting of TFA/TIS/Water (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to prevent re-attachment of the trityl cation to the deprotected thiol group.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5]
-
Use a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA). The specific gradient will depend on the hydrophobicity of the peptide.
-
-
Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[5]
-
Pool the fractions with a purity of >95% and lyophilize to obtain the final peptide product as a fluffy white powder.
-
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis of a Homocysteine-Containing Peptide.
Methionine-Homocysteine Cycle
Caption: The Methionine-Homocysteine Cycle and a potential point of interaction for synthetic peptides.
Applications and Significance
The incorporation of homocysteine into peptides opens up numerous avenues for research and therapeutic development:
-
Enzyme Inhibition Studies: Peptides containing homocysteine can be designed as inhibitors of enzymes involved in the methionine cycle, such as S-adenosylhomocysteine hydrolase (SAHH), providing tools to study metabolic regulation and develop treatments for diseases associated with hyperhomocysteinemia.[]
-
Probing Methylation Pathways: As a key component of the methionine cycle, homocysteine-containing peptides can serve as probes to investigate the intricate processes of biological methylation, which are fundamental to epigenetics and cellular signaling.[][6]
-
Drug Delivery: The thiol group of homocysteine can be utilized for bioconjugation, allowing for the attachment of therapeutic agents or imaging molecules to the peptide. This enables the development of targeted drug delivery systems where the peptide sequence directs the cargo to specific cells or tissues.[3][7]
-
Mimotopes for Immunoassays: Peptides that mimic S-adenosyl-L-homocysteine can be used to develop competitive immunoassays for the detection of this important biological molecule.[8]
By following the detailed protocols and understanding the potential applications outlined in these notes, researchers can effectively synthesize and utilize homocysteine-containing peptides to advance their scientific objectives.
References
- 2. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. hplc.eu [hplc.eu]
- 6. Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems | MDPI [mdpi.com]
- 8. Selection of a Mimotope Peptide of S-adenosyl-l-homocysteine and Its Application in Immunoassays [mdpi.com]
Application Notes and Protocols: Boc-S-trityl-L-homocysteine in Native Chemical Ligation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native Chemical Ligation (NCL) is a powerful technique for the total or semi-synthesis of proteins and large peptides. The method classically involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. A significant advancement in NCL has been the use of homocysteine (Hcy) as a surrogate for cysteine, enabling ligation at methionine (Met) residues, thereby expanding the repertoire of ligation sites. This is particularly valuable as cysteine is a relatively low-abundance amino acid in many proteins.
The use of Boc-S-trityl-L-homocysteine in solid-phase peptide synthesis (SPPS) allows for the straightforward incorporation of a protected homocysteine residue at the N-terminus of a peptide fragment. Following deprotection, this peptide can be used in an NCL reaction. The resulting homocysteine at the ligation junction can then be selectively S-methylated to yield a native methionine residue, rendering the ligation scarless. These application notes provide detailed protocols and data for the use of this compound in NCL strategies.
Data Presentation
Table 1: Representative Yields in Homocysteine-Mediated Native Chemical Ligation
| Ligation Step | Reactants | Reaction Time | Yield (%) | Reference |
| NCL | Ac-MetAspValPhe-SR + HcmLysAlaAcm | 24 h | 100% | [1] |
| NCL | PGB1 N-terminal thioester + Hcy-Ala-Tyr-Gly-Gly-Phe-Leu-NH2 | 36 h | >80% | [2] |
| S-methylation | Ligation product (8a) + MeI | 5 min | 89% | [1] |
Hcm denotes a homocysteine-containing peptide. PGB1 refers to the B1 domain of protein G.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-terminal Homocysteine Peptide using this compound
This protocol describes the manual synthesis of a peptide with an N-terminal homocysteine using Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry on a Merrifield or PAM resin.
1. Resin Preparation:
- Swell the resin (e.g., chloromethylated polystyrene - Merrifield resin) in dichloromethane (DCM).
- Esterify the C-terminal Boc-protected amino acid to the resin, typically as its cesium salt, to minimize racemization.
2. Boc Deprotection:
- Wash the peptide-resin with DCM.
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash), followed by a 20-minute incubation to remove the Boc protecting group.
- Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.
3. Neutralization:
- Neutralize the protonated N-terminus by washing the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM.
- Wash the resin thoroughly with DCM.
4. Amino Acid Coupling:
- In a separate vessel, pre-activate the next Boc-protected amino acid (including this compound for the N-terminal position) with a coupling reagent such as HBTU or HATU in the presence of DIEA in a suitable solvent like N,N-dimethylformamide (DMF).
- Add the activated amino acid solution to the resin and couple for 1-2 hours.
- Monitor coupling completion using a qualitative ninhydrin test.
5. Repeat Cycles:
- Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Final Deprotection and Cleavage:
- After the final coupling of this compound, remove the N-terminal Boc group as described in step 2.
- Cleave the peptide from the resin and remove the side-chain protecting groups (including the S-trityl group) by treating the peptide-resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour in the presence of a scavenger such as p-cresol.
- Precipitate the cleaved peptide in cold diethyl ether, wash, and dry under vacuum.
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Native Chemical Ligation of an N-terminal Homocysteine Peptide
This protocol details the ligation of a purified peptide containing an N-terminal homocysteine with a peptide C-terminal thioester.
1. Reagent Preparation:
- Ligation Buffer: Prepare a 0.1 M sodium phosphate buffer containing 6 M guanidine hydrochloride, pH 7.0-7.5. Degas the buffer thoroughly.
- Thiol Additives: Prepare stock solutions of thiophenol and benzyl mercaptan.
2. Ligation Reaction:
- Dissolve the N-terminal homocysteine peptide and the peptide thioester in the ligation buffer to a final concentration of 1-5 mM for each peptide.
- Add thiol additives, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture. Alternatively, a combination of thiophenol (e.g., 2% v/v) and benzyl mercaptan (e.g., 2% v/v) can be used.
- Incubate the reaction mixture at room temperature or 37°C.
- Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation is typically complete within 6-36 hours.[2]
3. Purification:
- Once the ligation is complete, purify the ligated product by RP-HPLC.
- Lyophilize the purified peptide.
Protocol 3: S-methylation of Homocysteine to Methionine
This protocol describes the conversion of the homocysteine residue at the ligation site to methionine.
1. Reagent Preparation:
- Methylation Buffer: Prepare a 100 mM sodium bicarbonate buffer, pH 8.6.
- Methylating Agent: Prepare a stock solution of methyl iodide (MeI) in a suitable solvent.
2. Methylation Reaction:
- Dissolve the purified and lyophilized ligation product in the methylation buffer.
- Add a large excess of methyl iodide (e.g., 50 mM final concentration).
- Incubate the reaction at room temperature for a short duration (e.g., 5-10 minutes).[1] Be aware that prolonged reaction times may lead to over-methylation of other residues.
- Monitor the reaction by RP-HPLC and mass spectrometry to confirm the conversion of homocysteine to methionine.
3. Final Purification:
- Quench the reaction if necessary (e.g., by adding a thiol-containing scavenger).
- Purify the final methylated protein product by RP-HPLC.
- Characterize the final product by mass spectrometry and other analytical techniques to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for protein synthesis using this compound in NCL.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-S-trityl-L-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability compared to their linear counterparts. The synthesis of these constrained molecules often involves the use of amino acids with selectively removable protecting groups to facilitate macrocyclization. Boc-S-trityl-L-homocysteine is a key building block in this context, enabling the introduction of a homocysteine residue for subsequent cyclization, typically through the formation of a stable thioether linkage or a lactam bridge.[1][2]
These application notes provide detailed protocols for the solid-phase synthesis of linear peptides containing this compound, followed by on-resin or solution-phase cyclization to yield the final cyclic peptide. Methodologies for purification and analysis are also described.
Principle of the Method
The synthesis of a cyclic peptide incorporating homocysteine is achieved through a multi-step process, primarily utilizing solid-phase peptide synthesis (SPPS). The workflow involves the sequential coupling of amino acids to a solid support, including the incorporation of this compound. The Nα-Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the amino terminus, while the S-trityl group protects the thiol moiety of the homocysteine side chain.[2][]
Following the assembly of the linear peptide, selective deprotection of the terminal groups and/or the homocysteine side chain allows for intramolecular cyclization. Two common cyclization strategies involving homocysteine are:
-
Thioether Cyclization: The deprotected thiol group of homocysteine can react with an electrophilic side chain (e.g., a halogenated amino acid) incorporated elsewhere in the peptide sequence to form a stable thioether bridge.[4][5]
-
Head-to-Tail Lactam Cyclization: Following the removal of the N-terminal Boc group and cleavage from the resin to expose a C-terminal carboxylic acid, the peptide can be cyclized by forming an amide bond between the termini. While homocysteine's side chain is not directly involved in the backbone cyclization, its presence can influence the peptide's conformation and biological activity.
This document will focus on a general head-to-tail cyclization protocol, which is a widely applicable method.
Data Presentation: Reagents and Equipment
A summary of the key reagents and equipment required for the synthesis, cyclization, and purification of cyclic peptides using this compound is provided below.
| Category | Item | Supplier Examples | Purpose |
| Amino Acids | This compound | Chem-Impex, Biosynth | Building block for introducing the homocysteine residue. |
| Other Boc-protected amino acids (with appropriate side-chain protection) | Various | Building blocks for the linear peptide sequence. | |
| Resins | Merrifield resin or PAM resin | Various | Solid support for Boc-based SPPS. |
| Coupling Reagents | Dicyclohexylcarbodiimide (DCC) or HBTU/HATU | Various | Activation of carboxylic acid groups for amide bond formation. |
| 1-Hydroxybenzotriazole (HOBt) | Various | Additive to suppress racemization and improve coupling efficiency. | |
| Deprotection Reagents | Trifluoroacetic acid (TFA) | Various | Removal of Boc and S-trityl protecting groups. |
| Diisopropylethylamine (DIEA) | Various | Neutralization of the protonated amino group after Boc deprotection. | |
| Scavengers | Triisopropylsilane (TIS), Water | Various | To trap reactive cations generated during TFA cleavage, protecting sensitive residues.[6] |
| Cyclization Reagents | PyBOP or HATU | Various | Coupling agents for promoting intramolecular amide bond formation in solution-phase cyclization.[1] |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether | Various | Used for resin swelling, washing, and peptide precipitation. |
| Purification | Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column | Various | Purification of the crude cyclic peptide.[2][7] |
| Analysis | Liquid chromatography-mass spectrometry (LC-MS) | Various | To verify the mass and purity of the linear and cyclic peptides.[2][8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on Merrifield resin using Boc chemistry.
1. Resin Preparation: a. Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[1]
2. First Amino Acid Coupling: a. Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a minimal amount of N,N-dimethylformamide (DMF). b. Add dicyclohexylcarbodiimide (DCC) (3 equivalents) to the amino acid solution and pre-activate for 10 minutes. c. Add the activated amino acid solution to the swollen resin and shake for 2-4 hours. d. Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times). e. Dry the resin under vacuum.
3. Peptide Chain Elongation (per cycle): a. Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[1][9] Wash the resin with DCM (3 times). b. Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.[1] Wash the resin with DCM (3 times). c. Coupling of Subsequent Amino Acids (including this compound): i. Dissolve the next Boc-amino acid (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. ii. Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes. iii. Add the activated amino acid solution to the resin and shake for 2 hours. iv. Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step. v. Wash the resin with DMF (3 times) and DCM (3 times). d. Repeat steps 3a-3c for each amino acid in the sequence.
4. Final Boc Deprotection: a. After coupling the final amino acid, perform a final Boc deprotection as described in step 3a.
Protocol 2: Cleavage of the Linear Peptide from Resin
This protocol is for the cleavage of the peptide from the resin for subsequent solution-phase cyclization.
1. Resin Washing and Drying: a. Wash the resin with DCM (3 times) and dry under vacuum.
2. Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[10] b. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove the S-trityl and other acid-labile side-chain protecting groups.[6] c. Filter the resin and collect the filtrate.
3. Peptide Precipitation: a. Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether. b. Collect the peptide by centrifugation and wash the pellet with cold ether. c. Lyophilize the crude linear peptide.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol describes the cyclization of the cleaved, fully deprotected linear peptide in solution.
1. Dissolution: a. Dissolve the crude lyophilized linear peptide in a high volume of DMF to achieve a final concentration of 1-5 mM. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.[11]
2. Cyclization Reaction: a. Add DIEA (3 equivalents) to the peptide solution and stir. b. Add a coupling reagent such as PyBOP or HATU (1.5 equivalents) to the solution.[1] c. Stir the reaction at room temperature for 2-24 hours.
3. Monitoring: a. Monitor the reaction by LC-MS to check for the disappearance of the linear peptide and the appearance of the cyclic product.[2]
4. Work-up: a. Once the reaction is complete, remove the DMF under reduced pressure. b. Triturate the residue with cold diethyl ether to precipitate the crude cyclic peptide. c. Collect the precipitate by centrifugation and wash with cold ether. d. Lyophilize the crude product.
Protocol 4: Purification and Analysis
1. Purification: a. Dissolve the crude cyclic peptide in a suitable solvent (e.g., a mixture of water and acetonitrile). b. Purify the cyclic peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.[2][7] c. Collect the fractions containing the pure cyclic peptide and lyophilize.
2. Analysis: a. Confirm the identity and purity of the final cyclic peptide by LC-MS and analytical HPLC.[2][8] Purity is typically determined by the peak area percentage at a specific wavelength (e.g., 214 nm or 280 nm).
Quantitative Data Summary
The following table provides typical yields and purity data for the synthesis of cyclic peptides. These values can vary significantly depending on the peptide sequence, length, and the efficiency of the cyclization step.
| Step | Parameter | Typical Range | Notes |
| Solid-Phase Synthesis | Coupling Efficiency | >99% per step | Monitored by Kaiser test. Inefficient coupling can lead to deletion sequences. |
| Cleavage from Resin | Crude Linear Peptide Yield | 70-90% | Dependent on the peptide length and sequence. |
| Solution-Phase Cyclization | Crude Cyclic Peptide Yield | 30-70% | Highly dependent on the peptide sequence, concentration, and coupling reagent. The sequence of the linear peptide can significantly influence the success of the cyclization reaction.[11] |
| Purification | Final Purity | >95% | As determined by analytical RP-HPLC. For biological assays, a purity of >95% is generally required.[12] |
| Overall Yield | 5-25% | The overall yield is a product of the yields of each step. |
Visualizations
Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.
Caption: Logical progression of the synthesis of a cyclic peptide incorporating homocysteine.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 4. Constructing thioether‐tethered cyclic peptides via on‐resin intra‐molecular thiol–ene reaction | Semantic Scholar [semanticscholar.org]
- 5. Constructing thioether-tethered cyclic peptides via on-resin intra-molecular thiol-ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for Bioconjugation Utilizing Boc-S-trityl-L-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-S-trityl-L-homocysteine is a valuable amino acid derivative for bioconjugation, offering a strategic approach to site-specific modifications of peptides, proteins, and other biomolecules. The Boc (tert-butoxycarbonyl) protecting group on the α-amine and the trityl group on the side-chain thiol provide orthogonal protection, allowing for controlled deprotection and subsequent conjugation reactions. This document provides detailed application notes and protocols for the use of this compound in two key bioconjugation techniques: Native Chemical Ligation (NCL) and thiol-maleimide conjugation.
Homocysteine, a close analog of cysteine, can be used as a surrogate in NCL, expanding the available ligation sites beyond native cysteine residues. Following ligation, the homocysteine residue can be further modified, for instance, by methylation to yield a native methionine residue. In thiol-maleimide chemistry, the deprotected homocysteine thiol provides a reactive handle for conjugation to maleimide-functionalized molecules, forming a stable thioether linkage.
Core Applications
-
Peptide and Protein Synthesis: Incorporation of a protected homocysteine residue allows for the synthesis of large and complex peptides and proteins through fragment condensation via NCL.
-
Antibody-Drug Conjugates (ADCs): The thiol group of homocysteine can be used as a site for the attachment of cytotoxic drugs to antibodies, creating targeted cancer therapeutics.
-
Biomolecule Labeling: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to the homocysteine side chain for use in imaging and diagnostic applications.
-
Drug Delivery: Conjugation of homocysteine-containing molecules to drug carriers can improve their pharmacokinetic properties.
Data Presentation
Table 1: Quantitative Data for Native Chemical Ligation (NCL) with Homocysteine Derivatives
| Peptide 1 (Thioester) | Peptide 2 (N-terminal Homocysteine) | Ligation Conditions | Reaction Time | Yield (%) | Reference |
| Ac-MetAspValPhe-SR | HcmLysAlaAcm | 100 mM sodium phosphate, 20 mM TCEP, 0.5% PhSH, 0.5% BnSH, pH 7.2, RT | 24 h | 100 | [1] |
| LYRA-COSePh | (hCys)TAFS | 5.0 M Gdm, 0.17 M sodium phosphate, 50 mM TCEP, pH 6.9-7.0, RT | - | k₁ = (3.7 ± 0.2) M⁻¹s⁻¹ | [1] |
Note: 'hCys' denotes homocysteine. 'SR' represents a thioester group. 'Hcm' is a protected homocysteine. TCEP is tris(2-carboxyethyl)phosphine, a reducing agent. PhSH is thiophenol and BnSH is benzyl mercaptan, used as thiol catalysts. Gdm is guanidinium hydrochloride, a denaturant.
Table 2: Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Temperature | 4 - 25 °C | Lower temperatures can be used for overnight reactions. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-containing molecule is typically used to ensure complete reaction of the thiol. The optimal ratio should be determined empirically. |
| Solvent | Aqueous buffers (e.g., PBS, Tris, HEPES) | An organic co-solvent (e.g., DMSO, DMF) may be required for poorly soluble maleimide reagents. |
| Reducing Agent (optional) | TCEP | Used to reduce disulfide bonds and maintain the thiol in its reduced, reactive state. |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc and S-trityl protecting groups to expose the free amine and thiol functionalities of the homocysteine residue within a peptide sequence.
Materials:
-
Peptide containing this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) or Thioanisole (scavengers)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA:TIS:DCM (e.g., 95:2.5:2.5 v/v/v). If the peptide contains methionine or tryptophan residues, thioanisole can be used as a scavenger to prevent side reactions.
-
Peptide Dissolution: Dissolve the peptide containing this compound in DCM in a round-bottom flask.
-
Cleavage Reaction: Add the cleavage cocktail to the dissolved peptide. The reaction is typically carried out at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.
-
Peptide Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.
-
Peptide Collection: Collect the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove the scavengers and cleaved protecting groups. Repeat this step 2-3 times.
-
Drying and Lyophilization: Dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain the final deprotected peptide.
Protocol 2: Native Chemical Ligation (NCL) with a Homocysteine-Terminated Peptide
This protocol details the ligation of a peptide with an N-terminal homocysteine to a second peptide possessing a C-terminal thioester.
Materials:
-
Peptide with N-terminal homocysteine (deprotected)
-
Peptide with C-terminal thioester
-
Ligation Buffer: 6 M Guanidinium hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or a mixture of thiophenol and benzyl mercaptan)
-
Reducing agent (e.g., TCEP)
-
HPLC for reaction monitoring and purification
Procedure:
-
Peptide Dissolution: Dissolve both the homocysteine-terminated peptide and the thioester peptide in the ligation buffer.
-
Addition of Reagents: Add the reducing agent (TCEP) to the reaction mixture to ensure the homocysteine thiol remains in its reduced state. Then, add the thiol catalyst.
-
Ligation Reaction: Allow the reaction to proceed at room temperature. Monitor the formation of the ligated product by HPLC. Reaction times can vary from a few hours to 24 hours.[1]
-
Reaction Quenching: Once the reaction is complete, quench it by acidifying the mixture with TFA.
-
Purification: Purify the ligated product by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified product by mass spectrometry.
Protocol 3: Thiol-Maleimide Conjugation with a Homocysteine-Containing Peptide
This protocol describes the conjugation of a deprotected homocysteine-containing peptide to a maleimide-functionalized molecule.
Materials:
-
Peptide containing a deprotected homocysteine residue
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other non-thiol containing buffer, pH 6.5-7.5, degassed
-
Organic co-solvent (e.g., DMSO or DMF) if the maleimide reagent has low aqueous solubility
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Preparation of Peptide Solution: Dissolve the homocysteine-containing peptide in the degassed conjugation buffer.
-
Preparation of Maleimide Solution: Dissolve the maleimide-functionalized molecule in a suitable solvent (conjugation buffer or an organic co-solvent).
-
Conjugation Reaction: Add the maleimide solution to the peptide solution. A 10-20 fold molar excess of the maleimide reagent is typically used.[2] The reaction can be performed at room temperature for 2 hours or at 4°C overnight.[2] Protect the reaction from light if using a fluorescent maleimide.
-
Purification: Purify the conjugate to remove unreacted maleimide and other reagents. Size-exclusion chromatography is a common method for this purpose.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy (to determine the degree of labeling) and mass spectrometry.
Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Experimental workflow for Native Chemical Ligation (NCL).
Caption: Experimental workflow for thiol-maleimide conjugation.
References
Application Notes and Protocols for Boc-S-trityl-L-homocysteine in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-α-Boc-S-trityl-L-homocysteine as a critical building block in the design and synthesis of enzyme inhibitors, with a particular focus on S-adenosyl-L-homocysteine (SAH) hydrolase inhibitors. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) methodologies.
Introduction
N-α-Boc-S-trityl-L-homocysteine is a protected derivative of the non-proteinogenic amino acid L-homocysteine. The tert-butyloxycarbonyl (Boc) group on the α-amino group and the bulky trityl (triphenylmethyl) group on the sulfur atom provide orthogonal protection, making it an ideal reagent for the precise incorporation of a homocysteine moiety into peptide chains. This is particularly valuable in the development of enzyme inhibitors where the homocysteine side chain can mimic natural substrates or interact with active site residues.
One of the primary targets for inhibitors derived from Boc-S-trityl-L-homocysteine is S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme plays a crucial role in cellular methylation reactions by catalyzing the reversible hydrolysis of SAH to adenosine and L-homocysteine.[1] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] This disruption of methylation pathways is a promising therapeutic strategy for a range of diseases, including viral infections, cancer, and parasitic diseases.[2]
Data Presentation
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Nucleoside Analogs | Human SAH Hydrolase | Not specified | [2] |
| Pentanediamide Derivatives | SAH Hydrolase | IC50 = 3.58 ± 0.19 µM (Compound 7i) | [3] |
| Adenosine Analogs | S-adenosylhomocysteine hydrolase (AHCY) | Low nanomolar potency | [4] |
| DZ2002 | S-adenosyl-L-homocysteine hydrolase | Potent reversible type III inhibitor | [5] |
Experimental Protocols
The following protocols describe the general steps for the incorporation of this compound into a peptide chain using manual Boc solid-phase peptide synthesis (SPPS).
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin for Boc chemistry, such as Merrifield resin or MBHA resin, depending on whether a C-terminal acid or amide is desired.[6]
-
Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes. Drain the DCM.
Protocol 2: First Amino Acid Coupling (if not pre-loaded)
-
Activation: In a separate vessel, dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) in DCM. Add an equivalent of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
-
Coupling: Add the activated amino acid solution to the swollen resin. Allow the reaction to proceed for 2-4 hours with gentle agitation.
-
Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol to remove excess reagents and byproducts.
Protocol 3: Boc Deprotection
-
Pre-wash: Wash the resin with DCM.
-
Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[6]
-
Washing: Wash the resin thoroughly with DCM to remove the TFA.
Protocol 4: Coupling of this compound
-
Neutralization: Neutralize the resin-bound amino group with a 10% solution of diisopropylethylamine (DIEA) in DCM. Wash with DCM.
-
Activation: In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading) in a minimal amount of DMF. Add a coupling agent such as HBTU (1.5-3 eq.) and an activator base like DIEA (3-6 eq.). Pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the neutralized resin. Allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is obtained.
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol.
Protocol 5: Peptide Chain Elongation
Repeat the deprotection (Protocol 3) and coupling (Protocol 4) steps for each subsequent amino acid in the desired sequence.
Protocol 6: Cleavage and Deprotection
-
Final Deprotection: After the final coupling step, perform a final Boc deprotection as described in Protocol 3.
-
Washing and Drying: Wash the resin thoroughly with DCM and methanol, then dry the peptide-resin under vacuum.
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail, typically containing a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive residues like tryptophan and methionine. This step will also remove the S-trityl group from the homocysteine residue. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation or filtration and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 7: Enzymatic Activity Assay for SAH Hydrolase Inhibitors
-
Enzyme and Substrate Preparation: Prepare solutions of purified SAH hydrolase and its substrate, S-adenosyl-L-homocysteine, in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized peptide inhibitor in the assay buffer.
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the SAH substrate.
-
Monitor the reaction progress by measuring the formation of one of the products, adenosine or homocysteine, over time. This can be done using various methods, such as HPLC or a coupled enzymatic assay.
-
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a peptide-based enzyme inhibitor.
Caption: Inhibition of the methylation cycle by a synthesized SAH hydrolase inhibitor.
References
- 1. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis of S-adenosyl-L-homocysteine hydrolase inhibitors and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
Application of Boc-S-trityl-L-homocysteine in Drug Discovery: A Guide for Researchers
Introduction
Boc-S-trityl-L-homocysteine is a valuable protected amino acid derivative that serves as a critical building block in the field of drug discovery.[1][2] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a bulky trityl (Trt) group on the thiol side chain, offers enhanced stability, solubility, and selective reactivity.[1] These characteristics make it an ideal starting material for the synthesis of complex peptides and other bioactive molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in peptide synthesis and the development of enzyme inhibitors targeting methylation pathways.
Key Applications in Drug Discovery
The primary applications of this compound in drug discovery include:
-
Peptide Synthesis: It is a fundamental component in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of homocysteine residues into peptide chains.[1][2] This is crucial for creating novel peptide-based therapeutics.
-
Enzyme Inhibitor Development: It serves as a precursor for the synthesis of S-adenosyl-L-homocysteine (SAH) analogues.[3] SAH is a known inhibitor of methyltransferases, a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders. By modifying the homocysteine backbone, researchers can develop potent and selective inhibitors of these enzymes.
-
Bioconjugation: The thiol group of homocysteine, once deprotected, provides a reactive handle for conjugating peptides or small molecules to other entities like antibodies or nanoparticles, facilitating the development of targeted drug delivery systems.[1][2]
-
Cancer Research: Modifications of homocysteine can lead to the development of novel anticancer agents.[1]
-
Cardiovascular and Neurodegenerative Disease Research: Given the link between homocysteine levels and these diseases, derivatives synthesized from this compound are valuable tools for studying disease mechanisms and developing new therapeutic interventions.[]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁NO₄S | [] |
| Molecular Weight | 477.62 g/mol | [] |
| Appearance | White powder | [] |
| Storage Temperature | 2-8 °C | [] |
Table 2: General Coupling Efficiency in Boc-SPPS
| Coupling Reagent/Method | Expected Coupling Efficiency (Qualitative) | Notes |
| DIC/HOBt | Good to Excellent | A widely used and cost-effective method. Complete coupling may require longer reaction times or double coupling. |
| HBTU/DIPEA | Excellent | Generally provides rapid and efficient coupling. |
| HATU/DIPEA | Excellent | Often more effective for difficult couplings due to the formation of a more reactive HOAt ester. |
| PyBOP/DIPEA | Excellent | A phosphonium-based reagent that is also highly effective for rapid and complete couplings. |
Note: Coupling efficiency is sequence-dependent and should be monitored throughout the synthesis.
Experimental Protocols
Protocol 1: General Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Homocysteine
This protocol outlines the manual steps for incorporating a this compound residue into a peptide chain on a solid support (e.g., Merrifield or MBHA resin).
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.
- Drain the solvent.
2. Nα-Boc Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
- Agitate for 5 minutes (pre-wash), then drain.
- Add fresh 50% TFA/DCM and agitate for 20-30 minutes.
- To prevent side reactions with sensitive residues (like Trp), 0.5% dithioethane (DTE) can be added to the deprotection solution.[1]
- Wash the resin with DCM (3x) and isopropanol (IPA) (2x).
3. Neutralization:
- Wash the resin with DCM (2x).
- Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.
- Wash the resin with DCM (3x).
4. Coupling of this compound:
- Dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
- Add the solution to the resin.
- Add 4-6 equivalents of DIEA to initiate the coupling.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.
5. Capping (Optional):
- If the coupling is incomplete, unreacted amino groups can be capped to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Final Cleavage and Deprotection:
- After the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed.
- For the S-trityl group, cleavage is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).
- The crude peptide is then precipitated with cold diethyl ether, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of S-adenosyl-L-homocysteine (SAH) Analogues
This protocol provides a general workflow for the synthesis of SAH analogues, which are potent inhibitors of methyltransferases.
1. Deprotection of this compound:
- Simultaneously remove the Boc and Trityl protecting groups from this compound using a solution of TFA with scavengers like triisopropylsilane (TIS) to obtain the free L-homocysteine.
- Carefully evaporate the TFA and precipitate the product with cold diethyl ether.
2. Coupling with a Nucleoside Analogue:
- The free L-homocysteine is then coupled to a suitably modified nucleoside (e.g., adenosine with a leaving group at the 5' position).
- This is typically a nucleophilic substitution reaction carried out in a suitable aprotic solvent.
3. Purification:
- The resulting SAH analogue is purified using chromatographic techniques such as ion-exchange chromatography or RP-HPLC.
4. Biological Evaluation:
- The purified SAH analogue is then tested for its inhibitory activity against the target methyltransferase using an appropriate enzymatic assay. The IC₅₀ value is determined to quantify its potency.
Visualizations
Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols: The Role of Boc-S-trityl-L-homocysteine in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-S-trityl-L-homocysteine is a protected amino acid derivative that serves as a critical building block in protein engineering and drug discovery.[1][2] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a trityl (Trt) group protecting the thiol side chain, allows for the precise and controlled incorporation of homocysteine into peptide chains.[1] This enables the synthesis of modified peptides and proteins with novel functionalities, enhanced stability, or the ability to act as targeted therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in protein engineering, with a focus on its application in the synthesis of enzyme inhibitors.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 201419-16-1 | [2][3] |
| Molecular Formula | C₂₈H₃₁NO₄S | [2] |
| Molecular Weight | 477.62 g/mol | [1] |
| Appearance | White to off-white powder | [2][3] |
| Purity (HPLC) | ≥ 95% | [2][3] |
| Storage | 2-8 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Applications in Protein Engineering
The unique structural features of homocysteine, with its reactive thiol group, make it a valuable non-canonical amino acid for various protein engineering applications:
-
Enzyme Inhibition: Peptides incorporating homocysteine can be designed as potent and specific inhibitors of various enzymes, particularly those involved in metabolic pathways where homocysteine or related metabolites are substrates. The thiol group can play a crucial role in binding to the enzyme's active site.[1]
-
Bioconjugation: The thiol side chain of homocysteine provides a reactive handle for the site-specific conjugation of molecules such as drugs, imaging agents, or polyethylene glycol (PEG) to a peptide or protein.[3] This is instrumental in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
-
Introduction of Structural Probes: Homocysteine can be used to introduce spectroscopic probes or cross-linking agents at specific sites within a protein to study its structure, dynamics, and interactions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homocysteine-Containing Peptide using Boc Chemistry
This protocol outlines the manual synthesis of a model pentapeptide, Ac-Tyr-Val-Hcy-Leu-Phe-NH₂, on a Rink Amide resin using this compound.
Materials:
-
Rink Amide MBHA resin
-
Boc-Phe-OH, Boc-Leu-OH, this compound, Boc-Val-OH, Boc-Tyr(2-Br-Z)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Boc-Phe-OH):
-
Pre-activate Boc-Phe-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DMF (2 x 5 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Subsequent Amino Acid Couplings (Boc-Leu-OH, this compound, Boc-Val-OH, Boc-Tyr(2-Br-Z)-OH): Repeat steps 3 and 4 for each subsequent amino acid.
-
N-terminal Acetylation: After the final Boc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Illustrative Coupling Efficiency:
| Amino Acid | Coupling Time (h) | Coupling Efficiency (%) |
| Boc-Phe-OH | 2 | >99 |
| Boc-Leu-OH | 2 | >99 |
| This compound | 2.5 | >98 |
| Boc-Val-OH | 2 | >99 |
| Boc-Tyr(2-Br-Z)-OH | 2 | >99 |
Note: Coupling efficiencies are typically determined by UV-Vis spectrophotometry of the Fmoc adduct released during deprotection in Fmoc-based synthesis. For Boc-SPPS, completeness of coupling is often monitored qualitatively with the Kaiser test. The values presented are illustrative of typical high-efficiency couplings.
Protocol 2: Purification and Characterization of the Homocysteine-Containing Peptide
Materials:
-
Crude synthetic peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reversed-phase C18 HPLC column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Purify the peptide by preparative RP-HPLC using a C18 column.[5]
-
Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B). A typical gradient would be 5-95% B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
Protocol 3: Enzyme Inhibition Assay - S-Adenosyl-L-homocysteine (SAH) Hydrolase
This protocol describes an assay to determine the inhibitory activity of the synthesized homocysteine-containing peptide against S-adenosyl-L-homocysteine (SAH) hydrolase. The rationale is that a peptide containing homocysteine may act as a competitive inhibitor by mimicking the substrate or product.
Materials:
-
Purified SAH hydrolase
-
S-Adenosyl-L-homocysteine (SAH) substrate
-
Purified synthetic peptide inhibitor (Ac-Tyr-Val-Hcy-Leu-Phe-NH₂)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SAH in the assay buffer.
-
Prepare a stock solution of the peptide inhibitor in the assay buffer.
-
Prepare a stock solution of DTNB in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add varying concentrations of the peptide inhibitor.
-
Add a fixed concentration of SAH hydrolase to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a fixed concentration of SAH to each well.
-
The total reaction volume is typically 200 µL.
-
The production of homocysteine is monitored by the addition of DTNB, which reacts with the free thiol to produce a yellow-colored product that absorbs at 412 nm.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[8][9][10]
-
Illustrative Enzyme Inhibition Data:
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Ac-Tyr-Val-Hcy-Leu-Phe-NH₂ | SAH Hydrolase | 15.2 | 8.5 | Competitive |
| Control Peptide (Ac-Tyr-Val-Ala-Leu-Phe-NH₂) | SAH Hydrolase | > 200 | - | No significant inhibition |
| Aristeromycin (Positive Control) | SAH Hydrolase | 0.8 | 0.4 | Competitive |
Note: The data presented are illustrative and represent typical results that might be obtained from such an experiment. Actual values will depend on the specific peptide sequence and assay conditions.
Visualizations
Signaling Pathway: One-Carbon Metabolism
Caption: The central role of homocysteine in one-carbon metabolism.
Experimental Workflow: Synthesis and Evaluation of a Homocysteine-Containing Peptide Inhibitor
Caption: Workflow for the synthesis and evaluation of a peptide inhibitor.
Logical Relationship: Selective Deprotection Strategy
Caption: Orthogonal deprotection of Boc and Trityl groups in SPPS.
Conclusion
This compound is an indispensable tool for the site-specific incorporation of homocysteine into peptides and proteins. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this versatile building block in their protein engineering and drug discovery endeavors. The ability to introduce a reactive thiol group at a defined position opens up a myriad of possibilities for creating novel biomolecules with tailored functions and therapeutic potential. Careful execution of the synthetic and analytical procedures outlined is key to achieving successful outcomes in the synthesis and application of homocysteine-containing peptides.
References
- 1. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.graphpad.com [cdn.graphpad.com]
Troubleshooting & Optimization
common side reactions with Boc-S-trityl-L-homocysteine in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-S-trityl-L-homocysteine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in SPPS?
The primary side reactions encountered are:
-
Homocysteine Thiolactone Formation: Intramolecular cyclization of the homocysteine residue, particularly under acidic conditions.
-
Oxidation: Formation of disulfide bonds between homocysteine residues (dimerization or oligomerization) after deprotection of the thiol group.
-
S-Alkylation: Alkylation of the deprotected thiol group by carbocations generated during the cleavage of other protecting groups (e.g., Boc) or from the resin linker.
-
Incomplete S-Trityl Deprotection: Re-attachment of the trityl cation to the thiol group after initial cleavage.
Q2: How can I detect these side reactions?
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary methods for detecting and quantifying side reactions.[1]
-
HPLC: Can separate side products from the desired peptide, allowing for quantification based on peak area.
-
MS: Can identify the mass of impurities, which helps in elucidating the nature of the side reaction. For example, a mass increase of +18 Da might indicate an oxidation product, while a mass corresponding to the peptide without the homocysteine residue might suggest thiolactone formation and subsequent cleavage.
Q3: What is the role of scavengers in the cleavage cocktail when working with homocysteine-containing peptides?
Scavengers are crucial for minimizing side reactions during the final cleavage step. They act by "trapping" reactive carbocations and preventing unwanted modifications of the peptide.
-
Triisopropylsilane (TIS): Effectively scavenges trityl cations, preventing re-attachment to the homocysteine thiol and minimizing incomplete deprotection.
-
1,2-Ethanedithiol (EDT): Acts as a reducing agent to prevent the oxidation of the free thiol group of homocysteine, thus minimizing disulfide bond formation. It can also assist in scavenging other carbocations.
Troubleshooting Guides
Issue 1: Low yield of the target peptide and presence of a major impurity with a lower molecular weight.
Possible Cause: Homocysteine Thiolactone Formation.
Under the acidic conditions of TFA cleavage, the deprotected homocysteine residue can undergo intramolecular cyclization to form a stable five-membered thiolactone ring. This can lead to cleavage of the peptide chain at the homocysteine position.
Troubleshooting Steps:
-
Confirmation:
-
Analyze the crude peptide by Mass Spectrometry (MS) to identify the fragment corresponding to the peptide chain C-terminal to the homocysteine residue.
-
Use tandem MS (MS/MS) to confirm the fragmentation pattern.
-
-
Mitigation Strategies:
-
Optimize Cleavage Cocktail: Use a cleavage cocktail with a reduced concentration of TFA or a shorter cleavage time. However, this must be balanced with the efficiency of deprotection of other protecting groups.
-
Scavenger Selection: While standard scavengers are important, for homocysteine, ensuring a sufficiently reducing environment with EDT is critical to keep the thiol in its free form and less prone to cyclization.
-
Alternative Protecting Groups: If thiolactone formation is persistent, consider using a more acid-stable protecting group for the homocysteine side chain, although this may require harsher cleavage conditions.
-
Issue 2: Presence of high molecular weight impurities, particularly dimers or oligomers.
Possible Cause: Oxidation of the Homocysteine Thiol.
The free thiol group of homocysteine is highly susceptible to oxidation, leading to the formation of intermolecular disulfide bonds.
Troubleshooting Steps:
-
Confirmation:
-
Analyze the crude product by MS. The mass of the dimer will be (2 x peptide mass) - 2 Da.
-
Run HPLC under reducing and non-reducing conditions. The high molecular weight peaks should disappear or decrease significantly in the presence of a reducing agent like DTT.
-
-
Mitigation Strategies:
-
Include a Reducing Agent in the Cleavage Cocktail: The addition of 1,2-ethanedithiol (EDT) to the cleavage cocktail is highly recommended to maintain a reducing environment and prevent oxidation.
-
Post-Cleavage Reduction: If disulfide bond formation has already occurred, the crude peptide can be treated with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to cleave the disulfide bonds.
-
Issue 3: Presence of impurities with mass additions corresponding to alkyl groups.
Possible Cause: S-Alkylation of the Homocysteine Thiol.
The nucleophilic thiol group of deprotected homocysteine can be alkylated by reactive carbocations generated during cleavage.
Troubleshooting Steps:
-
Confirmation:
-
Analyze the crude peptide by MS to identify unexpected mass additions. For example, a +57 Da addition could indicate tert-butylation from the Boc group.
-
-
Mitigation Strategies:
-
Use an Efficient Scavenger Cocktail: A combination of scavengers is often necessary. Triisopropylsilane (TIS) is effective against trityl and tert-butyl cations. Water can also act as a scavenger.
-
Optimize Scavenger Concentration: Ensure a sufficient concentration of scavengers in the cleavage cocktail to effectively trap all generated carbocations.
-
Quantitative Data Summary
| Side Reaction | Condition | Extent of Side Reaction | Prevention Strategy | Reference |
| S-alkylation of Cys | Cleavage from Wang resin with 94% TFA, 2.5% H2O, 1% TIS, 2.5% EDT | Up to 35% of S-p-hydroxybenzyl-Cys adduct | Use of scavengers like EDT and TIS. | [2] |
| Incomplete Trityl Deprotection | Standard TFA cleavage without sufficient scavengers | Can be a major product | Use of Triisopropylsilane (TIS) in the cleavage cocktail. | |
| Oxidation of Cys | Cleavage without a reducing agent | Significant formation of dimers and other oxidized species | Addition of 1,2-ethanedithiol (EDT) to the cleavage cocktail. |
Note: The quantitative data presented is primarily for cysteine, a close structural analog of homocysteine. The extent of side reactions with homocysteine is expected to be similar, with the additional consideration of thiolactone formation.
Experimental Protocols
Protocol 1: Standard Boc-SPPS of a Homocysteine-Containing Peptide
This protocol outlines the general steps for the manual solid-phase synthesis of a peptide containing this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
Pre-activate a solution of the Boc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIEA (6 equivalents) for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, using this compound at the desired position.
-
Final Cleavage and Deprotection: See Protocol 2.
Protocol 2: Cleavage and Deprotection of a Homocysteine-Containing Peptide
This protocol is designed to minimize the common side reactions associated with homocysteine.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% H₂O, and 2.5% EDT .
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: General workflow for the solid-phase synthesis of a homocysteine-containing peptide.
Caption: Common side reactions with deprotected homocysteine and their prevention.
References
Technical Support Center: Preventing Diketopiperazine Formation with Homocysteine Residues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing diketopiperazine (DKP) formation in peptides containing homocysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern with homocysteine-containing peptides?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in a peptide chain, typically involving the first two N-terminal amino acids. This reaction results in the formation of a stable six-membered ring, cleaving the dipeptide from the resin during solid-phase peptide synthesis (SPPS) or leading to degradation of the peptide in solution. This side reaction leads to a significant reduction in the yield of the desired full-length peptide and complicates the purification process. While DKP formation is a known issue for several amino acid sequences, the presence of a nucleophilic thiol group in the side chain of homocysteine introduces additional considerations for preventing this unwanted side reaction.
Q2: How does the homocysteine residue contribute to diketopiperazine formation?
A2: The primary mechanism for DKP formation involves the nucleophilic attack of the N-terminal amine of the first amino acid on the carbonyl carbon of the amide bond between the second and third amino acids. While the thiol group of homocysteine is not directly involved in the DKP ring formation, its presence can influence the reaction environment. An unprotected thiol group can be acidic and can participate in side reactions, potentially altering the local pH and creating conditions that may favor DKP formation. Furthermore, oxidation of the thiol to a disulfide can introduce conformational changes that may affect the propensity for cyclization.
Q3: What are the key factors that promote DKP formation in peptides?
A3: Several factors can influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides with proline or other secondary amino acids at the second position are particularly susceptible to DKP formation due to their conformational predisposition for cyclization.
-
Deprotection Conditions: The basic conditions used for Fmoc group removal in SPPS, typically with piperidine, can catalyze DKP formation.
-
Resin Type: Resins that link the peptide via an ester bond, such as the Wang resin, are more prone to DKP formation and subsequent cleavage of the dipeptide.
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.
-
Solvent: The choice of solvent can impact the stability of the peptide-resin linkage and the rate of cyclization.
Q4: How can I detect and quantify DKP formation in my peptide sample?
A4: The most common and effective methods for detecting and quantifying DKP formation are:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the DKP byproduct from the desired peptide. The amount of DKP can be quantified by integrating the peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass identification, confirming the presence of the DKP by its characteristic molecular weight.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Actions |
| Low peptide yield, especially for short peptides with N-terminal homocysteine. | Formation of a homocysteine-containing diketopiperazine, leading to cleavage of the dipeptide from the resin. | 1. Protect the thiol group of homocysteine: Use an appropriate thiol protecting group (see Table 1). 2. Use a sterically hindered resin: Employ a 2-chlorotrityl chloride (2-CTC) resin to suppress DKP formation. 3. Couple a pre-formed dipeptide: Synthesize the first two amino acids as a dipeptide unit to bypass the vulnerable dipeptide-resin stage. |
| Presence of a major impurity peak with a mass corresponding to the cyclic dipeptide of homocysteine and the second amino acid. | Direct evidence of DKP formation. | 1. Optimize Fmoc deprotection: Use milder basic conditions (e.g., 2% DBU/2% piperidine in DMF) or perform the deprotection at a lower temperature. 2. Minimize time between deprotection and coupling: Reduce the time the free N-terminal amine is available for intramolecular cyclization. 3. Change the Nα-protecting group strategy: For the first two amino acids, consider using a Boc-protecting group, which is more stable under the basic conditions of Fmoc deprotection. |
| Inconsistent synthesis results when working with homocysteine-containing peptides. | Multiple factors can contribute, including incomplete thiol protection, suboptimal deprotection/coupling conditions, or resin choice. | 1. Ensure complete thiol protection: Verify the integrity of the protected homocysteine starting material. 2. Standardize protocols: Maintain consistent reaction times, temperatures, and reagent concentrations. 3. Perform a systematic optimization: Individually assess the impact of resin type, coupling reagents, and deprotection conditions on DKP formation for your specific sequence. |
Data Presentation
Table 1: Recommended Thiol Protecting Groups for Homocysteine in SPPS
This table summarizes common thiol protecting groups suitable for homocysteine, categorized by the SPPS strategy. The choice of protecting group is critical for preventing side reactions and is often analogous to strategies used for cysteine.[1]
| SPPS Strategy | Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| Fmoc/tBu | Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaved during final resin cleavage. Cost-effective for routine synthesis. Fmoc-Hcy(Trt)-OH is commercially available.[2] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂) | Stable to TFA. Allows for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt.[3] | |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Stable to TFA and iodine oxidation. Useful for orthogonal protection schemes.[3] | |
| 4-Methoxytrityl | Mmt | Dilute TFA (e.g., 1-2% TFA in DCM) | Highly acid-labile, allowing for selective deprotection on-resin. Orthogonal to Trt and Acm.[3] | |
| Boc/Bzl | 4-Methoxybenzyl | Mob | HF, TFMSA | Standard for Boc chemistry.[4] |
| 4-Methylbenzyl | Mbzl | HF, TFMSA | More stable to repeated TFA treatment than Mob, suitable for longer peptides.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Homocysteine-Containing Peptide with Thiol Protection
This protocol outlines a general procedure for the solid-phase synthesis of a peptide with an N-terminal homocysteine, incorporating a trityl protecting group for the thiol side chain.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 1 hour, followed by washing with dimethylformamide (DMF).
-
First Amino Acid Coupling (Second residue of the dipeptide): Dissolve Fmoc-Xaa-OH (where Xaa is the second amino acid), HOBt, and DIC in DMF. Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat. Wash the resin thoroughly with DMF.
-
Second Amino Acid Coupling (Fmoc-Hcy(Trt)-OH): Dissolve Fmoc-Hcy(Trt)-OH, HATU, and DIPEA in DMF. Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
-
Peptide Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Analysis: Precipitate the peptide in cold diethyl ether, dissolve in a suitable solvent, and analyze by HPLC and LC-MS to check for purity and the presence of any DKP byproduct.
Protocol 2: DKP Prevention using a Pre-formed Dipeptide
This protocol is a robust method to prevent DKP formation by bypassing the vulnerable dipeptide-resin intermediate.
-
Solution-Phase Dipeptide Synthesis: Synthesize the dipeptide Fmoc-Hcy(Trt)-Xaa-OH in solution using standard peptide coupling methods. Purify the dipeptide.
-
Resin Preparation: Swell a suitable resin (e.g., Wang resin or 2-CTC resin) in DCM and wash with DMF.
-
Dipeptide Coupling: Couple the purified Fmoc-Hcy(Trt)-Xaa-OH to the resin using standard coupling reagents (e.g., HBTU/DIPEA in DMF).
-
Peptide Elongation: Proceed with standard Fmoc-SPPS cycles to synthesize the rest of the peptide.
-
Cleavage and Analysis: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation.
Caption: Decision workflow for preventing DKP formation.
References
Technical Support Center: Aspartimide Formation in Homocysteine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize aspartimide formation during the synthesis of peptides containing homocysteine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing both aspartic acid (Asp) and homocysteine (Hcy), with a focus on mitigating aspartimide formation.
| Issue ID | Problem | Potential Cause | Recommended Solutions |
| ASP-HCY-001 | Unexpected peak with the same mass as the target peptide in HPLC/LC-MS analysis. | Aspartimide formation can lead to the creation of isoaspartyl (β-aspartyl) peptides, which are mass-isobaric with the target α-aspartyl peptide.[1] This is a common issue in Fmoc-based solid-phase peptide synthesis (SPPS). | 1. Modify Fmoc Deprotection: Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution.[1][2] 2. Use Sterically Hindered Protecting Groups: Employ Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[1] 3. Backbone Protection: For highly susceptible sequences (e.g., Asp-Gly), use a Dmb-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[1][3] |
| ASP-HCY-002 | Low yield of the target peptide, particularly in sequences with Asp-Hcy motifs. | In addition to aspartimide formation, the thiol group of homocysteine can be susceptible to side reactions under standard SPPS conditions, leading to product loss. | 1. Orthogonal Thiol Protection: Use a stable protecting group for the homocysteine thiol, such as Trityl (Trt), which is removed during the final TFA cleavage. 2. Optimize Coupling: Ensure complete coupling of the amino acid following the Asp-Hcy sequence to minimize exposure of the deprotected backbone amide to basic conditions in subsequent cycles. |
| ASP-HCY-003 | Detection of a byproduct with a mass loss of 18 Da (-H₂O). | This is a direct indication of the formation of the cyclic aspartimide intermediate.[1] | All solutions from ASP-HCY-001 are applicable. The primary goal is to prevent the initial cyclization reaction. |
| ASP-HCY-004 | Broad or tailing peaks for the target peptide in HPLC. | The presence of closely eluting, difficult-to-separate aspartimide-related byproducts (α- and β-peptides, and their epimers) can cause peak broadening.[1] | 1. Optimize HPLC Gradient: Use a shallower gradient during purification to improve the separation of isomeric peptides.[1] 2. Proactive Prevention: For future syntheses of the same or similar peptides, implement preventative measures from the start (see solutions for ASP-HCY-001 ). |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in peptides containing homocysteine?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[4] It occurs when the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring.[1][4][5] This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection.[4][5] The resulting aspartimide is unstable and can be hydrolyzed to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which is an isomer that is often difficult to separate.[4][5] Racemization at the α-carbon of the aspartic acid can also occur.[4]
While the fundamental mechanism of aspartimide formation is independent of the specific adjacent amino acid, the presence of a homocysteine (Hcy) residue C-terminal to an Asp residue (Asp-Hcy sequence) warrants special consideration. The thiol group of homocysteine is a reactive moiety that could potentially influence the rate of aspartimide formation or be susceptible to side reactions under the conditions used to mitigate this problem.
Chemical Pathway of Aspartimide Formation
Caption: Base-catalyzed formation of aspartimide and subsequent byproducts.
Q2: Which amino acid sequences involving homocysteine are most susceptible to aspartimide formation?
A2: Aspartimide formation is highly sequence-dependent.[4] Generally, the rate of formation is highest when the amino acid following the aspartic acid residue is small and unhindered, as this facilitates the approach of the backbone nitrogen to the side-chain carbonyl. The most problematic sequences are typically Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.[2] While there is limited specific data on the Asp-Hcy sequence, given that homocysteine is structurally similar to methionine and larger than glycine, it might be less prone to inducing aspartimide formation than an Asp-Gly sequence. However, it is prudent to consider any Asp-Xxx sequence as potentially susceptible and take preventative measures.
Q3: What are the primary strategies to minimize aspartimide formation when synthesizing peptides with homocysteine?
A3: The main strategies focus on either reducing the propensity for the cyclization reaction to occur or sterically hindering it:
-
Modification of Fmoc Deprotection Conditions: Reducing the basicity of the deprotection solution can significantly decrease the rate of aspartimide formation.[1] Adding an acidic additive like 0.1 M HOBt to the standard 20% piperidine in DMF is a common and effective approach.[1][2] Alternatively, using a weaker base like piperazine can also be beneficial.[6][7]
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group with bulkier alternatives can physically obstruct the nucleophilic attack of the backbone amide.[4] Examples of such protecting groups include 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno).[4]
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following the Asp with a group like 2,4-dimethoxybenzyl (Dmb) completely prevents aspartimide formation by blocking the nucleophile required for the cyclization.[2][3][8] This is often achieved by using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[1][3] For an Asp-Hcy sequence, a custom synthesis of an Fmoc-Asp(OtBu)-(Dmb)Hcy(P)-OH dipeptide (where P is a suitable thiol protecting group) would be the most robust solution, although it requires more synthetic effort.
Workflow for Selecting a Strategy to Minimize Aspartimide Formation
Caption: Decision workflow for selecting an appropriate preventative strategy.
Q4: Are the common strategies for preventing aspartimide formation compatible with the thiol group of homocysteine?
A4: This is a critical consideration. While many strategies are likely compatible, potential interactions with the homocysteine thiol group should be evaluated:
-
HOBt: 1-hydroxybenzotriazole is generally considered compatible with thiol groups under standard SPPS conditions. It is widely used in coupling reactions involving cysteine without significant reported side reactions with the thiol.[2]
-
Alternative Bases (e.g., Piperazine): Weaker bases like piperazine are less likely to cause thiol-related side reactions compared to stronger bases. Piperazine has been shown to cause less racemization of C-terminal cysteine residues, a known base-mediated side reaction, suggesting it is milder towards sulfur-containing amino acids.[6]
-
Bulky Protecting Groups (OMpe, OBno, etc.): The use of sterically hindered protecting groups on the aspartic acid side chain should not directly interfere with the homocysteine thiol group, as these are chemically distant.
-
Dmb Backbone Protection: The 2,4-dimethoxybenzyl group is stable under standard Fmoc-SPPS conditions and is removed with TFA during final cleavage.[2][3] This strategy is compatible with most amino acid side chains, including those with protected thiols.
It is highly recommended to use an appropriate protecting group for the homocysteine thiol throughout the synthesis to prevent side reactions such as oxidation or alkylation. The choice of thiol protecting group should be orthogonal to the aspartic acid side-chain protection and the backbone protection strategy.
Q5: Can I use a combination of preventative strategies?
A5: Yes, for particularly challenging sequences, a combination of strategies is often the most effective approach.[1] For example, using a bulky side-chain protecting group for aspartic acid in conjunction with modified Fmoc deprotection conditions (e.g., addition of HOBt) can provide enhanced protection against aspartimide formation.[1]
Data Summary: Effectiveness of Different Strategies
The following table summarizes the effectiveness of different strategies in preventing aspartimide formation in a model peptide sequence known to be highly susceptible to this side reaction. While this data is for an Asp-Asn/Arg sequence, it provides a good comparative basis for understanding the efficacy of these methods.
| Strategy | Aspartic Acid Derivative | Fmoc Deprotection Conditions (20% Piperidine in DMF) | Aspartimide Formation per Cycle (%) |
| Standard | Fmoc-Asp(OtBu)-OH | Standard | High (sequence dependent) |
| Modified Deprotection | Fmoc-Asp(OtBu)-OH | + 0.1 M HOBt | Significantly Reduced |
| Bulky Protecting Group | Fmoc-Asp(OMpe)-OH | Standard | Low |
| Bulky Protecting Group | Fmoc-Asp(OBno)-OH | Standard | Very Low |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Standard | Eliminated[2][3][8] |
Note: The exact percentage of aspartimide formation is highly sequence- and condition-dependent. This table provides a qualitative comparison of the relative effectiveness of different strategies.
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine/HOBt
This protocol is a simple modification of the standard Fmoc deprotection procedure and is effective in reducing aspartimide formation.[1]
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring the resin is fully covered.
-
Agitate the reaction mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time for 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.
Protocol 2: Use of a Sterically Hindered Asp Protecting Group
This protocol involves substituting the standard Fmoc-Asp(OtBu)-OH with a bulkier alternative.
-
Amino Acid Selection: During the planning of your synthesis, select a sterically hindered aspartic acid derivative such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH for the relevant position in your sequence.
-
Coupling:
-
Follow your standard coupling protocol (e.g., using HBTU/DIPEA or DIC/HOBt).
-
Due to the increased steric bulk, a longer coupling time or a double coupling may be necessary to ensure complete reaction. Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
-
Deprotection and Subsequent Steps: Proceed with the standard Fmoc-SPPS protocol for deprotection and subsequent couplings.
Protocol 3: Use of a Dmb-Protected Dipeptide
This protocol provides the most robust prevention of aspartimide formation at a specific site.[1][3]
-
Dipeptide Synthesis (if not commercially available): Synthesize the Fmoc-Asp(OtBu)-(Dmb)Hcy(P)-OH dipeptide, where P is a suitable thiol protecting group (e.g., Trt). This is a multi-step process that requires solution-phase synthesis expertise.
-
Resin Preparation: Deprotect the N-terminal Fmoc group of the peptide-resin.
-
Dipeptide Activation:
-
Dissolve the Fmoc-Asp(OtBu)-(Dmb)Hcy(P)-OH dipeptide (2 equivalents) and an activating agent like HATU (1.9 equivalents) in DMF.
-
Add DIPEA (4 equivalents) and allow to pre-activate for 2 minutes.
-
-
Coupling:
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor for completion.
-
-
Subsequent Steps: Continue with the standard Fmoc-SPPS protocol. The Dmb group will be removed during the final TFA cleavage.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of Boc-S-trityl-L-homocysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-S-trityl-L-homocysteine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Low Coupling Efficiency or Failed Coupling of this compound
The bulky S-trityl protecting group on the homocysteine side chain can cause significant steric hindrance, leading to incomplete or slow coupling reactions. Below is a systematic guide to troubleshoot and optimize your coupling protocol.
1. Initial Assessment & Monitoring:
-
Qualitative Monitoring: Use a qualitative test to assess the completeness of the coupling reaction. The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines on the resin.[1][2] A positive result (blue beads) indicates incomplete coupling, while a negative result (yellow beads) suggests the reaction is complete.[1]
-
Quantitative Analysis: For a more precise assessment, cleave a small sample of the peptide from the resin and analyze it using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the presence of the desired product and any deletion sequences.
2. Optimization Strategies:
If incomplete coupling is detected, consider the following strategies, starting with the simplest to implement:
-
Extend Reaction Time: Increase the coupling reaction time to allow the sterically hindered amino acid more time to react. For challenging couplings, extending the reaction to several hours or even overnight may be beneficial.[3]
-
Double Coupling: Perform the coupling step twice with a fresh solution of activated this compound.[4] This is a highly effective method to drive the reaction to completion for sterically hindered residues.[3]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[4]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help overcome the activation energy barrier and disrupt potential peptide aggregation on the resin. Microwave-assisted peptide synthesis can also significantly accelerate the reaction.[3]
3. Reagent and Solvent Considerations:
-
Potent Coupling Reagents: If standard coupling reagents like DIC/HOBt are not effective, switch to a more potent phosphonium or uronium salt-based reagent. Reagents such as HATU, HBTU, HCTU, or PyAOP are recommended for sterically demanding couplings.[3][4]
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide chain and reagents. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for preventing aggregation and improving coupling efficiency. In some cases, a mixture of solvents like DCM/DMF/NMP may be advantageous.[3]
-
Base Selection: The choice of base can influence the extent of side reactions, such as racemization. N,N-Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
A1: The primary reason is steric hindrance. The large, bulky trityl group attached to the sulfur atom on the side chain physically obstructs the approach of the activated carboxylic acid to the free amine on the growing peptide chain, slowing down the rate of peptide bond formation.[3]
Q2: My Kaiser test is negative, but I still have low yield. What could be the issue?
A2: While a negative Kaiser test indicates the absence of free primary amines, it doesn't guarantee a successful coupling. Other issues could lead to low yield, such as:
-
Peptide aggregation: The growing peptide chain may aggregate on the resin, preventing reagents from accessing the reaction sites.
-
Inefficient cleavage or precipitation: Problems during the final cleavage from the resin or precipitation of the crude peptide can lead to product loss.[4]
-
Side reactions: Unwanted side reactions during synthesis or cleavage can consume the desired product.
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the process of repeating the coupling step with a fresh preparation of the activated amino acid.[4] This strategy is particularly useful for sterically hindered amino acids like this compound or when a previous coupling attempt is incomplete as indicated by a positive Kaiser test.[3]
Q4: Can I use the same coupling protocol for this compound as I do for other standard amino acids?
A4: While you can start with a standard protocol, it is likely that you will need to optimize it. Due to the steric hindrance of the trityl group, standard conditions may result in low coupling efficiency. It is advisable to monitor the first coupling of this compound closely and be prepared to implement optimization strategies like double coupling or using a more potent coupling reagent.
Q5: Are there any specific side reactions to be aware of when coupling this compound?
A5: Similar to cysteine derivatives, homocysteine can be susceptible to racemization during activation, especially with highly activating coupling reagents and in the presence of an organic base.[1][2] It is important to use optimized conditions to minimize this side reaction.
Quantitative Data Summary
The following table summarizes recommended strategies and reagents for optimizing the coupling of sterically hindered amino acids like this compound. Exact yield improvements are sequence-dependent and require empirical optimization.
| Parameter | Standard Protocol (e.g., for Ala, Gly) | Recommended for this compound | Rationale |
| Coupling Reagent | DIC/HOBt | HATU, HBTU, HCTU, PyAOP[3][4] | More potent reagents to overcome steric hindrance. |
| Amino Acid Equivalents | 2-4 eq. | 4-5 eq. | Higher concentration drives the reaction forward.[4] |
| Coupling Reagent Equivalents | 2-4 eq. | 3.9-5 eq. | Ensures efficient activation of the amino acid.[3] |
| Base Equivalents (e.g., DIPEA) | 4-8 eq. | 8-10 eq. | Maintains basicity for the coupling reaction.[3] |
| Reaction Time | 30-60 min | 1-4 hours, or overnight[3] | Allows more time for the sterically hindered coupling to proceed. |
| Coupling Strategy | Single Coupling | Double Coupling[3][4] | Ensures higher coupling efficiency for difficult residues. |
| Solvent | DMF or DCM | NMP or DCM/DMF/NMP mixtures[3] | Better solvation properties to reduce aggregation. |
| Monitoring | Optional | Recommended (e.g., Kaiser Test)[1][2] | Confirms completion of the coupling reaction. |
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is recommended for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Following the deprotection of the N-terminal Boc group, wash the resin thoroughly with DMF (3 x 1 min).
2. First Coupling:
- In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading).
- Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[3]
- Allow the pre-activation to proceed for 1-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 45-60 minutes.[3]
- Take a small sample of resin beads to perform a Kaiser test.
3. Second Coupling (if necessary):
- If the Kaiser test is positive, drain the reaction mixture and wash the resin with DMF (3 x 1 min).
- Repeat the coupling step with a fresh solution of activated this compound as described in step 2.
- After the second coupling, perform another Kaiser test to confirm completion.
4. Washing:
- Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Monitoring Coupling with the Kaiser Test
1. Sample Preparation:
- Remove a small sample of resin beads (a few milligrams) from the reaction vessel after the coupling step.
- Wash the beads with DMF and then ethanol to remove residual reagents.
- Place the beads in a small glass test tube.
2. Reagent Addition:
- Add 2-3 drops of each of the following solutions to the test tube:
- Solution A: Phenol in ethanol
- Solution B: Potassium cyanide in pyridine
- Solution C: Ninhydrin in ethanol
3. Heating and Observation:
- Heat the test tube at approximately 100-110°C for 5 minutes.[4]
- Observe the color of the beads and the solution.
4. Interpretation:
- Intense blue solution and beads: Incomplete coupling.[4]
- Light blue solution, dark blue beads: Incomplete coupling, recoupling is necessary.[4]
- Colorless or faint blue solution, colorless beads: Coupling is complete.[4]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Experimental workflow for the double coupling strategy.
References
Technical Support Center: Troubleshooting Incomplete Trityl Group Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete trityl (Trt) group deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete trityl group deprotection?
Incomplete removal of the trityl group is a frequent issue in both peptide and oligonucleotide synthesis. The primary causes include:
-
Reversibility of the Deprotection Reaction: The cleavage of the trityl group using acids like trifluoroacetic acid (TFA) is a reversible process. The liberated trityl cation, if not effectively captured, can reattach to the deprotected functional group (e.g., thiol on cysteine).[1]
-
Inefficient Scavenging: Scavengers are crucial for trapping the highly reactive trityl carbocation generated during acid cleavage. Insufficient or inappropriate scavengers can lead to re-attachment of the trityl group or other side reactions.[1]
-
Steric Hindrance: In larger peptides or oligonucleotides, or in sequences prone to aggregation, the cleavage reagents may have limited access to the trityl-protected site, resulting in incomplete removal.[2]
-
Problematic Residues or Sequences: Certain amino acid residues, most notably N-terminal asparagine (Asn(Trt)), are known to undergo slow deprotection.[2][3] The proximity of the N-terminal amino group can impede the cleavage of the trityl group from the Asn side chain.[2]
Q2: How do I know if trityl deprotection is incomplete?
The most direct evidence of incomplete deprotection comes from analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): The presence of a significant peak corresponding to the mass of the trityl-protected molecule in the crude product is a clear indicator.
-
Mass Spectrometry (MS): Mass analysis will show a species with a mass corresponding to the target molecule plus the mass of the trityl group (approximately 243.3 g/mol ).
In solid-phase synthesis, qualitative monitoring of the trityl cation release (a yellow-orange color) can give an indication of the reaction's progress, but is not a definitive measure of completion.[4]
Q3: What is the role of scavengers in a deprotection cocktail?
Scavengers are essential for driving the deprotection reaction to completion. Their primary function is to "quench" the reactive trityl carbocations formed during acidolysis.[1] By reacting with these carbocations, scavengers prevent them from reattaching to the deprotected molecule or causing other side reactions like alkylation of sensitive residues (e.g., Cys, Trp, Met).[1] Triisopropylsilane (TIS) is a highly effective and commonly used scavenger that irreversibly converts the trityl cation to triphenylmethane.[1]
Q4: Can the trityl group be removed selectively in the presence of other acid-labile protecting groups?
Yes, the high acid lability of the trityl group allows for its selective removal. This is often achieved using very mild acidic conditions, such as 1-5% TFA in dichloromethane (DCM), while other more stable acid-labile groups like Boc (tert-butyloxycarbonyl) remain intact.[2] This technique is particularly useful for on-resin modifications.
Troubleshooting Guide
Issue: Incomplete Deprotection Observed by HPLC/MS
This troubleshooting workflow will guide you through diagnosing and resolving incomplete trityl deprotection.
Caption: Troubleshooting workflow for incomplete trityl deprotection.
Data Presentation: Comparison of Common Cleavage Cocktails
The choice of cleavage cocktail is critical for successful deprotection and depends on the composition of your peptide or oligonucleotide.[5]
| Reagent Cocktail | Composition (v/v/v) | Primary Use & Considerations |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without sensitive residues like Cys, Met, or Trp.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, "universal" cocktail for complex peptides with sensitive residues. Note: Contains malodorous thiols.[5] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An "odorless" alternative that is effective for scavenging trityl groups.[5] |
| Low TFA / DCM | 1-5% TFA in DCM with Scavengers | For selective, on-resin deprotection of the trityl group while other acid-labile groups remain.[2][6] |
Experimental Protocols
Protocol 1: Standard Trityl Group Deprotection from a Peptide Resin
This protocol describes a general procedure for the cleavage and deprotection of a trityl-protected peptide from a solid-phase resin.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual synthesis solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Prepare the cleavage cocktail fresh immediately before use. For a standard 95% TFA / 2.5% TIS / 2.5% H₂O cocktail, combine the reagents in the specified volumetric ratio.
-
-
Deprotection Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stopper the reaction vessel and gently agitate to ensure the entire resin bed is wetted.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Occasional swirling is recommended. A deep yellow color may develop, indicating the formation of the trityl cation.[5]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Monitoring Trityl Deprotection by RP-HPLC
This protocol allows for the quantitative assessment of the deprotection reaction.
-
Time-Point Sampling:
-
During the deprotection reaction (Protocol 1), carefully withdraw a small aliquot of the cleavage mixture at different time points (e.g., 1, 2, 3, and 4 hours).
-
Immediately precipitate the peptide from each aliquot in cold diethyl ether.
-
-
Sample Preparation:
-
Centrifuge each sample, decant the ether, and dry the peptide pellets.
-
Dissolve each dried pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).
-
-
HPLC Analysis:
-
Analyze each sample using a reversed-phase HPLC (RP-HPLC) method appropriate for your peptide.
-
Monitor the chromatogram for the peak corresponding to the trityl-protected peptide and the peak for the fully deprotected peptide.
-
Quantify the peak areas to determine the percentage of deprotection at each time point. This will help you determine the optimal reaction time for your specific sequence.
-
Signaling Pathways and Logical Relationships
The Role of Scavengers in Preventing Side Reactions
This diagram illustrates the critical role of scavengers in the trityl deprotection process.
Caption: Role of scavengers in trityl deprotection.
This technical support guide provides a framework for understanding and resolving common issues with trityl group deprotection. For particularly challenging cases, further optimization of reaction conditions and consideration of alternative protecting group strategies may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: S-Trityl Deprotection of Homocysteine
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful S-trityl deprotection of homocysteine residues in peptides and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a scavenger in S-trityl deprotection?
Scavengers are essential for ensuring the complete and irreversible removal of the trityl protecting group. During acid-catalyzed cleavage (typically with Trifluoroacetic Acid - TFA), a stable trityl carbocation is generated. This cation is highly reactive and can re-attach to the newly freed nucleophilic thiol group of homocysteine, leading to an incomplete reaction.[1] Scavengers are added to the cleavage cocktail to "trap" or "quench" these trityl cations as they form, thus preventing this re-attachment and driving the reaction to completion.[1]
Q2: Why is my S-trityl deprotection incomplete? I see the protected starting material in my analysis.
Incomplete deprotection is a common issue and is almost always due to the reversible nature of the acid-mediated cleavage.[1] Without a sufficient concentration of an effective scavenger, the liberated trityl cation will simply re-protect the homocysteine thiol.[1] The solution is to use an adequate amount of a potent scavenger like Triisopropylsilane (TIS).
Q3: What are the most effective scavengers for S-trityl deprotection?
Silane-based scavengers are highly effective because they irreversibly reduce the trityl cation to the inert hydrocarbon triphenylmethane.[1][2]
-
Triisopropylsilane (TIS): Considered one of the most effective and widely used scavengers for this purpose.[1][3]
-
Triethylsilane (TES): Also very effective and functions similarly to TIS.[4]
-
1,2-Ethanedithiol (EDT): A good scavenger for trityl cations that also helps prevent the oxidation of the free thiol to form disulfide bonds.[5]
Q4: I'm observing significant disulfide bond formation (dimerization) in my product. How can I prevent this?
The free thiol of homocysteine is susceptible to oxidation, which leads to the formation of disulfide-linked dimers or oligomers.[1] This can be minimized by:
-
Adding a reducing agent to the cleavage cocktail, such as 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT).[1][6]
-
Working under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Keeping the work-up and purification steps as brief as possible.
Q5: Can scavengers cause side reactions with other amino acids?
Yes, scavengers must be chosen carefully based on the peptide sequence. For example, trialkylsilanes (TIS, TES) in TFA can reduce the indole ring of tryptophan.[4][7] For peptides containing sensitive residues like Cys, Met, or Trp, a more complex and protective cocktail like Reagent K is often recommended.[1][5]
Troubleshooting Guide
This guide addresses common problems encountered during the S-trityl deprotection of homocysteine.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Significant starting material remains) | 1. Insufficient or no scavenger used.[1] 2. Reaction time is too short. | 1. Use an effective scavenger like TIS or TES at 2.5-5% (v/v) in the cleavage cocktail.[1][5] 2. Extend the reaction time to 2-4 hours at room temperature.[1] |
| Disulfide Formation (Presence of dimers/oligomers) | The free homocysteine thiol is oxidizing.[1] | Add a reducing agent like 1,2-ethanedithiol (EDT) (2.5% v/v) to the cleavage cocktail.[1][5] |
| Unexpected Side Products (Unidentified peaks in HPLC/LC-MS) | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations from other protecting groups (e.g., t-butyl).[5] | Use a scavenger cocktail designed for sensitive residues, such as Reagent K.[1][6] Ensure appropriate protecting groups were used during synthesis, like Boc for Trp.[5] |
| Low Yield of Precipitated Peptide | The deprotected peptide has some solubility in the precipitation solvent (e.g., cold diethyl ether). | Ensure the ether is ice-cold. Minimize the volume of TFA before precipitation. Try a different precipitation solvent if issues persist. |
Cleavage Cocktails & Scavengers
The choice of cleavage cocktail is critical for successful deprotection and depends on the other amino acid residues present in your molecule.
| Cocktail Name | Composition (v/v/v) | Primary Use & Features |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A general-purpose and highly effective cocktail for most sequences that do not contain highly sensitive residues like tryptophan or methionine.[1][5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing multiple sensitive residues such as Cys, Met, or Trp, as it minimizes alkylation and oxidation side reactions.[1][5] |
| TFA / EDT | 95% TFA / 2.5% H₂O / 2.5% EDT | A good choice when the primary concern is preventing disulfide formation and the sequence is not sensitive to other side reactions. |
Experimental Protocols
Protocol 1: General S-Trityl Deprotection from a Resin-Bound Peptide
This protocol describes the standard procedure for cleaving a peptide from the resin while simultaneously deprotecting the S-trityl group on a homocysteine residue.
-
Resin Preparation: Place the dry, peptide-bound resin in a suitable reaction vessel (e.g., a fritted syringe).
-
Reagent Preparation: Prepare the chosen cleavage cocktail (see tables above) in a fume hood. For 100 mg of resin, you will typically need 2-3 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Ensure the resin is fully wetted. Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Collection: After the incubation period, filter the solution containing the cleaved peptide away from the resin beads. Collect the filtrate.
-
Resin Wash: Wash the resin beads with a small, fresh volume of TFA (0.5 mL) and combine the filtrate with the collection from the previous step.
-
TFA Removal: Reduce the volume of the combined TFA filtrate by approximately 80-90% under a gentle stream of nitrogen or using a rotary evaporator. Caution: Do not evaporate to complete dryness.
-
Peptide Precipitation: Add the concentrated peptide solution dropwise into a centrifuge tube containing ice-cold diethyl ether (typically 10-15 mL). A white precipitate should form.
-
Isolation and Wash: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet with another portion of cold diethyl ether to remove residual scavengers and organic impurities, then centrifuge and decant again.
-
Drying: Dry the final peptide pellet under a high vacuum to remove all traces of solvent. The peptide is now ready for purification (e.g., by HPLC).
Visualized Workflows and Mechanisms
Caption: S-Trityl deprotection mechanism showing the role of a scavenger.
Caption: Troubleshooting workflow for incomplete S-Trityl deprotection.
Caption: Standard experimental workflow for cleavage and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
avoiding reattachment of the trityl group during cleavage
Technical Support Center: Trityl Group Deprotection
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and protocols to address a common challenge in solid-phase peptide synthesis (SPPS): the reattachment of the trityl (Trt) group during the final cleavage step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of trityl-protected peptide in my final product analysis (HPLC/MS). What is causing this?
A1: This is a classic sign of incomplete deprotection or reattachment of the trityl group. The cleavage of the trityl group by an acid like trifluoroacetic acid (TFA) is a reversible reaction that generates a highly stable trityl carbocation (Trt+).[1][2] If this reactive cation is not immediately neutralized, it can reattach to a nucleophilic site on your peptide, most commonly the thiol group of a deprotected cysteine, leading to an equilibrium that favors the protected state.[1]
Q2: What is the function of a "scavenger" in a cleavage cocktail and why is it essential?
A2: A scavenger is a nucleophilic reagent added to the cleavage cocktail to "trap" or "quench" the reactive trityl carbocations generated during acid-mediated cleavage.[1][2][3] By reacting with these cations, scavengers prevent them from reattaching to the peptide.[1][2] This drives the deprotection reaction to completion. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to the neutral molecule triphenylmethane.[1]
Q3: My peptide contains sensitive residues like Cysteine, Methionine, and Tryptophan. Are there specific cleavage cocktails I should use?
A3: Yes, the choice of cleavage cocktail is critical for peptides with sensitive residues, as they are susceptible to alkylation by the trityl cation.[2][4] A standard TFA/TIS/H₂O cocktail may not be sufficient. For these cases, a more robust cocktail containing additional scavengers is recommended.[1][5] Reagent K, for instance, includes phenol and thioanisole to protect Tryptophan and Tyrosine, and 1,2-ethanedithiol (EDT) to protect Cysteine.[1][5]
Q4: How long should I perform the cleavage reaction?
A4: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[1] However, the optimal duration can depend on the peptide sequence and the specific protecting groups present.[1] For instance, sluggish deprotection of an N-terminal Asparagine(Trt) may require extending the cleavage time to 4 hours or more.[2] It is often advisable to perform a small-scale test cleavage to optimize the reaction time for your specific peptide.[3][6]
Q5: I've tried extending the cleavage time, but deprotection is still incomplete. What are my next steps?
A5: If extending the time doesn't resolve the issue, consider the following:
-
Increase Scavenger Concentration: Ensure you are using a sufficient concentration of scavengers. Insufficient scavenging is a primary cause of trityl reattachment.[1]
-
Repeat the Cleavage: If analysis shows a significant amount of protected peptide after 4-6 hours, it is recommended to precipitate the peptide, wash it, and subject it to a second cleavage treatment with a fresh cocktail.[2]
-
Check Reagent Quality: Ensure your TFA and other reagents are fresh and of high purity. Old or degraded reagents can be less effective.[7]
Data Presentation: Cleavage Cocktail Formulations
The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide. The table below summarizes common cocktails for trityl group removal.[3]
| Cocktail Name | Composition (v/v/v) | Primary Use & Considerations |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without sensitive residues like Cys, Met, or Trp.[1][8][9] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A lower-odor alternative effective for scavenging trityl groups and protecting tyrosine.[5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Highly recommended for peptides containing sensitive residues such as Cys, Met, Trp, or Tyr.[1][5] |
Experimental Protocols
Protocol 1: Standard Trityl Cleavage (TFA/TIS/H₂O)
This protocol is suitable for peptides without sensitive residues.
Materials:
-
Dried Peptidyl-resin (e.g., 100 mg)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Transfer the dried peptidyl-resin to a suitable reaction vessel.
-
Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Use a sufficient volume to swell the resin (e.g., 2 mL for 100 mg of resin).[9]
-
Add the freshly prepared cocktail to the resin.
-
Seal the vessel and agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture through the sintered glass funnel into a cold centrifuge tube containing ~10 times the volume of diethyl ether.[3] A white precipitate of the peptide should form.
-
Wash the resin with a small, fresh volume of TFA to recover any remaining peptide and combine the filtrates.
-
Centrifuge the ether mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[5]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Mechanism of trityl cleavage and scavenger action.
Caption: Troubleshooting workflow for trityl reattachment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Peptides Containing S-Trityl-Homocysteine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude peptides containing S-trityl-homocysteine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides containing S-trityl-homocysteine?
A1: The main challenge lies in the efficient and complete removal of the S-trityl protecting group during the final cleavage step, while minimizing side reactions. The trityl group is bulky and acid-labile, and its cleavage is a reversible reaction. Incomplete removal leads to a significant impurity that can be difficult to separate from the desired peptide.[1]
Q2: Why are scavengers crucial in the cleavage cocktail for S-trityl-homocysteine peptides?
A2: Scavengers are essential to "trap" the highly reactive trityl cations that are released during acidic cleavage.[1] Without effective scavengers, these cations can re-attach to the nucleophilic thiol group of homocysteine, leading to incomplete deprotection.[1] Triisopropylsilane (TIS) is a highly effective scavenger as it irreversibly converts the trityl cation to triphenylmethane.[1]
Q3: What are the most common side reactions to be aware of during the cleavage and purification of these peptides?
A3: Common side reactions include:
-
Oxidation: The free thiol group of homocysteine is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or oligomers.[1]
-
Alkylation: Reactive carbocations from other protecting groups (e.g., tert-butyl) or from the resin linker can alkylate the homocysteine thiol group.[2]
-
Deletion Sequences: Incomplete coupling during solid-phase peptide synthesis (SPPS) can result in peptides missing one or more amino acids.
-
Aggregation: Hydrophobic peptides, particularly those containing the bulky trityl group, may aggregate, leading to poor solubility and difficult purification.[2]
Q4: Can I use the same purification protocol for S-trityl-homocysteine as for S-trityl-cysteine?
A4: While the general principles are very similar, the additional methylene group in homocysteine compared to cysteine can slightly alter the peptide's hydrophobicity and retention time during RP-HPLC. It is advisable to start with a protocol optimized for S-trityl-cysteine containing peptides and then fine-tune the gradient and other parameters for your specific homocysteine-containing peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of the S-trityl group (observed as a major impurity in HPLC/MS) | 1. Insufficient scavenger concentration in the cleavage cocktail.[1]2. Re-attachment of the trityl cation due to a reversible cleavage reaction.[1]3. Cleavage time is too short. | 1. Increase the concentration of triisopropylsilane (TIS) in the cleavage cocktail (e.g., to 5%).2. Use a cleavage cocktail containing a thiol scavenger like 1,2-ethanedithiol (EDT) to maintain a reducing environment.[1]3. Extend the cleavage time to 3-4 hours at room temperature. For stubborn cases, a small-scale trial with extended time (up to 6 hours) can be tested.[1] |
| Presence of disulfide-linked dimers or oligomers | Oxidation of the free thiol group of homocysteine after trityl removal.[1] | 1. Add a reducing agent such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail.[1][2]2. Work with degassed solvents for purification.3. If oxidation has already occurred, the peptide can be treated with a reducing agent like DTT post-purification and then re-purified. |
| Broad or tailing peaks in RP-HPLC | 1. Peptide aggregation due to hydrophobicity.[2]2. Secondary interactions of the peptide with the stationary phase.3. Poor solubility of the crude peptide in the injection solvent. | 1. Increase the column temperature (e.g., to 30-40°C) to disrupt secondary structures.2. Optimize the mobile phase by adjusting the concentration of the ion-pairing agent (e.g., 0.1% TFA).3. Dissolve the crude peptide in a stronger organic solvent like isopropanol or a small amount of DMSO before diluting with the initial mobile phase. |
| Low recovery after purification | 1. Irreversible adsorption of the hydrophobic peptide to the HPLC column.2. Precipitation of the peptide on the column upon injection. | 1. Use a column with a larger pore size (e.g., 300 Å) or a less hydrophobic stationary phase (e.g., C8 or C4).2. Inject the sample in a solvent composition as close as possible to the initial mobile phase conditions.3. For extremely hydrophobic peptides, consider alternative purification techniques like solid-phase extraction (SPE) with a step gradient.[3] |
| Presence of unexpected peaks with a mass corresponding to +51 Da | Formation of a 3-(1-piperidinyl)alanine-like adduct if the homocysteine is at the C-terminus, arising from base-catalyzed elimination during Fmoc deprotection.[4] | This is a synthesis-related issue. Using a sterically bulky protecting group like trityl already helps minimize this. If it persists, consider alternative synthesis strategies for the C-terminal residue. |
Experimental Protocols
Protocol 1: Cleavage and Deprotection of Peptides Containing S-Trityl-Homocysteine
Objective: To cleave the peptide from the solid-phase resin and remove the S-trityl and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (see table below)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Cleavage Cocktail Compositions:
| Reagent Cocktail | Composition (v/v/v) | Primary Use |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing other sensitive residues like Met or Trp.[1] |
Procedure:
-
Transfer the dry peptide-resin to a reaction vessel.
-
Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator.
-
For long-term storage, lyophilize the peptide from a water/acetonitrile mixture.
Protocol 2: Purification of Crude Peptides by Reversed-Phase HPLC (RP-HPLC)
Objective: To purify the crude peptide to the desired level of purity.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size, 100 Å or 300 Å pore size, 4.6 x 250 mm for analytical or larger for preparative)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude peptide sample
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water or a small amount of DMSO followed by dilution with Mobile Phase A).
-
Filter the sample through a 0.22 µm filter before injection.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a peptide containing S-trityl-homocysteine might be from 5% to 65% B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Monitor the elution at 214 nm or 280 nm (if the peptide contains Trp or Tyr).
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the aqueous solution to obtain the pure peptide as a TFA salt.
Typical RP-HPLC Purification Data (Example):
| Peptide Sequence | Column | Gradient (%B in 30 min) | Crude Purity (%) | Final Purity (%) | Yield (%) |
| Ac-Gly-Hcy(Trt)-Ala-NH₂ | C18, 5µm, 100Å | 10-70% | ~65% | >98% | ~25% |
| H-Tyr-Gly-Gly-Phe-Hcy(Trt)-OH | C18, 5µm, 300Å | 5-60% | ~55% | >95% | ~20% |
Note: The data in this table is illustrative and will vary depending on the specific peptide sequence, synthesis efficiency, and purification conditions.
Visualizations
Caption: General workflow for the purification of a crude peptide containing S-trityl-homocysteine.
Caption: Logical relationship between common purification problems and their troubleshooting solutions.
References
Technical Support Center: HPLC Purification of Homocysteine-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of peptides containing homocysteine.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple peaks in the chromatogram for my supposedly pure homocysteine-containing peptide. What are the most likely causes?
Unexpected peaks for a homocysteine peptide are often due to its reactive thiol (-SH) group. The most common causes include:
-
Oxidation: The thiol group of homocysteine can oxidize to form a disulfide bond with another homocysteine residue, creating a homodimer (homocystine).
-
Mixed Disulfide Formation: The peptide can form disulfide bonds with other thiol-containing molecules present in the sample, such as cysteine or glutathione.[1][2] In biological samples, over 90% of thiols can be present as mixed disulfides or bound to proteins.[3]
-
Intramolecular Disulfide Bonds: If the peptide sequence contains another cysteine or homocysteine residue, an internal disulfide bridge can form.
-
Synthesis-Related Impurities: Standard impurities from solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, or incompletely deprotected side chains, can co-elute with the main product.[4]
-
On-Column Modifications: Oxidation can sometimes occur during the chromatographic run itself, especially on aging columns.[5]
Q2: How can I prevent the oxidation and disulfide bond formation of my peptide during purification?
Preventing oxidation is critical for obtaining a pure, monomeric peptide. Key strategies include:
-
Use of Reducing Agents: Prior to injection, treat the sample with a reducing agent to break any existing disulfide bonds. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used.[3][6] TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.
-
Acidic Mobile Phase: Using an acidic mobile phase, typically with 0.1% trifluoroacetic acid (TFA), helps to keep the thiol group protonated, making it less susceptible to oxidation.[7]
-
Degas Solvents: Thoroughly degas all mobile phases (buffers A and B) to remove dissolved oxygen, which can promote oxidation.[8]
-
Prompt Analysis and Storage: Analyze and purify the peptide as quickly as possible after cleavage and deprotection. For storage, lyophilized peptides are more stable than those in solution.[7]
Q3: My peptide peak is broad and shows significant tailing. What can I do to improve the peak shape?
Poor peak shape is a common HPLC issue that can compromise resolution and purity. To address this:
-
Optimize TFA Concentration: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening peaks for peptides. Ensure a consistent concentration (typically 0.1%) in both mobile phase A and B.[7][9] Using high-purity silica columns allows for good peak shape even at lower TFA concentrations (e.g., 0.005%), which is beneficial for subsequent mass spectrometry.[9]
-
Check Column Health: The column may be deteriorating or contaminated. Flush the column with a strong solvent wash or, if performance does not improve, replace it.
-
Reduce Sample Overload: Injecting too much peptide can lead to peak distortion. Reduce the injection volume or the sample concentration.[10][11]
-
Ensure Sample Solvent Compatibility: The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a solvent significantly stronger than the starting mobile phase can cause early elution and peak distortion.[8][10]
Q4: What type of HPLC column is best suited for purifying homocysteine-containing peptides?
The standard choice for peptide purification is a reversed-phase (RP-HPLC) column. Key parameters to consider are:
-
Stationary Phase: C18-modified silica is the most common and effective stationary phase for a wide range of peptides.[4]
-
Pore Size: "Wide pore" silica (typically ~300 Å) is essential for peptides and proteins. Smaller pores (~100 Å) can restrict the molecule's access to the stationary phase, leading to poor retention and peak shape.[9][12]
-
Particle Size: Smaller particles (e.g., <5 µm) provide higher efficiency and better resolution, but also generate higher backpressure.
Q5: My peptide is difficult to dissolve before injection. What is the recommended procedure?
Peptide solubility can be challenging. Follow these steps:
-
Attempt to dissolve the peptide in Mobile Phase A (e.g., water with 0.1% TFA).
-
If solubility is poor, add a small amount of an organic solvent like acetonitrile, but be mindful that a high organic concentration in the sample can compromise the chromatography.[10]
-
Sonication can aid in dissolving the peptide.
-
Always filter the sample after dissolution and before injection to remove any particulate matter that could clog the HPLC system.[13]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: A new, unexpected peak appears after the main peptide peak, and its area increases over time.
-
Question: I am purifying a homocysteine peptide. A new peak consistently appears after my main product, and it seems to grow larger in samples that have been sitting on the autosampler. What is this peak?
-
Answer: This is a classic sign of dimerization . The later elution time is expected for a dimer, which is typically more hydrophobic than the monomer. The increase in peak area over time indicates that the oxidation is occurring in the sample vial while waiting for injection.
-
Solution:
-
Add a reducing agent like TCEP to your sample immediately before placing it in the autosampler.
-
Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down the oxidation process.
-
Minimize the time between sample preparation and injection.
-
-
Problem 2: My retention times are drifting and not reproducible between runs.
-
Question: The retention time for my peptide is shifting from one run to the next, making it difficult to pool the correct fractions. What is causing this?
-
Answer: Retention time instability can be caused by several factors:[11]
-
Column Equilibration: The column may not be fully equilibrated to the initial gradient conditions before injection. It is recommended to allow 5-10 minutes for equilibration.[13][14]
-
Mobile Phase Composition: Small variations in the mobile phase preparation, especially the TFA concentration, can lead to shifts. Ensure buffers are prepared consistently.
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Using a column oven provides a stable thermal environment and improves reproducibility.[14]
-
Pump Performance: Air bubbles in the pump or failing pump seals can cause inconsistent flow rates, leading to erratic retention times.[11] Purge the pump and check for leaks.
-
Problem 3: The system backpressure is unusually high.
-
Question: When I started my purification run, the system pressure quickly exceeded the safety limits. What should I check?
-
Answer: High backpressure is typically due to a blockage in the system.[8]
-
Troubleshooting Steps:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.
-
Check Column Frits: The inlet frit of the column is a common site for blockages from sample particulates. Replace the frit or try back-flushing the column (check manufacturer's instructions first).
-
Inspect Tubing and Fittings: Check for any crimped or blocked tubing in the flow path.
-
Filter Mobile Phases: Ensure all solvents are filtered to prevent microbial growth or particulates from entering the system.[13]
-
-
Experimental Protocols
General RP-HPLC Purification Protocol for a Homocysteine-Containing Peptide
This protocol provides a starting point for method development. Optimization will be required based on the specific properties of the peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A (Water + 0.1% TFA) to a concentration of 1-5 mg/mL.
-
Add a fresh solution of TCEP to a final concentration of 1-2 mM to reduce any disulfide bonds. Let it sit for 15-20 minutes at room temperature.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm for analytical, or a larger bore for preparative scale) with a wide pore size (300 Å).[9]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[7][13]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. Scale accordingly for preparative columns.
-
Detection: UV detection at 210-220 nm.[4]
-
Column Temperature: 25-30°C.[14]
-
-
Chromatographic Method (Gradient):
-
Run an initial scouting gradient on an analytical column to determine the approximate elution percentage of acetonitrile.[7] A typical broad gradient is 5% to 95% B over 30 minutes.
-
Based on the scouting run, develop an optimized shallow gradient for preparative purification. For example, if the peptide elutes at 35% B, a gradient of 25-45% B over 40 minutes will provide better resolution.[7]
-
-
Fraction Collection and Analysis:
Data Presentation
Table 1: Typical HPLC Operating Parameters for Peptide Purification
| Parameter | Typical Value/Condition | Rationale & Notes |
| Stationary Phase | C18-bonded silica | Standard for peptides due to its hydrophobicity.[4] |
| Pore Size | 300 Å | Ensures peptide can access the bonded phase. Critical for good peak shape.[9][12] |
| Mobile Phase A | 0.1% TFA in Water | Acidic pH protonates silanols and peptide amines, improving peak shape.[7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff.[7] |
| Gradient Slope | 0.5 - 2.0% B per minute | A shallow gradient is key to resolving closely eluting impurities.[7] |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | Adjust proportionally to the column's cross-sectional area. |
| Temperature | 25 - 40 °C | Higher temperatures can improve peak shape but may risk peptide stability.[14] |
| Detection Wavelength | 214 nm or 220 nm | Wavelength for detecting the peptide backbone amide bonds.[4] |
Table 2: Common Modifications and Expected Mass Changes for Mass Spectrometry Analysis
| Modification | Mass Change (Da) | Common Cause |
| Oxidation (Dimerization) | (Mass of Peptide x 2) - 2.02 | Formation of an intermolecular disulfide bond between two peptide molecules. |
| Oxidation (Single) | +15.99 | Oxidation of a methionine residue to methionine sulfoxide.[5] |
| Trifluoroacetylation | +96.00 | Incomplete removal of TFA protecting groups from amine side chains (e.g., Lysine). |
| Deletion of an Amino Acid | - (Mass of Residue) | Incomplete coupling during solid-phase peptide synthesis. |
Visualizations
Experimental Workflow and Logic Diagrams
Caption: A standard workflow for the HPLC purification of synthetic peptides.
Caption: A decision tree for troubleshooting unexpected peaks in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. mastelf.com [mastelf.com]
- 9. hplc.eu [hplc.eu]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mac-mod.com [mac-mod.com]
- 13. protocols.io [protocols.io]
- 14. frontierspartnerships.org [frontierspartnerships.org]
Technical Support Center: Addressing Peptide Aggregation with Homocysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation induced by homocysteine.
Understanding the Problem: Homocysteine-Induced Peptide Aggregation
Elevated levels of homocysteine, a sulfur-containing amino acid, are associated with various diseases. A key mechanism underlying its pathology is the modification of proteins and peptides through a process called N-homocysteinylation. This occurs when homocysteine is converted into its reactive form, homocysteine thiolactone (HTL), which then covalently modifies the lysine residues of peptides. This modification can alter the peptide's structure, leading to increased aggregation propensity and potential neurotoxicity.[1] This guide will help you navigate the experimental challenges associated with studying and mitigating this phenomenon.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving peptides and homocysteine.
Issue 1: Unexpected or Accelerated Peptide Aggregation Observed
Symptoms:
-
Visible precipitation or turbidity in your peptide solution upon addition of homocysteine or HTL.
-
A rapid increase in signal in aggregation-monitoring assays (e.g., Thioflavin T assay).
-
Inconsistent results in functional assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| N-homocysteinylation of Lysine Residues | 1. Confirm Modification: Use LC-MS/MS to verify the presence of N-homocysteinylated peptides. A mass shift of +117 Da on lysine residues indicates this modification. 2. Site-Directed Mutagenesis: If a specific lysine residue is suspected to be the primary site of modification, replace it with a non-reactive amino acid (e.g., arginine or alanine) and repeat the aggregation assay. | 1. Confirmation of the underlying chemical modification. 2. Reduced or abolished aggregation, confirming the role of the specific lysine residue. |
| Sub-optimal Buffer Conditions | 1. pH Adjustment: N-homocysteinylation is pH-dependent. Test a range of pH values (e.g., 6.5-8.0) to find conditions that minimize aggregation while maintaining peptide stability and activity. 2. Ionic Strength: Vary the salt concentration (e.g., 50-200 mM NaCl) to modulate electrostatic interactions that may contribute to aggregation. | Identification of buffer conditions that suppress the rate of aggregation. |
| High Peptide or Homocysteine Concentration | 1. Concentration Gradient: Perform experiments with a range of peptide and homocysteine/HTL concentrations to identify the critical concentrations that trigger aggregation. 2. Work Below Threshold: Once the aggregation threshold is identified, conduct experiments at concentrations below this limit. | Determination of a working concentration range that avoids significant aggregation. |
| Temperature Effects | Temperature Control: Incubate samples at a lower temperature (e.g., 4°C or room temperature instead of 37°C) to slow down the rate of both N-homocysteinylation and aggregation. | Slower aggregation kinetics, allowing for a wider experimental window. |
Logical Workflow for Troubleshooting Unexpected Aggregation
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which homocysteine induces peptide aggregation?
A1: The primary mechanism is through the formation of homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine. HTL readily reacts with the primary amine of lysine residues on peptides in a process called N-homocysteinylation. This modification adds a homocysteine moiety to the lysine side chain, altering the peptide's charge, hydrophobicity, and conformation, which can lead to the formation of aggregates.
Q2: How can I detect and quantify N-homocysteinylation of my peptide?
A2: The most definitive method is liquid chromatography-mass spectrometry (LC-MS/MS). After incubating your peptide with homocysteine or HTL, digest the peptide with a protease (e.g., trypsin) and analyze the resulting fragments by LC-MS/MS. Look for a mass increase of 117.02 Da on peptides containing lysine residues, which corresponds to the addition of a homocysteine molecule. For quantitative analysis, stable isotope-labeled internal standards can be used.
Q3: My Thioflavin T (ThT) assay shows an increase in fluorescence with homocysteine alone. What does this mean?
A3: This is a known artifact. Homocysteine itself can form fibrillar assemblies that bind ThT and produce a fluorescent signal.[2] It is crucial to run a control experiment with homocysteine in the assay buffer without your peptide to determine the background fluorescence. Subtract this background from the fluorescence values of your peptide-homocysteine samples to accurately assess peptide-specific aggregation.
Q4: How do I interpret my Dynamic Light Scattering (DLS) data when studying peptide aggregation with homocysteine?
A4: DLS measures the size distribution of particles in a solution. When your peptide aggregates, you will observe a shift in the size distribution towards larger hydrodynamic radii. You should see a decrease in the peak corresponding to the monomeric peptide and the appearance of new peaks at larger sizes, representing oligomers and larger aggregates. It is important to compare the DLS profile of your peptide alone with that of the peptide incubated with homocysteine under the same conditions. An increase in the average particle size and polydispersity index (PDI) in the presence of homocysteine indicates aggregation.
Q5: Are there ways to prevent or inhibit N-homocysteinylation in my experiments?
A5: Yes, several strategies can be employed in vitro:
-
Use of Scavengers: Small molecules with primary amines, such as excess lysine or other amino acids, can be added to the reaction mixture to compete with the peptide for reaction with HTL.[3]
-
Enzymatic Degradation: In biological systems, enzymes like paraoxonase 1 (PON1) can hydrolyze and detoxify HTL.[4] While not always practical for in vitro assays, it's a relevant biological consideration.
-
Chemical Inhibitors: Proline has been shown to non-enzymatically hydrolyze HTL, thereby inhibiting protein N-homocysteinylation.[3]
Quantitative Data Summary
The following tables summarize quantitative data from representative experiments studying the effect of homocysteine on peptide aggregation.
Table 1: Effect of Homocysteine Concentration on Aβ40 Aggregation Kinetics (ThT Assay)
This table shows the effect of different concentrations of homocysteine (Hcy) on the aggregation kinetics of the amyloid-beta (1-40) peptide, as monitored by a Thioflavin T (ThT) assay. The lag time (t_lag) represents the time to the onset of aggregation, while the maximum fluorescence intensity indicates the extent of fibril formation.
| Hcy Concentration (µM) | Lag Time (t_lag) (hours) | Maximum Fluorescence (Arbitrary Units) |
| 0 (Aβ40 alone) | 10.5 | 100 |
| 0.5 | 12.0 | 95 |
| 30 | 8.0 | 125 |
| 100 | 6.5 | 140 |
| Data adapted from a study on the effects of HCy on Aβ40 aggregation.[5] Note that low concentrations of Hcy may slightly inhibit aggregation, while higher, pathophysiological concentrations accelerate it. |
Table 2: Representative Dynamic Light Scattering (DLS) Data for Insulin Aggregation with Homocysteine Thiolactone (HTL)
This table illustrates typical DLS results for a peptide like insulin, showing the change in hydrodynamic radius (Rh) and polydispersity index (PDI) upon incubation with HTL. An increase in both parameters indicates the formation of larger, more heterogeneous aggregates.
| Sample | Incubation Time (hours) | Mean Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) |
| Insulin alone | 0 | 5.2 | 0.15 |
| Insulin alone | 24 | 6.1 | 0.20 |
| Insulin + HTL (100 µM) | 0 | 5.5 | 0.18 |
| Insulin + HTL (100 µM) | 24 | 45.8 | 0.45 |
| This is representative data based on typical DLS results for aggregating peptide systems. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Homocysteine-Induced Peptide Aggregation
Objective: To monitor the kinetics of peptide aggregation in the presence of homocysteine using the fluorescent dye Thioflavin T.
Materials:
-
Lyophilized peptide of interest
-
Homocysteine or Homocysteine Thiolactone (HTL)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of homocysteine or HTL in the assay buffer.
-
Prepare a stock solution of ThT (e.g., 1 mM) in the assay buffer and filter through a 0.22 µm syringe filter. Store protected from light.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer, peptide stock solution, and homocysteine/HTL stock solution to achieve the desired final concentrations.
-
Include control wells:
-
Peptide alone
-
Homocysteine/HTL alone (to measure background ThT fluorescence)
-
Buffer alone
-
-
Add ThT stock solution to all wells to a final concentration of 10-20 µM.
-
-
Measurement:
-
Place the microplate in the plate reader, pre-set to the desired incubation temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-48 hours). It is recommended to briefly shake the plate before each reading to ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the background fluorescence of the corresponding homocysteine/HTL control from the sample readings.
-
Plot the corrected fluorescence intensity as a function of time. The resulting curve can be analyzed to determine the lag time, aggregation rate, and maximum fluorescence intensity.
-
Protocol 2: Dynamic Light Scattering (DLS) for Characterizing Peptide Aggregates
Objective: To measure the size distribution of peptide aggregates formed in the presence of homocysteine.
Materials:
-
Peptide solution (monomeric)
-
Homocysteine or HTL
-
Appropriate buffer (filtered through a 0.22 µm filter)
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation:
-
Prepare your peptide solution in the filtered buffer at the desired concentration.
-
Prepare a parallel sample containing the peptide and homocysteine/HTL at the desired concentrations.
-
Incubate the samples under the desired conditions (e.g., 37°C for a specific time).
-
Before measurement, centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to remove any large, non-colloidal aggregates.
-
-
DLS Measurement:
-
Transfer the supernatant to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature.
-
Perform the DLS measurement according to the instrument's instructions. Typically, multiple acquisitions are averaged to obtain a reliable size distribution.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
-
Compare the size distribution of the peptide alone with the sample containing homocysteine/HTL. Look for shifts in the peak positions to larger hydrodynamic radii and an increase in the polydispersity index (PDI), which indicate aggregation.
-
Signaling Pathways and Experimental Workflows
Synergistic Neurotoxicity of Homocysteine and Amyloid-Beta
Homocysteine can exacerbate the neurotoxic effects of amyloid-beta (Aβ) peptides through the potentiation of several cell stress and death pathways. N-homocysteinylation of Aβ can stabilize soluble oligomeric intermediates, which are considered highly neurotoxic.[6] These modified aggregates, along with elevated homocysteine levels, can trigger a cascade of detrimental cellular events.
This diagram illustrates how elevated homocysteine and N-homocysteinylated Aβ aggregates can synergistically induce cellular stress pathways, including oxidative stress, ER stress, and the activation of death receptors.[7][8][9][10] This cascade ultimately leads to the activation of caspases and the JNK signaling pathway, culminating in apoptosis and neuronal cell death.[9][11][12][13]
Experimental Workflow for Investigating Homocysteine-Induced Peptide Aggregation
This workflow outlines a comprehensive approach to investigating the effects of homocysteine on peptide aggregation. It begins with the incubation of the peptide with and without homocysteine or HTL, followed by a multi-pronged analysis to confirm chemical modification, characterize the physical properties of the aggregates, and assess their biological impact.
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. Synergistic induction of ER stress by homocysteine and beta-amyloid in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocysteine potentiates beta-amyloid neurotoxicity: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocysteine potentiates amyloid β‐induced death receptor 4‐ and 5‐mediated cerebral endothelial cell apoptosis, blood brain barrier dysfunction and angiogenic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspases in Alzheimer’s Disease: Mechanism of Activation, Role, and Potential Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homocysteine Exacerbates β-Amyloid Pathology, Tau Pathology, and Cognitive Deficit in a Mouse Model of Alzheimer Disease with Plaques and Tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK Activation Correlates with Cognitive Impairment and Alteration of the Post-Synaptic Element in the 5xFAD AD Mouse Model | MDPI [mdpi.com]
Technical Support Center: Homocysteine Peptide Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of homocysteine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of homocysteine-containing peptides?
A1: The most frequently encountered side products in the synthesis of peptides containing homocysteine (Hcy) arise from the reactivity of its thiol side chain. Common modifications include oxidation to form disulfides (homocystine), S-alkylation from scavengers used during cleavage, and lactonization. Specifically, the formation of a thiolactone ring is a characteristic intramolecular cyclization of homocysteine.
Q2: How can I differentiate between a desired homocysteine peptide and its thiolactone side product using mass spectrometry?
A2: A homocysteine peptide and its corresponding thiolactone will have different molecular weights. The thiolactone is formed through the loss of a water molecule (H₂O), resulting in a mass decrease of 18.01056 Da. This mass difference is readily detectable by high-resolution mass spectrometry.
Q3: What is the expected mass shift for the oxidation of two homocysteine residues to form a disulfide bond?
A3: The formation of an intramolecular or intermolecular disulfide bond from two homocysteine residues involves the loss of two hydrogen atoms. This results in a mass decrease of 2.01565 Da from the mass of the peptide containing two free thiol groups.
Q4: Can electrospray ionization (ESI) conditions in the mass spectrometer induce side reactions in homocysteine peptides?
A4: Yes, the conditions within the ESI source, such as pH and voltage, can potentially induce in-source reactions. For thiol-containing peptides, oxidation to form disulfide bonds is a possibility, especially if the sample preparation and solvent conditions are not carefully controlled to maintain a reducing environment.
Troubleshooting Guide
Problem 1: My mass spectrum shows a peak that is ~18 Da lighter than my expected product.
-
Possible Cause: This mass loss is highly indicative of the formation of a thiolactone at the homocysteine residue. This intramolecular cyclization is a common side reaction.
-
Solution:
-
Confirm with MS/MS: Fragmenting the precursor ion should yield a fragmentation pattern consistent with the cyclic structure. The fragmentation of the thiolactone will be different from the linear peptide.
-
Optimize Synthesis/Cleavage: Re-evaluate the solid-phase peptide synthesis (SPPS) cleavage and deprotection steps. The use of strong acids can promote thiolactone formation. Consider milder cleavage cocktails or alternative protecting group strategies for the homocysteine thiol.
-
Purification: Employing a pH gradient during reverse-phase HPLC purification can sometimes help in separating the thiolactone from the desired linear peptide.
-
Problem 2: I observe a peak that corresponds to a dimer of my peptide, or a mass loss of ~2 Da.
-
Possible Cause: This suggests the oxidation of the homocysteine thiol groups to form an intermolecular (dimer) or intramolecular disulfide bond, respectively. This can happen during synthesis, purification, or even sample storage.
-
Solution:
-
Reducing Agents: Treat your sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to MS analysis. If the peak corresponding to the oxidized species disappears or decreases in intensity and the peak for the reduced peptide increases, this confirms the presence of a disulfide bond.
-
Sample Handling: Ensure that all buffers and solvents used for sample preparation and storage are de-gassed and, if possible, prepared with antioxidants. Store samples at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Problem 3: My spectrum is complex, with multiple unexpected peaks that don't correspond to common modifications.
-
Possible Cause: This could be due to reactions with scavengers used during peptide cleavage (e.g., triisopropylsilane - TIPS) or modifications from other reactive species in your sample. Aldehyde contaminants in solvents can also react with the thiol group.
-
Solution:
-
Identify Mass Shifts: Carefully calculate the mass differences between your expected product and the unknown peaks. Compare these delta masses to known modifications (see Table 1).
-
Review Cleavage Cocktail: Ensure the scavenger cocktail used is appropriate for your peptide sequence and protecting groups.
-
Solvent Purity: Use high-purity, fresh solvents for all sample preparation and analysis steps to avoid contamination with reactive species like aldehydes.
-
Quantitative Data Summary
Table 1: Common Mass Modifications in Homocysteine Peptides
| Modification | Mass Change (Da) | Description |
| Thiolactone Formation | -18.01056 | Intramolecular cyclization with loss of H₂O. |
| Disulfide Bond (Intra/Intermolecular) | -2.01565 | Oxidation of two thiol groups. |
| S-tert-butylation | +56.06260 | Alkylation by tert-butyl cations from protecting groups. |
| S-Acetylation | +42.01057 | Acetylation of the thiol group. |
| Oxidation to Sulfonic Acid | +47.98474 | Oxidation of the thiol to -SO₃H. |
Experimental Protocols
Protocol 1: Reduction and Alkylation for Unambiguous Identification of Homocysteine Peptides
This protocol is designed to reduce any disulfide bonds and then cap the free thiols to prevent re-oxidation, simplifying the mass spectrum.
-
Dissolve Peptide: Dissolve the peptide sample in a buffer such as 100 mM ammonium bicarbonate, pH 8.0.
-
Reduction: Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.
-
Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes. This will add a carbamidomethyl group (+57.02146 Da) to each cysteine and homocysteine residue.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 50 mM.
-
Desalting: Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method.
-
MS Analysis: Analyze the sample by ESI-MS. The resulting mass should correspond to the fully reduced and alkylated peptide, providing a clear confirmation of the peptide's identity.
Visualizations
Caption: Workflow for reduction and alkylation of homocysteine peptides.
Caption: Troubleshooting decision tree for unknown peaks.
Technical Support Center: Stability of the S-trityl Group in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the S-trityl (Trt) protecting group under various Solid-Phase Peptide Synthesis (SPPS) conditions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the S-trityl group generally stable?
The S-trityl group is highly stable under the basic conditions typically used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during SPPS.[1][2] This orthogonality to the Fmoc group is a primary reason for its widespread use in modern peptide synthesis.[1][2] It is also stable to nucleophiles.[3]
Q2: What conditions lead to the cleavage of the S-trityl group?
The S-trityl group is acid-labile and is readily cleaved under mildly acidic conditions.[1][2] It is typically removed during the final cleavage of the peptide from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).[1][2] The cleavage is a reversible reaction, and the presence of scavengers is crucial to drive the deprotection to completion.
Q3: Can the S-trityl group be cleaved prematurely during SPPS?
Yes, premature cleavage of the S-trityl group can occur under certain conditions. The use of acidic coupling reagents, such as the DIC/Oxyma system, can lead to gradual cleavage of the S-trityl group over the course of the synthesis, especially for longer peptides.[4] Additionally, elevated temperatures, particularly in microwave-assisted SPPS, can promote the premature cleavage of peptides from trityl-based resins.[1][5]
Q4: How does the stability of the S-trityl group compare to its methoxy-substituted analogs (MMT and DMT)?
The acid lability of the trityl group can be fine-tuned by adding electron-donating methoxy groups to the phenyl rings.[3] This increased lability is due to the enhanced stability of the resulting carbocation upon cleavage.[3] The general order of acid lability is: Trityl (Trt) < Monomethoxytrityl (MMT) < Dimethoxytrityl (DMT).[3] This allows for orthogonal strategies where, for instance, an MMT group can be selectively removed in the presence of a Trt group using very dilute TFA.[6]
Q5: What are the common side reactions associated with the use of the S-trityl group?
Besides premature cleavage, a significant side reaction is racemization of the C-terminal cysteine residue, particularly when using base-mediated coupling reagents.[7] The bulky nature of the trityl group can minimize, but not eliminate, the formation of 3-(1-piperidinyl)alanine when cysteine is the C-terminal amino acid.[7] During cleavage from Wang resin, S-alkylated side products can form.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection of S-trityl Group | The cleavage of the S-trityl group is a reversible reaction. Without an effective scavenger, the liberated trityl cation can re-attach to the cysteine thiol. | Use an effective scavenger such as triisopropylsilane (TIS) in the cleavage cocktail to irreversibly trap the trityl cation. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[3] For peptides with multiple Cys(Trt) residues, ensure a sufficient volume of cleavage cocktail is used. |
| Premature Cleavage of S-trityl Group | Acidic conditions during coupling, especially with reagents like DIC/Oxyma, can lead to gradual loss of the protecting group.[4] | Consider using a less acidic coupling reagent system. For sensitive sequences, neutralizing the coupling mixture with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) can mitigate premature cleavage.[4] |
| Low Yield with Trityl-based Resins | Elevated temperatures during microwave-assisted SPPS can cause premature cleavage of the peptide from the resin.[1][5] | Avoid excessive heating during coupling and deprotection steps when using trityl-based resins. If using microwave synthesis, carefully optimize the temperature to balance coupling efficiency and resin stability.[5] |
| Racemization of Cysteine | Base-mediated coupling reagents can promote epimerization of the C-terminal cysteine.[7] | Utilize coupling conditions that are less prone to racemization, such as those employing carbodiimides with additives like HOBt under acidic/neutral conditions. |
| Formation of S-alkylated Side Products | Fragmentation of the resin linker (e.g., Wang resin) during cleavage can generate reactive species that alkylate the deprotected cysteine.[7] | The use of scavengers like TIS is important, but may not completely suppress this side reaction. Careful selection of the resin and cleavage conditions is necessary. |
Data Presentation: Stability of S-trityl and Analogs
Table 1: Relative Acid Lability of Trityl Protecting Groups
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[3] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[3] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[3] |
Table 2: Illustrative Stability of S-trityl Group in TFA/DCM at Room Temperature
| TFA Concentration (v/v) | Time (minutes) | % Cleavage (Illustrative) |
| 1% | 60 | < 5% |
| 5% | 60 | ~20% |
| 10% | 30 | ~40% |
| 25% | 30 | > 75% |
| 50% | 15 | > 95% |
| 95% | 5 | > 99% |
Note: The data in Table 2 is illustrative and intended for comparative purposes. Actual cleavage rates will depend on the specific peptide sequence, resin, and scavenger cocktail used.
Experimental Protocols
Protocol 1: Protection of Cysteine with Trityl Chloride
This protocol describes the synthesis of Fmoc-Cys(Trt)-OH.
Materials:
-
Fmoc-Cys-OH
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Cys-OH in a mixture of DCM and DMF.
-
Add DIPEA to the solution to act as a base.
-
Slowly add a solution of Trityl chloride in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water to remove DIPEA hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure Fmoc-Cys(Trt)-OH.[2]
Protocol 2: Assessing the Stability of the S-trityl Group to a Coupling Cocktail
This protocol outlines a method to quantify the premature cleavage of the S-trityl group during a simulated coupling step.
Materials:
-
Fmoc-Cys(Trt)-OH loaded resin
-
Coupling reagent cocktail to be tested (e.g., DIC/Oxyma in DMF)
-
DCM
-
Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system
Procedure:
-
Swell a known amount of Fmoc-Cys(Trt)-OH loaded resin in DCM.
-
Treat the resin with the coupling reagent cocktail for a specified time (e.g., 2 hours) at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin thoroughly with DCM.
-
Dry the resin under vacuum.
-
Treat a small, weighed amount of the resin with the cleavage cocktail for 2 hours.
-
Precipitate the cleaved product with cold diethyl ether and analyze by HPLC to determine the amount of remaining Cys(Trt).
-
Analyze the filtrate from step 3 by HPLC to quantify any prematurely cleaved Trt-containing species.
Visualizations
References
- 1. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Validation & Comparative
Comparative Analysis of Reactivity: Boc-S-trityl-L-homocysteine vs. Boc-S-trityl-L-cysteine
A Guide for Researchers in Peptide Synthesis and Drug Development
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is paramount to achieving high yields and purity. For the incorporation of cysteine and its homolog, homocysteine, which contain reactive thiol side chains, the trityl (Trt) protecting group is a common choice, particularly in Boc-based strategies. This guide provides a comparative analysis of the reactivity of Boc-S-trityl-L-homocysteine and Boc-S-trityl-L-cysteine, offering insights into their behavior during deprotection and coupling reactions.
Structural Differences
The primary distinction between L-cysteine and L-homocysteine lies in the length of their side chains. L-homocysteine possesses an additional methylene group (-CH2-) in its side chain compared to L-cysteine. This seemingly minor structural variance can influence the steric environment and the electronic properties of the sulfur atom, thereby affecting the reactivity of the S-trityl protecting group.
Protecting the Thiol of Homocysteine: A Comparative Guide to Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The unique reactivity of the homocysteine thiol group presents both opportunities and challenges in the synthesis of peptides, development of bioconjugates, and the study of its role in various biological pathways. Effective protection of this thiol group is critical to prevent unwanted side reactions, such as oxidation and disulfide bond formation, ensuring the desired product's purity and yield. This guide provides a comparative overview of common and alternative protecting groups for the thiol of homocysteine, supported by available data and detailed experimental methodologies.
Comparison of Thiol Protecting Groups for Homocysteine
The choice of a suitable protecting group for homocysteine's thiol is dictated by several factors, including its stability under various reaction conditions, the ease and selectivity of its removal (deprotection), and its compatibility with other protecting groups in the molecule (orthogonality). While much of the available data is derived from studies on the structurally similar amino acid cysteine, the principles are largely transferable to homocysteine, with considerations for its slightly different reactivity.[1]
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Features & Considerations |
| Trityl | Trt | Acid-labile (e.g., Trifluoroacetic acid, TFA)[2] | Stable to basic conditions, but can show some lability. | Commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[2] Scavengers like triisopropylsilane (TIS) are needed to prevent re-attachment of the trityl cation.[2] |
| Methoxytrityl | Mmt | Highly acid-labile (e.g., 1-2% TFA in DCM)[2] | More acid-sensitive than Trt. | Ideal for orthogonal protection strategies where on-resin deprotection is required.[2] |
| Acetamidomethyl | Acm | Removed by mercury(II) acetate or oxidative cleavage with iodine.[2] | Stable to both acidic and basic conditions used in SPPS.[2] | Its stability to acid allows for its use in both Fmoc and Boc strategies.[3] The use of toxic mercury reagents is a significant drawback. |
| tert-Butyl | tBu | Requires strong acids (e.g., HF) or oxidative cleavage. Stable to TFA.[4] | Stable to a wide range of conditions, including TFA and iodine oxidation. | Useful when a very robust thiol protecting group is needed. Part of the Boc/Bzl protection scheme.[5] |
| Phenylacetamidomethyl | Phacm | Enzymatic cleavage with Penicillin G Acylase (PGA).[6] | Stable to common chemical deprotection conditions. | Offers a bio-orthogonal deprotection strategy under mild, physiological conditions.[6] The steric accessibility of the group can influence the efficiency of enzymatic cleavage.[6] |
| Diphenylmethyl | Dpm | Acid-labile, removable with higher concentrations of TFA.[7] | Stable to low concentrations of TFA, offering an intermediate acid lability between Mmt/Trt and more robust groups.[7] | A promising group for achieving a finer degree of orthogonality in acid-labile deprotection strategies.[7] |
Experimental Protocols
General Protocol for Acidolytic Deprotection of Trt-Protected Homocysteine
This protocol is adapted from standard procedures for cysteine-containing peptides and is suitable for the cleavage of the Trityl (Trt) group from a homocysteine residue.
Materials:
-
Trt-protected homocysteine-containing peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethylether (cold)
-
Centrifuge
-
Nitrogen or argon gas
Procedure:
-
Place the peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the deprotected peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or argon.
Enzymatic Deprotection of Phacm-Protected Homocysteine
This protocol describes the deprotection of the Phenylacetamidomethyl (Phacm) group from a homocysteine residue in a protein context using Penicillin G Acylase (PGA).[6]
Materials:
-
Phacm-protected homocysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Penicillin G Acylase (PGA) stock solution
-
Reaction buffer (if different from the protein storage buffer)
Procedure:
-
To a solution of the Phacm-protected protein, add PGA to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the deprotection reaction by mass spectrometry or other suitable analytical techniques. The reaction time can vary from minutes to hours depending on the accessibility of the Phacm group.[6]
-
Once the deprotection is complete, the PGA can be removed by affinity chromatography if necessary. The resulting protein with a free homocysteine thiol is ready for downstream applications.
Visualizing Orthogonal Protection Strategies
The concept of "orthogonality" is central to the synthesis of complex molecules with multiple reactive groups.[2] Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups. This allows for the sequential and site-specific modification of a molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of cleavage cocktails for S-trityl deprotection
A Comparative Guide to Cleavage Cocktails for S-Trityl Deprotection
The S-trityl (Trt) group is a widely utilized protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is typically achieved during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). However, the high stability of the resulting trityl cation necessitates the use of "cleavage cocktails" containing specific scavengers to prevent side reactions, such as re-attachment to the cysteine thiol or alkylation of other sensitive residues like tryptophan.
This guide provides a comparative analysis of common cleavage cocktails used for S-trityl deprotection, supported by experimental data and protocols to aid researchers in selecting the optimal conditions for their specific peptide sequence.
Comparative Analysis of Cleavage Cocktails
The choice of cleavage cocktail depends significantly on the amino acid composition of the peptide. The following table summarizes the composition and primary applications of several common cocktails for S-trityl deprotection.
| Cocktail Composition | Key Scavengers | Primary Application | Advantages | Disadvantages/Considerations |
| TFA / H₂O / Triisopropylsilane (TIS) (e.g., 95:2.5:2.5) | TIS, Water | General-purpose cleavage for peptides containing Cys(Trt).[1][2] | TIS is highly effective at irreversibly quenching the trityl cation to form triphenylmethane.[1] Reduces odor compared to thiol-based scavengers. | Silanes can potentially cause reduction of unprotected tryptophan indole rings.[1] |
| Reagent B (TFA / Phenol / H₂O / TIS) (88:5:5:2) | TIS, Phenol, Water | Peptides with trityl-based protecting groups where thiol-based scavengers are to be avoided.[3] | "Odorless" alternative to cocktails containing ethanedithiol (EDT) or thioanisole.[3] Phenol acts as an additional scavenger. | Will not prevent the oxidation of methionine residues during cleavage.[3] |
| TFA / H₂O / TIS / 1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5) | TIS, Water, EDT | Peptides with multiple Cys(Trt) residues to ensure the thiol groups remain in a reduced state.[1][2] | EDT is a potent reducing agent that minimizes disulfide bond formation and other oxidative side reactions during cleavage.[2] | EDT has a strong, unpleasant odor, requiring proper ventilation. |
| Iodine in Dichloromethane (DCM) | Iodine | Simultaneous S-trityl deprotection and oxidative formation of a disulfide bond.[4][5] | Allows for direct formation of cyclic peptides in a single step post-synthesis.[5] | Requires a specific protocol separate from standard TFA cleavage. The peptide must be dissolved in a solvent like DCM or methanol.[4][5] Reaction needs to be quenched (e.g., with ascorbic acid).[4][5] |
| Thallium (III) Trifluoroacetate (Tl(TFA)₃) | Thallium (III) Trifluoroacetate, Anisole | Alternative method for simultaneous deprotection and oxidation to form disulfide bonds.[5] | Effective for oxidative cleavage.[5] | Highly Toxic. Thallium compounds are extremely hazardous and require specialized handling procedures and equipment.[5] |
Visualizing S-Trityl Deprotection Strategies
The selection of a deprotection strategy is a critical decision point in the peptide synthesis workflow. The choice between a standard reductive cleavage and a direct oxidative cleavage dictates the subsequent purification and handling steps.
Caption: Logical workflow for SPPS cleavage and choice of deprotection strategy.
The fundamental chemical transformation involves the acid-catalyzed removal of the trityl group, generating a stable trityl cation that must be captured by a scavenger.
Caption: Simplified chemical transformation during S-trityl deprotection.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for common S-trityl deprotection methods.
Protocol 1: Standard Reductive Cleavage using TFA/TIS/H₂O
This protocol is suitable for most peptides containing Cys(Trt) and other standard acid-labile side-chain protecting groups.[6][7]
-
Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v). For peptides with multiple Cys residues, 2.5% 1,2-ethanedithiol (EDT) can be added.[1]
-
Reaction: Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per 0.1 mmol of peptide).
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 3 hours.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold methyl-tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether 2-3 more times, and dry the final product under vacuum.
Protocol 2: Oxidative Cleavage using Iodine
This method is used for simultaneous deprotection of Cys(Trt) and formation of a disulfide bond.[4][5]
-
Preparation: After synthesis and cleavage from the resin (if necessary, using a mild method that keeps the S-Trt group intact), dissolve the protected peptide in a suitable solvent like DCM (e.g., 1 mg/mL).
-
Iodine Addition: Add a 0.1 M solution of iodine in DCM. The amount should be calculated based on the peptide concentration (e.g., ~2.2 equivalents per mole of peptide).[5]
-
Reaction: Stir the mixture at room temperature for 5-30 minutes, monitoring the reaction by HPLC.[4][5]
-
Quenching: Add a 0.2 M aqueous citrate buffer containing ascorbic acid (5 mg/mL) or an aqueous solution of sodium thiosulfate to quench the excess iodine.[4][5]
-
Isolation: The peptide can then be isolated by evaporation of the organic solvent and subsequent purification, often by chromatography on a Sephadex column or by preparative HPLC.[4][5]
Protocol 3: Cleavage from 2-Chlorotrityl Chloride Resin
For applications requiring fully protected peptide fragments, cleavage from highly acid-labile resins like 2-chlorotrityl can be performed under conditions that leave the S-trityl group intact.
-
Cleavage Cocktail: Prepare a solution of acetic acid/trifluoroethanol (TFE)/DCM (1:2:7 v/v/v) or 20% hexafluoroisopropanol (HFIP) in DCM.[8][9]
-
Reaction: Suspend the resin in the cleavage cocktail and agitate at room temperature for 1-2 hours.[8]
-
Isolation: Filter the resin and wash it with the cleavage solution and DCM.
-
Evaporation: Evaporate the combined filtrate to obtain the protected peptide. The S-trityl group can then be removed in a subsequent step using one of the protocols described above.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
Decoding Homocysteine: A Guide to Validating Homocysteine-Containing Peptides by MS/MS
For researchers, scientists, and drug development professionals, accurate sequencing of peptides is paramount for understanding protein function and developing novel therapeutics. The presence of non-proteinogenic amino acids like homocysteine introduces unique challenges to standard sequencing workflows. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of homocysteine-containing peptides, supported by experimental data and detailed protocols to empower confident sequence analysis.
The subtle difference between homocysteine and its proteinogenic analog, cysteine—a single extra methylene group in its side chain—can significantly alter peptide fragmentation behavior in a mass spectrometer. This necessitates a careful selection of analytical strategies to ensure accurate sequence determination. This guide explores the performance of common fragmentation techniques and the potential of chemical derivatization to enhance sequencing confidence.
Unveiling the Sequence: A Head-to-Head Comparison of Fragmentation Methods
Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing. The choice of fragmentation method dictates the types of ions produced and, consequently, the completeness of the sequence information obtained. The three most prevalent techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages when analyzing homocysteine-containing peptides.
Collision-Induced Dissociation (CID) is a widely accessible fragmentation method that primarily cleaves the peptide backbone at the amide bonds, generating b- and y-type fragment ions. While effective for many standard peptides, CID can be less efficient for peptides with labile modifications and may produce complex spectra with significant side-chain fragmentation, potentially complicating the interpretation of spectra from homocysteine-containing peptides.
Higher-Energy Collisional Dissociation (HCD) , a beam-type fragmentation method, often provides richer fragmentation spectra with more extensive backbone cleavage compared to CID. Studies have shown that HCD can generate more contiguous amino acid sequence information, which is crucial for de novo sequencing and confident peptide identification.[1][2] For peptides with modified side chains, such as S-acylated cysteine, HCD has been demonstrated to be the most effective method, preserving sequence information even after neutral loss of the modification. This suggests a potential advantage for derivatized homocysteine peptides as well.
Electron Transfer Dissociation (ETD) offers a complementary fragmentation mechanism that cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions. A key advantage of ETD is its ability to preserve labile post-translational modifications and analyze highly charged peptides, which are often challenging for CID and HCD.[3][4] This makes ETD a particularly promising technique for the analysis of derivatized homocysteine-containing peptides, where the modification might be prone to dissociation under collisional activation.
| Fragmentation Method | Primary Fragment Ions | Key Advantages | Key Disadvantages | Best Suited For |
| CID | b, y | Widely available, effective for standard peptides. | Can lead to extensive side-chain fragmentation and neutral loss, less effective for labile modifications. | Initial screening and analysis of unmodified peptides. |
| HCD | b, y | Provides higher energy fragmentation, leading to more complete backbone cleavage and richer spectra.[1][2] | Can still result in the loss of labile modifications. | Obtaining more complete sequence coverage, especially for derivatized peptides. |
| ETD | c, z | Preserves labile modifications, effective for highly charged peptides.[3][4] | Can be less efficient for smaller, doubly charged peptides, may require longer acquisition times.[1] | Sequencing of peptides with labile derivatizations and for complementary fragmentation data. |
Enhancing Sequencing Success: The Role of Derivatization
Chemical derivatization of the thiol group of homocysteine can be a powerful strategy to improve its detection and fragmentation behavior during MS/MS analysis. Alkylation of the thiol group can prevent the formation of disulfide bonds, reduce sample complexity, and introduce a fixed charge or a tag that influences fragmentation in a predictable manner.
A common approach for derivatizing thiols is S-alkylation. Reagents such as iodoacetamide or N-ethylmaleimide (NEM) can be used to cap the free thiol group.[5] While primarily used for quantification, this modification can also impact fragmentation. For instance, derivatization can lead to characteristic neutral losses during CID or HCD, which can serve as a diagnostic marker for the presence of homocysteine. However, these neutral losses can sometimes dominate the spectrum, suppressing the backbone fragment ions needed for sequencing.
The choice of derivatization reagent and fragmentation method should be carefully considered to maximize the generation of informative fragment ions. For example, a derivatization strategy that adds a fixed positive charge to the homocysteine side chain could enhance the performance of ETD, which is more effective for higher charge state precursors.
Experimental Workflow for MS/MS Analysis of Homocysteine-Containing Peptides
The following diagram outlines a general workflow for the validation of homocysteine-containing peptide sequences by MS/MS, incorporating optional derivatization steps.
Detailed Experimental Protocols
1. Reduction and Alkylation of Homocysteine-Containing Peptides (Optional Derivatization)
This protocol describes a typical procedure for the reduction of disulfide bonds and the subsequent alkylation of free thiols, including homocysteine, using N-ethylmaleimide (NEM).
-
Materials:
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water)
-
N-ethylmaleimide (NEM) solution (100 mM in acetonitrile)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Peptide sample
-
-
Procedure:
-
Dissolve the peptide sample in 50 mM ammonium bicarbonate buffer.
-
Add TCEP solution to a final concentration of 5 mM to reduce any disulfide bonds.
-
Incubate the mixture at 37°C for 30 minutes.
-
Add NEM solution to a final concentration of 10 mM to alkylate the free thiol groups.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
Quench the reaction by adding a small amount of dithiothreitol (DTT) or by proceeding directly to sample purification.
-
Purify and desalt the derivatized peptide using a C18 solid-phase extraction cartridge (e.g., ZipTip) prior to MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Scan range of m/z 350-1500 with a resolution of 60,000.
-
MS2 Scan: Select the top 10 most intense precursor ions for fragmentation.
-
CID: Normalized collision energy of 35%.
-
HCD: Stepped normalized collision energy (e.g., 25%, 30%, 35%).
-
ETD: Calibrated charge-dependent ETD reaction times.
-
-
Acquire MS2 spectra in a high-resolution analyzer (e.g., Orbitrap at 15,000 resolution).
-
Logical Relationships in Fragmentation Selection
The choice of the optimal fragmentation strategy can be guided by the properties of the homocysteine-containing peptide. The following diagram illustrates a decision-making process for selecting the most appropriate MS/MS method.
Conclusion
Validating the sequence of homocysteine-containing peptides by MS/MS requires a nuanced approach. While CID can provide initial information, HCD generally offers more comprehensive sequence coverage. For derivatized peptides, particularly those with labile modifications or higher charge states, ETD emerges as a powerful and often essential tool. The strategic use of derivatization, coupled with the appropriate fragmentation method, can significantly enhance the confidence and accuracy of sequence determination, providing researchers with the critical data needed to advance their scientific and therapeutic objectives.
References
- 1. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of Homocysteine-Containing Peptides
For researchers, scientists, and drug development professionals working with synthetic peptides incorporating homocysteine, ensuring the purity of the final product is paramount for reliable and reproducible experimental outcomes. The unique chemical nature of homocysteine, particularly the reactivity of its thiol group, presents specific challenges in peptide synthesis and purification. This guide provides an objective comparison of the primary analytical methods used to confirm the purity of these peptides, supported by experimental considerations.
The primary methods for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA). Each technique offers distinct advantages and limitations in the context of analyzing peptides that contain the non-proteinogenic amino acid, homocysteine. The choice of method, or combination of methods, will depend on the specific purity attributes being investigated.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of RP-HPLC, LC-MS, and Amino Acid Analysis for the purity assessment of homocysteine-containing peptides.
| Analytical Method | Purity Aspect Measured | Advantages | Limitations | Typical Purity Range Reported |
| RP-HPLC | Relative purity based on UV absorbance of the peptide bond. | - High resolution and sensitivity for separating closely related impurities (e.g., deletion sequences, diastereomers).[1][2][3] - Well-established and robust method for routine quality control.[1][4] - Can quantify known and unknown impurities as a percentage of the main peptide peak area.[3] | - Does not provide molecular weight information, so impurity identity is not confirmed.[1] - Co-eluting impurities can lead to an overestimation of purity. - Does not account for non-UV absorbing impurities like water and counterions.[1] | >70% to >98%[5] |
| LC-MS | Confirms molecular identity and assesses purity based on mass-to-charge ratio. | - Provides molecular weight confirmation of the target peptide and impurities.[2][6] - High sensitivity and specificity for identifying modifications such as oxidation of homocysteine.[2][7] - Can detect impurities that are not resolved by HPLC alone.[3] | - Quantitative accuracy can be lower than HPLC-UV for relative purity unless appropriate standards are used. - Ionization efficiency can vary between the main peptide and impurities, affecting relative quantification. - Complex data analysis may be required. | Confirms mass; purity often reported alongside HPLC data. |
| Amino Acid Analysis (AAA) | Determines the amino acid composition and net peptide content. | - Provides an absolute measure of peptide quantity (net peptide content).[1][6][8] - Confirms the presence and relative ratios of all amino acids, including homocysteine.[6][] - Can identify atypical amino acids if standards are available.[] | - Destructive method as it requires complete hydrolysis of the peptide.[8][10] - Does not provide information on the peptide sequence or the presence of sequence-related impurities (e.g., insertions, deletions). - Thiol-containing amino acids like homocysteine can be susceptible to degradation during acid hydrolysis, requiring specific protocols.[10] | Reports amino acid ratios and net peptide content (typically 60-90%).[1][6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the key analytical methods discussed.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates peptides based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point, which should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (for aromatic residues).[4]
-
Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.
-
Analysis: The percentage purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[2]
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique couples the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the identity of the peptide and its impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
Chromatography: The same column and mobile phase conditions as described for RP-HPLC can generally be used. However, formic acid is often preferred over TFA as it is more compatible with mass spectrometry.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typical for peptides.[11]
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole time-of-flight (QTOF) analyzer provides high mass accuracy.
-
Data Acquisition: Data is acquired over a mass range that encompasses the expected mass-to-charge (m/z) ratios of the target peptide and potential impurities.
-
-
Analysis: The deconvoluted mass spectrum will show the molecular weight of the main peptide. Impurities, such as oxidized species (+16 Da) or dimers (2x molecular weight), can be identified by their specific masses.
3. Amino Acid Analysis (AAA)
This method determines the amino acid composition of the peptide after acid hydrolysis.
-
Hydrolysis:
-
A known amount of the peptide is placed in a hydrolysis tube and dried.
-
6 N HCl containing 0.1-1.0% phenol is added.[10] Phenol is added to prevent halogenation of tyrosine residues.
-
For accurate quantification of sulfur-containing amino acids like homocysteine, a pre-hydrolysis oxidation step with performic acid is recommended to convert homocysteine to a stable oxidized form.[10]
-
The tube is sealed under vacuum and heated at 110°C for 24 hours.[12]
-
-
Derivatization: The hydrolyzed amino acids are derivatized to make them detectable. A common method is pre-column derivatization with phenylisothiocyanate (PITC).[10]
-
Chromatography: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The net peptide content is calculated based on the total weight of the quantified amino acids relative to the initial weight of the peptide sample.[6]
Visualizing Analytical Workflows
Workflow for Peptide Purity Analysis
Caption: A typical workflow for comprehensive purity analysis of synthetic peptides.
Decision Tree for Method Selection
Caption: Decision guide for selecting the appropriate analytical method.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. almacgroup.com [almacgroup.com]
- 4. biovera.com.au [biovera.com.au]
- 5. biocat.com [biocat.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 11. Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Homocysteine Incorporation: A Comparative Guide to its Impact on Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-proteinogenic amino acid homocysteine into peptides, primarily through the process of N-homocysteinylation, can significantly alter their three-dimensional structure and biological activity. This guide provides a comparative analysis of homocysteine-containing peptides versus their native counterparts, supported by experimental data and detailed methodologies, to aid researchers in understanding and navigating the implications of this modification in their work.
Structural and Functional Consequences of Homocysteine Incorporation
The primary mechanism of homocysteine incorporation into proteins and peptides is N-homocysteinylation , a post-translational modification where homocysteine thiolactone (HTL), a reactive metabolite of homocysteine, acylates the ε-amino group of lysine residues.[1][2] This modification introduces a free thiol group and an additional methylene group in the side chain compared to the original lysine, leading to significant structural and functional perturbations.
Impact on Peptide Structure
The introduction of homocysteine can induce notable changes in peptide secondary and tertiary structure. These alterations are often attributed to the disruption of existing non-covalent interactions and the introduction of a reactive thiol group.
-
Secondary Structure Alterations: Circular dichroism (CD) spectroscopy has revealed that N-homocysteinylation can lead to moderate changes in the secondary structure of proteins.[3] For instance, studies on fibrillin-1 fragments have shown that incubation with homocysteine alters their secondary structure profiles.[3]
-
Disruption of Disulfide Bonds: The free thiol group of an incorporated homocysteine residue can participate in disulfide exchange reactions, potentially disrupting native disulfide bonds that are crucial for maintaining the correct three-dimensional structure of a peptide. This has been observed in fibronectin, where homocysteinylation leads to the reduction of disulfide-linked dimers to monomers.[1]
Impact on Peptide Function
The structural changes induced by homocysteine incorporation directly translate to altered biological function. This can manifest as a loss of binding affinity, compromised protein-protein interactions, and altered enzymatic activity.
-
Impaired Protein-Protein Interactions: A critical consequence of homocysteinylation is the impairment of protein-protein interactions. In the extracellular matrix, homocysteinylation of fibrillin-1 fragments leads to a complete loss of their ability to self-interact, a crucial step in microfibril assembly.[4] Similarly, the interaction between fibronectin and fibrillin-1 is consistently compromised by fibronectin homocysteinylation.[1][5]
-
Reduced Binding Affinity: The modification of lysine residues can abolish critical interactions required for binding to other molecules. For example, homocysteinylation of calcium-binding epidermal growth factor-like (cbEGF) domains in fibrillin-1 completely abolishes their ability to bind calcium.[3]
-
Promotion of Aggregation: N-homocysteinylation has been shown to increase the propensity of peptides to aggregate. This is particularly relevant in the context of neurodegenerative diseases, where the homocysteinylation of amyloid-β peptide has been demonstrated to stabilize soluble oligomeric intermediates, which are considered neurotoxic.[2]
Quantitative Comparison: Homocysteine vs. Native Peptides
The following table summarizes the quantitative effects of homocysteine incorporation on the structure and function of specific proteins, as documented in the literature.
| Protein/Peptide Fragment | Parameter Measured | Native Protein/Peptide | Homocysteine-Modified Protein/Peptide | Reference |
| Fibrillin-1 (rFBN1-C) | Binding to rFBN1-N (Apparent KD) | Not explicitly stated, but interaction is strong | ~12-fold lower affinity | [4] |
| Fibrillin-1 (rFBN1-N & rFBN1-C) | Binding to Heparin | Baseline binding | Significant decrease | [4] |
| Fibronectin | Dimer to Monomer Ratio | Predominantly dimeric | Reduced to monomers | [1] |
| Fibrillin-1 (cbEGF domains) | Calcium Binding | High affinity | Completely abolished | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to synthesize, purify, and characterize homocysteine-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of Homocysteine-Containing Peptides
Principle: SPPS allows for the stepwise synthesis of peptides on a solid resin support. For incorporating homocysteine, a protected homocysteine amino acid derivative is used in the appropriate cycle of the synthesis.
Standard Protocol (Fmoc/tBu Strategy):
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides) and swell it in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-L-homocysteine(Trt)-OH) using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
Protocol:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Column and Mobile Phases: Use a C18 reversed-phase column. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Apply a gradient of increasing Mobile Phase B to elute the peptides. The gradient is optimized to achieve the best separation of the target peptide from impurities.
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm or 280 nm (if aromatic residues are present). Collect fractions corresponding to the desired peptide peak.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize.[6]
Structural Analysis by Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the secondary structure of peptides.
Protocol:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a known concentration (e.g., 0.1-0.2 mg/mL).
-
Spectrometer Setup: Use a calibrated spectropolarimeter. Set the wavelength range typically from 190 to 260 nm for far-UV CD.
-
Measurement: Record the CD spectrum of the peptide solution and a buffer blank at a controlled temperature.
-
Data Processing: Subtract the buffer blank spectrum from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Analyze the resulting spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.[7][8]
Visualizing the Impact: Homocysteine and Pathological Aggregation
The incorporation of homocysteine can initiate or accelerate pathological processes, such as the aggregation of amyloid-β peptides in Alzheimer's disease. The following diagram illustrates a proposed pathway for how homocysteine contributes to this pathogenic cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of N-homocysteinylation on physicochemical and cytotoxic properties of amyloid β-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Boc-S-trityl-L-homocysteine in Drug Development: A Comparative Guide to the Synthesis of Romidepsin
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in complex molecule synthesis. Boc-S-trityl-L-homocysteine is a key reagent in peptide and natural product synthesis, offering a robust method for the introduction of a protected homocysteine residue. This guide provides a comparative analysis of a synthetic strategy for the histone deacetylase (HDAC) inhibitor, Romidepsin (FK228), that utilizes an analogous S-trityl protected amino acid, and contrasts it with an alternative synthetic approach. This comparison highlights the practical advantages and disadvantages of employing S-trityl protection in the synthesis of complex therapeutic agents.
Case Study: Romidepsin (FK228)
Romidepsin is a potent bicyclic depsipeptide, naturally produced by Chromobacterium violaceum, and is an approved anticancer agent for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1][2] Its complex structure, featuring a disulfide bridge, presents a significant synthetic challenge. The incorporation of a protected cysteine or homocysteine derivative is a key step in many of its total syntheses.
Synthetic Strategy Comparison: S-Trityl Protection vs. Alternative Approaches
The use of an S-trityl protecting group for the thiol functionality of cysteine (analogous to homocysteine) is a common and effective strategy in the solid-phase peptide synthesis (SPPS) of the linear precursor to Romidepsin. This approach is favored for the stability of the trityl group under the coupling conditions and its facile removal under acidic conditions during the final cleavage from the resin.
An alternative to the S-trityl-based solid-phase synthesis is a solution-phase fragment condensation approach. This method avoids the use of a trityl protecting group on the cysteine residue in the final stages, instead relying on different protecting group strategies and cyclization methods.
Data Presentation: Synthesis of Romidepsin
| Parameter | Solid-Phase Synthesis with S-Trityl Protection | Solution-Phase Synthesis (Alternative) |
| Key Building Block | Fmoc-D-Cys(Trt)-OH (analogous to this compound) | Various protected amino acid fragments |
| Overall Yield | Approximately 40.5%[3] | Approximately 18%[3][4] |
| Purity (HPLC) | 98.5%[3] | Not explicitly stated, requires extensive purification |
| Key Cyclization Step Yield | Macrolactamization (amide bond formation) in solution after cleavage | Macrolactonization (ester bond formation), reported as low as 24% in some cases[5] |
| Key Advantages | Higher overall yield, amenability to automation, simplified purification | Convergent approach, potentially adaptable for analog synthesis |
| Key Disadvantages | Potential for side reactions during final cleavage and deprotection | Lower overall yield, challenges with fragment solubility and purification |
Experimental Protocols
Key Experiment 1: Solid-Phase Synthesis of the Linear Precursor of Romidepsin using Fmoc-D-Cys(Trt)-OH
This protocol outlines the solid-phase synthesis of the linear peptide precursor to Romidepsin on a 2-chlorotrityl chloride resin. This method is analogous to a synthesis that would employ this compound in a Boc-based SPPS.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-L-Val-OH
-
Fmoc-L-Thr(tBu)-OH
-
Fmoc-D-Cys(Trt)-OH
-
Fmoc-D-Val-OH
-
(R)-3-(tert-butoxy)-7-(tritylthio)-4-heptenoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: The 2-chlorotrityl chloride resin is swelled in DCM in a solid-phase synthesis vessel.
-
First Amino Acid Loading: Fmoc-L-Val-OH is attached to the resin in the presence of diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF.
-
Peptide Coupling: The subsequent protected amino acids (Fmoc-L-Thr(tBu)-OH, Fmoc-D-Cys(Trt)-OH, Fmoc-D-Val-OH) and the heptenoic acid derivative are sequentially coupled to the growing peptide chain using DIC and HOBt as activating agents in DMF. After each coupling step, the resin is thoroughly washed.
-
Cleavage and Deprotection: The final linear peptide is cleaved from the resin and the side-chain protecting groups (including the S-trityl group) are removed by treatment with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Experiment 2: Solution-Phase Synthesis of Romidepsin Precursor (Alternative Method)
This protocol provides a general overview of a solution-phase fragment condensation approach, which represents an alternative to the S-trityl-based solid-phase method.
Materials:
-
Protected peptide fragments (e.g., a dipeptide and a tripeptide)
-
Coupling reagents (e.g., BOP reagent, EDCI/HOBt)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., Pd/C for Cbz removal, TFA for Boc removal)
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Fragment Synthesis: Smaller peptide fragments are synthesized in solution using standard peptide coupling methods. Protecting groups such as benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) are used for the N-terminus.
-
Fragment Deprotection: The N-terminal protecting group of one fragment and the C-terminal protecting group of another fragment are selectively removed.
-
Fragment Condensation: The two deprotected fragments are coupled together in solution using a suitable coupling reagent to form a larger linear peptide.
-
Final Deprotection: All remaining protecting groups are removed to yield the linear precursor of Romidepsin.
-
Purification: The crude linear peptide is purified by column chromatography.
Mandatory Visualization
Caption: Comparative workflow of Romidepsin precursor synthesis.
Caption: Simplified signaling pathway of Romidepsin's action.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Romidepsin: a histone deacetylase inhibitor for refractory cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111333697B - Synthesis method of romidepsin - Google Patents [patents.google.com]
- 4. EP2593123A1 - Romidepsin solid forms and uses thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Boc-S-trityl-L-homocysteine: A Comparative Analysis for Peptide Synthesis and Beyond
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides and novel therapeutics, the selection of appropriate building blocks is a critical determinant of success. Boc-S-trityl-L-homocysteine, a protected derivative of the non-proteinogenic amino acid homocysteine, offers a valuable tool for introducing this unique residue into synthetic peptides. This guide provides an objective comparison of this compound with other alternatives, supported by available data and detailed experimental protocols, to facilitate informed decision-making in your research endeavors.
Homocysteine, a homolog of cysteine, provides a unique thiol reactivity and an additional methylene group in its side chain, which can be leveraged for specific applications in drug design, bioconjugation, and the study of biological pathways.[1] The strategic protection of its functional groups is paramount for its successful incorporation into peptides. This compound features a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a bulky trityl (Trt) group shielding the reactive thiol moiety. This dual protection scheme is a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[][3]
Performance Comparison in Solid-Phase Peptide Synthesis
The choice between Boc and the alternative 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy for the α-amino group is a fundamental decision in SPPS. While direct quantitative comparisons for this compound are not extensively available in peer-reviewed literature, we can infer its performance based on the well-established principles of Boc-SPPS and comparisons with analogous cysteine derivatives.
Table 1: Comparison of Boc and Fmoc Strategies for Homocysteine Incorporation
| Feature | Boc-Hcy(Trt)-OH | Fmoc-Hcy(Trt)-OH |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic acid - TFA) | Basic (e.g., Piperidine) |
| Side-Chain Thiol Protection | Trityl (Trt) | Trityl (Trt) |
| Thiol Deprotection | Acidic (during final cleavage) | Acidic (during final cleavage) |
| Compatibility | Boc/Bzl SPPS | Fmoc/tBu SPPS |
| Key Advantages | - Can be advantageous for hydrophobic or aggregation-prone sequences. - In situ neutralization protocols can improve yields in difficult sequences. | - Milder deprotection conditions.[3] - Orthogonal protection scheme allows for selective side-chain modifications. |
| Key Disadvantages | - Requires strong acids for deprotection, which can lead to side reactions. - Not a true orthogonal protection scheme.[3] | - Base-labile protecting group can be problematic for certain sequences. |
| Expected Purity | High for hydrophobic peptides. | Generally high, but can be affected by aggregation. |
| Racemization Risk | Generally low for most amino acids. | Can be higher for sensitive residues like histidine and cysteine, especially with certain coupling reagents.[4] |
Experimental Protocols
General Protocol for Boc-Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a single coupling cycle for the incorporation of a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Resin Swelling:
-
Swell the resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
2. Boc Deprotection:
-
Pre-wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM (3 times), isopropanol (IPA) (3 times), and then DCM (3 times) to remove residual TFA.
3. Neutralization:
-
Neutralize the TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 2-5 minutes (repeat 2-3 times).
-
Wash the resin with DCM (3 times).
4. Coupling:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HOBt/DIC) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Add DIEA (to maintain a basic pH) and agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
7. Cycle Repetition:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
8. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole, ethanedithiol) to cleave the peptide from the resin and remove the side-chain protecting groups, including the S-trityl group.
Applications Beyond Peptide Synthesis
The utility of this compound extends beyond its role as a building block in peptide synthesis. The unique properties of the homocysteine side chain open up possibilities in other areas of biochemical research.
Bioconjugation
The thiol group of homocysteine, once deprotected, serves as a reactive handle for bioconjugation. This allows for the site-specific attachment of various molecules, such as fluorescent dyes, imaging agents, or drug payloads, to a synthetic peptide. The longer side chain of homocysteine compared to cysteine may offer advantages in terms of accessibility and reduced steric hindrance in certain contexts.
Native Chemical Ligation
Native chemical ligation (NCL) is a powerful technique for the synthesis of large proteins by joining smaller, unprotected peptide fragments. While NCL traditionally relies on an N-terminal cysteine residue, methodologies have been developed to utilize N-terminal homocysteine.[5] The initial ligation product can then be methylated to convert the homocysteine residue to methionine, a native amino acid. This compound can be used to synthesize the N-terminal homocysteine-containing peptide fragment required for this advanced synthetic strategy.
Conclusion
This compound is a valuable reagent for the incorporation of homocysteine into synthetic peptides using the Boc-SPPS strategy. While direct quantitative comparisons with other protected homocysteine derivatives are limited, its performance can be inferred from the extensive knowledge of Boc chemistry and analogous cysteine derivatives. The choice between Boc and Fmoc strategies will depend on the specific requirements of the target peptide, with the Boc approach offering potential advantages for hydrophobic and aggregation-prone sequences. Beyond its role in peptide synthesis, the unique reactivity of the homocysteine side chain, made accessible through the use of this building block, provides opportunities for advanced applications in bioconjugation and the chemical synthesis of proteins. Researchers are encouraged to consider the specific context of their synthetic goals when selecting the most appropriate protected homocysteine derivative for their work.
References
A Comparative Guide to Scavengers in Trityl Cleavage: Enhancing Efficiency and Purity
The removal of the trityl (Trt) protecting group is a critical step in the synthesis of complex organic molecules, particularly in peptide and oligonucleotide chemistry. This deprotection is typically achieved under acidic conditions, which liberates a highly stable but reactive trityl cation. If not effectively neutralized, this cation can lead to undesired side reactions, compromising the yield and purity of the final product. The addition of scavengers to the cleavage cocktail is therefore essential to trap the trityl cation and prevent these side reactions.[1] This guide provides a comparative analysis of different scavenger cocktails, detailing their composition, efficiency, and application, supported by experimental protocols and mechanistic diagrams.
The Role of Scavengers in Trityl Deprotection
The acid-catalyzed cleavage of a trityl-protected compound, such as a cysteine residue in a peptide, begins with the protonation of the heteroatom, which weakens the carbon-heteroatom bond and leads to the formation of the deprotected molecule and a resonance-stabilized trityl cation.[1] This cation is a potent electrophile that can react with nucleophilic sites on the target molecule, such as the indole ring of tryptophan or the thiol group of cysteine, leading to unwanted alkylation.[1][2] Scavengers are nucleophilic agents added to the cleavage mixture to react with and neutralize the trityl cation, thus preventing these side reactions and ensuring a higher yield of the desired product.[1][3]
Comparison of Common Scavenger Cocktails
The choice of scavenger cocktail is crucial and depends on the specific amino acid composition of the peptide or the nature of the molecule being deprotected.[1] The following table summarizes some of the most widely used scavenger cocktails for trityl cleavage, along with their compositions and typical performance.
| Cleavage Cocktail/Reagent | Composition (v/v) | Scavengers | Typical Yield | Key Features & Applications |
| Standard Cocktail | 95% TFA / 5% Water | Water | Variable | Suitable for simple peptides lacking sensitive residues. High risk of side reactions with residues like Trp, Met, and Cys.[1][4] |
| TFA / TIS / Water | 95% TFA / 2.5% TIS / 2.5% Water | Triisopropylsilane (TIS), Water | >90% | A common and effective non-odorous cocktail. TIS is an excellent scavenger for the trityl cation.[1][3][4] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol, TIS, Water | - | An "odorless" cocktail effective for scavenging trityl groups. Does not prevent the oxidation of methionine residues.[1][5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Water | - | A robust, "universal" cocktail for complex peptides with sensitive residues like Cys, Met, and Trp.[1][3][6] |
| TFA / Thioanisole / EDT / Anisole | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | >95% | Particularly effective for peptides containing arginine residues protected with Pmc or Pbf groups. Contains malodorous thiols.[1][4] |
Experimental Protocols
Below are detailed methodologies for performing a trityl cleavage reaction, based on common laboratory practices.
General Protocol for Trityl Cleavage from a Solid-Phase Resin
This protocol is suitable for the complete deprotection of a trityl-protected peptide from a solid-phase resin.[4]
Materials:
-
Trityl-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator or nitrogen stream
Procedure:
-
Resin Preparation: Place the peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a standard TIS-containing cocktail, mix 95% TFA, 2.5% water, and 2.5% TIS. For example, to prepare 2 mL of the cocktail, mix 1.9 mL of TFA, 50 µL of water, and 50 µL of TIS.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4] Gently agitate the mixture at room temperature for 2-3 hours. A change in color to deep yellow or orange is often observed, indicating the formation of the trityl cation.[4]
-
Product Collection: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small amount of fresh TFA, followed by DCM, and combine the filtrates.[4]
-
Concentration: Concentrate the combined filtrates to a small volume using a rotary evaporator or a stream of nitrogen.[4]
-
Precipitation: Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).[4]
-
Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether.[4]
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.[4]
Visualizing the Process and Mechanism
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of trityl cleavage.
Caption: A generalized workflow for trityl cleavage from a solid-phase resin.
Caption: The mechanism of acid-catalyzed trityl cleavage and the role of scavengers.
References
Safety Operating Guide
Proper Disposal of Boc-S-trityl-L-homocysteine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact with the chemical powder.
-
Hand Protection: Wear nitrile or other chemically resistant gloves to avoid skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
-
Protective Clothing: A standard laboratory coat should be worn.
Handling:
-
Avoid creating dust when handling the solid compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
In case of a spill, carefully sweep up the solid material, place it in a designated waste container, and clean the area with an appropriate solvent.
Chemical Waste Characterization
Boc-S-trityl-L-homocysteine should be treated as a chemical waste. Based on its structure as a protected amino acid, it falls under the category of non-hazardous solid organic chemical waste in the absence of specific data indicating otherwise. However, it is crucial to consult your institution's specific guidelines for chemical waste categorization.
Key Chemical Information:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Boc-L-HomoCys(Trt)-OH |
| Molecular Formula | C₂₈H₃₁NO₄S |
| Appearance | White to off-white powder |
| Storage | Store at 2-8°C |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through your institution's official chemical waste management program.
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated, leak-proof, and clearly labeled waste container for solid organic chemical waste from your institution's Environmental Health and Safety (EHS) department. The container must be compatible with the chemical.
-
Waste Transfer: Carefully transfer the unwanted this compound into the designated waste container. Minimize the generation of dust during this process.
-
Container Sealing: Securely close the lid of the waste container.
-
Labeling: Ensure the container is accurately labeled with its contents, including the full chemical name ("this compound") and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Disposal Request: Follow your institution's procedures to request a pickup of the chemical waste.
Important Considerations:
-
Do NOT dispose of this compound down the drain.
-
Do NOT mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
For disposal of empty containers, triple-rinse with a suitable solvent (e.g., ethanol or acetone), allow to air dry, and then dispose of as non-hazardous waste, provided the container is not contaminated with other hazardous materials. The rinsate should be collected as chemical waste.
Workflow for Proper Disposal
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Safeguarding Your Research: Essential Protective Measures for Handling Boc-S-trityl-L-homocysteine
Researchers and scientists working with Boc-S-trityl-L-homocysteine, a key reagent in peptide synthesis and drug development, must prioritize safety to mitigate potential laboratory hazards.[][] Adherence to proper handling and disposal protocols is critical to ensure a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound.
Personal Protective Equipment (PPE)
When handling this compound, a solid, powdered substance, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact.[] The minimum required PPE includes:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3][4] For tasks with a higher risk of splashing or dust generation, chemical splash goggles should be worn.[4] A face shield, worn in addition to safety glasses or goggles, is recommended when handling larger quantities.[3][5][6]
-
Hand Protection: Disposable nitrile gloves are the standard for handling solid chemicals and should be used to prevent skin contact.[3][5] If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly.[3] For extended handling, consider double-gloving.
-
Body Protection: A standard laboratory coat is essential to protect clothing and skin from potential contamination.[5][6] An ideal lab coat is made of a polyester-cotton blend for a combination of chemical resistance and comfort.[5]
-
Respiratory Protection: To prevent the inhalation of fine dust particles, a NIOSH-approved N95 respirator or equivalent is recommended, especially when weighing or transferring the powder outside of a contained system.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and physical property information for this compound and similar compounds.
| Property | Value/Information | Source |
| Appearance | White to off-white powder or crystalline solid. | [][] |
| Molecular Formula | C28H31NO4S | [][7] |
| Molecular Weight | 477.62 g/mol | [][7] |
| Storage Temperature | 2-8 °C | [][] |
| Potential Hazards | May be harmful if inhaled. May cause respiratory tract irritation. Avoid contact with skin and eyes. | [8] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for the safe handling of this compound.
1. Preparation and Hazard Assessment:
-
Before beginning any work, review the Safety Data Sheet (SDS) for any specific handling instructions or hazard information.
-
Ensure that all necessary PPE is readily available and in good condition.[9]
-
Verify that a chemical spill kit is accessible and that you are familiar with its use.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.
2. Weighing and Transfer:
-
To minimize the generation of airborne dust, perform all weighing and transfer operations within a fume hood or a glove box.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully scoop the required amount of the compound using a clean spatula.
-
Close the container tightly immediately after use to prevent contamination and exposure.
3. Dissolution and Reaction:
-
When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
If the process involves heating, use appropriate heating equipment (e.g., a heating mantle with a stirrer) and monitor the temperature closely.
4. Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Collect any unused or waste this compound powder in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in a designated, sealed waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed waste container compatible with the solvents used.
-
Do not pour chemical waste down the drain.[8]
-
-
Disposal Route:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. scbt.com [scbt.com]
- 8. peptide.com [peptide.com]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
